molecular formula C9H7F3N2O3 B1297582 4-Nitro-2-(trifluoromethyl)acetanilide CAS No. 395-68-6

4-Nitro-2-(trifluoromethyl)acetanilide

Cat. No.: B1297582
CAS No.: 395-68-6
M. Wt: 248.16 g/mol
InChI Key: RBEVUHKSMGYLIF-UHFFFAOYSA-N
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Description

4-Nitro-2-(trifluoromethyl)acetanilide (CAS 395-68-6) is a high-purity chemical compound offered as a solid with a melting point of 146-150°C . Its molecular formula is C 9 H 7 F 3 N 2 O 3 and it has a molecular weight of 248.16 g/mol . This compound is a valuable building block in synthetic and medicinal chemistry, serving as a crucial intermediate in the preparation of more complex molecules, including active pharmaceutical ingredients (APIs) . The molecular structure incorporates two highly influential functional groups: the electron-withdrawing nitro group and the trifluoromethyl group. The presence of the trifluoromethyl group is particularly significant in drug discovery, as it can dramatically alter a molecule's metabolic stability, lipophilicity, and bioavailability. As such, this compound is an important reagent for researchers developing new therapeutics and studying structure-activity relationships . Key Chemical Identifiers: - CAS Number: 395-68-6 - MDL Number: MFCD00052846 - IUPAC Name: N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide - SMILES: CC(=O)NC1=C(C=C(C=C1) N+ =O)C(F)(F)F Safety Information: This product is labeled with the GHS07 signal word "Warning" and carries hazard statements H315-H319-H335, indicating it may cause skin and eye irritation and may cause respiratory irritation . Researchers should refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines. Disclaimer: This product is intended for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O3/c1-5(15)13-8-3-2-6(14(16)17)4-7(8)9(10,11)12/h2-4H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEVUHKSMGYLIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337240
Record name N-[4-Nitro-2-(trifluoromethyl)phenyl]acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

395-68-6
Record name N-[4-Nitro-2-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Nitro-2'-(trifluoromethyl)acetanilide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 4-Nitro-2-(trifluoromethyl)acetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 4-Nitro-2-(trifluoromethyl)acetanilide, a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. This document consolidates essential chemical and physical data, outlines detailed experimental protocols for its synthesis and characterization, and illustrates its synthetic utility. The information presented is intended to support researchers and professionals in drug development and chemical synthesis in understanding and utilizing this compound effectively.

Core Properties of this compound

This compound is a yellow crystalline powder.[1] Its chemical structure features an acetanilide backbone substituted with a nitro group at the 4-position and a trifluoromethyl group at the 2-position.[1] This substitution pattern significantly influences its reactivity and makes it a valuable precursor in organic synthesis.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide[3][4]
CAS Number 395-68-6[1][2][5][6]
Molecular Formula C9H7F3N2O3[1][2][5][6]
Molecular Weight 248.16 g/mol [2][5][6]
Appearance Yellow crystalline powder[1]
Melting Point 144-150 °C[1][2][5][6]
Boiling Point 371.8 °C at 760 mmHg[1][2]
Density 1.478 g/cm³[1][2]
Solubility Sparingly soluble in water; Soluble in ethanol and acetone[1]
pKa (Predicted) 13.15 ± 0.70[6]
Flash Point 178.7 °C[1][2]
Vapor Pressure 1.01E-05 mmHg at 25°C[2]
Refractive Index 1.532[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the acetylation of 4-nitro-2-(trifluoromethyl)aniline.

Step 1: Acetylation of 4-nitro-2-(trifluoromethyl)aniline

A plausible method for the acetylation of 4-nitro-2-(trifluoromethyl)aniline can be adapted from standard procedures for the acetylation of anilines.

  • Materials:

    • 4-nitro-2-(trifluoromethyl)aniline

    • Acetic anhydride

    • Concentrated hydrochloric acid

    • Sodium acetate

    • Distilled water

    • Ethanol (for recrystallization)

  • Procedure:

    • In a round-bottom flask, suspend 4-nitro-2-(trifluoromethyl)aniline in distilled water.

    • Add a stoichiometric amount of concentrated hydrochloric acid to dissolve the aniline derivative, forming the hydrochloride salt.

    • In a separate beaker, prepare a solution of sodium acetate in water. To this, add a slight excess of acetic anhydride.

    • Add the sodium acetate/acetic anhydride mixture to the aniline hydrochloride solution with vigorous stirring.

    • Continue stirring the reaction mixture for 30-60 minutes. The product, this compound, will precipitate out of the solution.

    • Collect the crude product by vacuum filtration and wash with cold water to remove any unreacted starting materials and salts.

    • Purify the crude product by recrystallization from ethanol to yield the final product.

Step 2: Alternative Synthesis via Nitration of 2-(Trifluoromethyl)acetanilide

An alternative route involves the nitration of 2-(trifluoromethyl)acetanilide. This method requires careful temperature control to favor the formation of the desired 4-nitro isomer.

  • Materials:

    • 2-(Trifluoromethyl)acetanilide

    • Concentrated sulfuric acid

    • Concentrated nitric acid

    • Ice

  • Procedure:

    • Dissolve 2-(trifluoromethyl)acetanilide in cold concentrated sulfuric acid in a flask, ensuring the temperature does not rise significantly.

    • Cool the mixture in an ice-salt bath to 0-5 °C.

    • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the acetanilide solution. Maintain the temperature below 10 °C throughout the addition with constant stirring.

    • After the addition is complete, allow the reaction mixture to stand at room temperature for approximately 30 minutes.

    • Pour the reaction mixture onto crushed ice with stirring. The solid this compound will precipitate.

    • Collect the product by vacuum filtration and wash thoroughly with cold water to remove residual acids.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectroscopy should be performed to confirm the chemical structure. The spectra are expected to show characteristic signals for the aromatic protons, the acetyl group, and the trifluoromethyl group.

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy can be used to identify the functional groups present in the molecule, such as the N-H stretch of the amide, the C=O stretch of the amide, and the characteristic stretches for the nitro group.

  • Mass Spectrometry (MS):

    • Mass spectrometry will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

  • Melting Point Analysis:

    • The melting point of the purified product should be determined and compared to the literature values to assess its purity.

Mandatory Visualizations

Synthesis_Workflow cluster_acetylation Acetylation Route cluster_nitration Nitration Route 4-nitro-2-(trifluoromethyl)aniline 4-nitro-2-(trifluoromethyl)aniline Acetylation Acetylation 4-nitro-2-(trifluoromethyl)aniline->Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Acetylation 4-Nitro-2-(trifluoromethyl)acetanilide_A This compound Acetylation->4-Nitro-2-(trifluoromethyl)acetanilide_A 2-(trifluoromethyl)acetanilide 2-(trifluoromethyl)acetanilide Nitration Nitration 2-(trifluoromethyl)acetanilide->Nitration Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Nitration 4-Nitro-2-(trifluoromethyl)acetanilide_N This compound Nitration->4-Nitro-2-(trifluoromethyl)acetanilide_N

Caption: Synthetic routes to this compound.

Logical_Relationship Start Starting Materials Intermediate This compound Start->Intermediate Synthesis Pharmaceuticals Active Pharmaceutical Ingredients (APIs) Intermediate->Pharmaceuticals Further Synthesis Agrochemicals Pesticides & Herbicides Intermediate->Agrochemicals Further Synthesis Dyes Dyes & Pigments Intermediate->Dyes Further Synthesis

Caption: Role as a key chemical intermediate.

Applications in Drug Development and Chemical Synthesis

This compound is not typically used as an active pharmaceutical ingredient itself. Instead, its significance lies in its role as a versatile building block for the synthesis of more complex molecules. The presence of the nitro and trifluoromethyl groups on the aniline ring provides handles for a variety of chemical transformations.

  • Pharmaceutical Synthesis: This compound serves as a precursor for the development of novel therapeutic agents. The trifluoromethyl group is a common motif in modern pharmaceuticals, often enhancing metabolic stability, lipophilicity, and binding affinity. The nitro group can be readily reduced to an amine, which can then be further functionalized.

  • Agrochemical Synthesis: In the agrochemical industry, it is used as an intermediate in the production of herbicides and pesticides. The specific structural features of this molecule can be incorporated into final products to impart desired biological activity against pests and weeds.

  • Dye and Pigment Production: The chromophoric nature of the nitroaniline substructure makes this compound a useful intermediate in the synthesis of certain dyes and pigments.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its utility in the synthesis of a range of products, particularly in the pharmaceutical and agrochemical sectors, is well-established. This guide provides the essential information for researchers and developers to effectively and safely utilize this compound in their synthetic endeavors.

References

Elucidation of the Chemical Structure of 4-Nitro-2-(trifluoromethyl)acetanilide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of 4-Nitro-2-(trifluoromethyl)acetanilide. This document details the compound's chemical properties, provides experimental protocols for its synthesis and characterization, and presents spectroscopic data analysis for structural confirmation.

Compound Identification and Properties

This compound is an organic compound featuring a substituted benzene ring, making it a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its chemical identity and physical properties are summarized below.

PropertyValueReference
Chemical Name N-(4-nitro-2-(trifluoromethyl)phenyl)acetamide[2]
Synonyms 2-Acetamido-5-nitrobenzotrifluoride, 4'-Nitro-2'-(trifluoromethyl)acetanilide[1]
CAS Number 395-68-6[1]
Molecular Formula C₉H₇F₃N₂O₃[1]
Molecular Weight 248.16 g/mol [1][3]
Melting Point 144-146 °C[3]
Appearance Solid (form may vary)
Solubility Expected to be soluble in common organic solvents like acetone, ethanol, and dimethyl sulfoxide.

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Ionm/z (Predicted)Interpretation
[M]⁺248.04Molecular Ion
[M+H]⁺249.05Protonated Molecular Ion
[M-COCH₂]⁺206.03Loss of ketene
[M-NO₂]⁺202.05Loss of nitro group

Predicted fragmentation patterns are based on the structure and common fragmentation pathways for similar compounds.

A mass spectrum for 4'-Nitro-2'-(trifluoromethyl)acetanilide is available and shows a molecular ion peak consistent with its molecular weight.[4]

Infrared (IR) Spectroscopy (Predicted)

Infrared spectroscopy is used to identify the functional groups present in the molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3300-3100N-HStretching
1680-1650C=O (Amide I)Stretching
1560-1500 & 1360-1290N-O (Nitro group)Asymmetric & Symmetric Stretching
1350-1150C-F (Trifluoromethyl)Stretching
1600-1450C=C (Aromatic)Stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (Proton NMR) - Predicted Chemical Shifts (in ppm, relative to TMS)

ProtonChemical Shift (δ)MultiplicityIntegration
-NH~9.5-10.5Singlet1H
Ar-H (adjacent to NO₂)~8.3-8.5Doublet1H
Ar-H (adjacent to NHCOCH₃)~8.0-8.2Doublet of doublets1H
Ar-H (adjacent to CF₃)~7.8-8.0Doublet1H
-CH₃~2.2-2.3Singlet3H

¹³C NMR (Carbon NMR) - Predicted Chemical Shifts (in ppm)

CarbonChemical Shift (δ)
C=O~168-170
Ar-C (attached to NO₂)~145-148
Ar-C (attached to NHCOCH₃)~138-140
Ar-C (attached to CF₃)~125-130 (quartet due to C-F coupling)
Ar-CH~120-135
-CF₃~120-125 (quartet due to C-F coupling)
-CH₃~24-26

Experimental Protocols

This section details the experimental procedures for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved via a two-step process starting from 2-(trifluoromethyl)aniline: acetylation followed by nitration.

Step 1: Acetylation of 2-(Trifluoromethyl)aniline

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(trifluoromethyl)aniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring.

  • Heat the reaction mixture to reflux for 1-2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain 2-(trifluoromethyl)acetanilide.

Step 2: Nitration of 2-(Trifluoromethyl)acetanilide

  • In a clean, dry round-bottom flask, dissolve the 2-(trifluoromethyl)acetanilide obtained from the previous step in concentrated sulfuric acid. Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes and then allow it to warm to room temperature for another 30 minutes.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with copious amounts of cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.[5]

Characterization Methods

Melting Point Determination: The melting point of the purified product is determined using a standard melting point apparatus. A sharp melting point range close to the literature value indicates high purity.

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and to assess the purity of the final product. A suitable eluent system (e.g., hexane:ethyl acetate) should be used to achieve good separation of the starting material, intermediate, and final product.

Spectroscopic Analysis: The purified product is subjected to Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy to confirm its structure, as detailed in Section 2.

Visualization of Key Processes

The following diagrams illustrate the logical flow of the structure elucidation process and the experimental workflow for the synthesis and characterization of this compound.

structure_elucidation mol_formula Molecular Formula C₉H₇F₃N₂O₃ mass_spec Mass Spectrometry (Molecular Weight Confirmation) mol_formula->mass_spec ir_spec IR Spectroscopy (Functional Group Identification) mol_formula->ir_spec nmr_spec NMR Spectroscopy (¹H and ¹³C) (Structural Framework) mol_formula->nmr_spec structure Confirmed Structure This compound mass_spec->structure ir_spec->structure nmr_spec->structure

Figure 1: Logical workflow for the structural elucidation of the target compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start 2-(Trifluoromethyl)aniline acetylation Acetylation (Acetic Anhydride, Acetic Acid) start->acetylation intermediate 2-(Trifluoromethyl)acetanilide acetylation->intermediate nitration Nitration (HNO₃, H₂SO₄) intermediate->nitration crude_product Crude Product nitration->crude_product recrystallization Recrystallization (Ethanol/Water) crude_product->recrystallization pure_product Pure this compound recrystallization->pure_product mp Melting Point pure_product->mp tlc TLC pure_product->tlc ms Mass Spectrometry pure_product->ms ir IR Spectroscopy pure_product->ir nmr NMR Spectroscopy pure_product->nmr

Figure 2: Experimental workflow for synthesis, purification, and characterization.

References

An In-depth Technical Guide to 4-Nitro-2-(trifluoromethyl)acetanilide (CAS 395-68-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Nitro-2-(trifluoromethyl)acetanilide, a key chemical intermediate with significant applications in organic synthesis and pharmaceutical research. This document details its physicochemical properties, synthesis, and potential applications, with a focus on its relevance to drug development.

Core Compound Data

PropertyValueReference
CAS Number 395-68-6[1]
Molecular Formula C₉H₇F₃N₂O₃[2]
Molecular Weight 248.16 g/mol [2]
Melting Point 146-150 °C[2]
Boiling Point 371.8 °C at 760 mmHg
Density 1.478 g/cm³
Appearance Likely a solid, given the melting point.
Synonyms 2-ACETAMIDO-5-NITROBENZOTRIFLUORIDE, N-(4-nitro-2-(trifluoromethyl)phenyl)acetamide[2]

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-(Trifluoromethyl)acetanilide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Glacial Acetic Acid (CH₃COOH)

  • Crushed Ice

  • Cold Water

  • Ethanol (for recrystallization)

Procedure:

  • Dissolution: In a flask, dissolve 2-(trifluoromethyl)acetanilide in a minimal amount of glacial acetic acid.

  • Cooling: Cool the resulting solution in an ice-salt bath to a temperature between 0-5 °C.

  • Acid Addition: Slowly add concentrated sulfuric acid to the cooled solution while maintaining the low temperature and stirring continuously.

  • Nitration: Prepare a nitrating mixture by cautiously adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool. Add this nitrating mixture dropwise to the acetanilide solution. The temperature of the reaction mixture should be carefully monitored and maintained below 10 °C throughout the addition.

  • Reaction Completion: After the addition of the nitrating mixture is complete, allow the reaction to stir at room temperature for approximately 30 minutes.

  • Precipitation: Pour the reaction mixture slowly onto a generous amount of crushed ice with constant stirring. A solid precipitate of this compound should form.

  • Filtration and Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

  • Purification (Recrystallization): The crude product can be purified by recrystallization from ethanol to yield the final product.

Safety Precautions: This reaction involves the use of strong acids and is exothermic. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

Spectroscopic Data (Anticipated)

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl protons of the acetamido group, and the N-H proton. The aromatic region will likely display a complex splitting pattern due to the substitution on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the trifluoromethyl carbon, the carbonyl carbon, the methyl carbon, and the aromatic carbons.

  • FTIR: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch, C=O stretch of the amide, N-O stretches of the nitro group, and C-F stretches of the trifluoromethyl group.

  • Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (248.16 g/mol ).

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of both the nitro and trifluoromethyl groups imparts unique electronic properties that can be exploited in drug design.

The trifluoromethyl group is a well-known pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of a drug molecule. The nitro group, while sometimes associated with toxicity, can also be a key functional group in certain therapeutic agents and can be readily converted to an amino group, providing a handle for further synthetic modifications.

While there is no specific signaling pathway directly attributed to this compound in the available literature, its structural motifs are present in various biologically active compounds. For instance, related nitro- and trifluoromethyl-containing anilides have been investigated for their potential as antimicrobial agents and as inhibitors of various enzymes.

Visualizations

Chemical Synthesis Workflow

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product 2-(Trifluoromethyl)acetanilide 2-(Trifluoromethyl)acetanilide Dissolution Dissolution 2-(Trifluoromethyl)acetanilide->Dissolution Conc. H2SO4 Conc. H2SO4 Nitration (<10 °C) Nitration (<10 °C) Conc. H2SO4->Nitration (<10 °C) Fuming HNO3 Fuming HNO3 Fuming HNO3->Nitration (<10 °C) Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->Dissolution Cooling (0-5 °C) Cooling (0-5 °C) Dissolution->Cooling (0-5 °C) Cooling (0-5 °C)->Nitration (<10 °C) Precipitation (Ice) Precipitation (Ice) Nitration (<10 °C)->Precipitation (Ice) Filtration & Washing Filtration & Washing Precipitation (Ice)->Filtration & Washing Recrystallization (Ethanol) Recrystallization (Ethanol) Filtration & Washing->Recrystallization (Ethanol) This compound This compound Recrystallization (Ethanol)->this compound

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Functional Groups to Application

G cluster_compound This compound cluster_properties Chemical Properties cluster_applications Potential Applications Nitro Group (-NO2) Nitro Group (-NO2) Electron Withdrawing Electron Withdrawing Nitro Group (-NO2)->Electron Withdrawing Synthetic Handle (NH2) Synthetic Handle (NH2) Nitro Group (-NO2)->Synthetic Handle (NH2) Trifluoromethyl Group (-CF3) Trifluoromethyl Group (-CF3) Trifluoromethyl Group (-CF3)->Electron Withdrawing Increased Lipophilicity Increased Lipophilicity Trifluoromethyl Group (-CF3)->Increased Lipophilicity Metabolic Stability Metabolic Stability Trifluoromethyl Group (-CF3)->Metabolic Stability Acetanilide Core Acetanilide Core Scaffold for Synthesis Scaffold for Synthesis Acetanilide Core->Scaffold for Synthesis Pharmaceutical Intermediate Pharmaceutical Intermediate Electron Withdrawing->Pharmaceutical Intermediate Increased Lipophilicity->Pharmaceutical Intermediate Metabolic Stability->Pharmaceutical Intermediate Synthetic Handle (NH2)->Pharmaceutical Intermediate Scaffold for Synthesis->Pharmaceutical Intermediate Agrochemical Synthesis Agrochemical Synthesis Scaffold for Synthesis->Agrochemical Synthesis Material Science Material Science Scaffold for Synthesis->Material Science

Caption: Relationship between functional groups and potential applications.

References

An In-depth Technical Guide to N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide, identified by its CAS number 395-68-6, is a fluorinated aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] This technical guide provides a comprehensive overview of the available scientific and technical information regarding this compound, including its physicochemical properties and inferred synthetic pathways. Despite a thorough review of publicly available data, detailed information on its specific discovery, historical development, and biological activity remains limited, suggesting it is a compound primarily used in industrial synthesis rather than as a bioactive agent itself.

Introduction

N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide belongs to the class of substituted acetanilides. The presence of both a nitro (-NO2) and a trifluoromethyl (-CF3) group on the phenyl ring significantly influences its chemical reactivity and physical properties. The electron-withdrawing nature of these substituents makes the aromatic ring susceptible to nucleophilic substitution reactions and modifies the acidity of the amide proton. This compound serves as a valuable building block in organic synthesis, offering a scaffold for the introduction of further functionalities.[1]

Physicochemical Properties

A summary of the key physicochemical properties of N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide is presented in Table 1. This data is compiled from various chemical supplier databases and provides essential information for handling, storage, and characterization of the compound.

Table 1: Physicochemical Properties of N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide

PropertyValueReference(s)
CAS Number 395-68-6[2]
Molecular Formula C₉H₇F₃N₂O₃[2]
Molecular Weight 248.16 g/mol [2]
Melting Point 144-146 °C[2]
Appearance Yellow crystalline powder[2]
Solubility Sparingly soluble in water; Soluble in organic solvents like ethanol and acetone.[2]

Synthesis and Manufacturing

While no specific, detailed experimental protocol for the discovery or routine synthesis of N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide has been found in peer-reviewed scientific literature, its synthesis can be logically inferred from established organic chemistry principles and analogous reactions reported for similar compounds. Two primary synthetic routes are plausible:

  • Acetylation of 4-nitro-2-(trifluoromethyl)aniline.

  • Nitration of N-[2-(trifluoromethyl)phenyl]acetamide.

Proposed Experimental Protocol: Acetylation of 4-nitro-2-(trifluoromethyl)aniline

This is the most probable and direct route for the synthesis of N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide. The reaction involves the acylation of the amino group of 4-nitro-2-(trifluoromethyl)aniline with an acetylating agent such as acetic anhydride or acetyl chloride.

Reaction:

Detailed Methodology:

  • Dissolution: Dissolve 4-nitro-2-(trifluoromethyl)aniline (1.0 eq) in a suitable aprotic solvent such as glacial acetic acid, dichloromethane, or tetrahydrofuran.

  • Addition of Acetylating Agent: To the stirred solution, add acetic anhydride (1.1-1.5 eq) dropwise at room temperature. If using acetyl chloride, a base such as triethylamine or pyridine should be added to neutralize the HCl byproduct.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Upon completion, the reaction mixture is poured into cold water to precipitate the product.

  • Purification: The crude product can be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide.

Proposed Experimental Protocol: Nitration of N-[2-(trifluoromethyl)phenyl]acetamide

This alternative route involves the nitration of N-[2-(trifluoromethyl)phenyl]acetamide. The acetamido group is an ortho-, para-director. Due to the steric hindrance from the acetamido and trifluoromethyl groups at the ortho positions, the nitration is expected to predominantly occur at the para position.

Reaction:

Detailed Methodology:

  • Dissolution: Dissolve N-[2-(trifluoromethyl)phenyl]acetamide (1.0 eq) in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) in an ice bath.

  • Preparation of Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric acid (1.0-1.2 eq) and concentrated sulfuric acid.

  • Nitration: Add the nitrating mixture dropwise to the solution of the acetamide while maintaining the low temperature and stirring vigorously.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water to remove residual acid, and purify by recrystallization.

History and Discovery

There is a notable absence of publicly available information regarding the specific discovery and historical development of N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide. Chemical supplier databases list it with a CAS number, indicating its formal registration, but do not provide historical context. Its existence is primarily documented through its availability as a commercial chemical intermediate. This suggests that its discovery and initial synthesis were likely carried out within an industrial research and development setting for the purpose of synthesizing other target molecules, and this information was not published in academic journals.

Biological Activity and Signaling Pathways

Currently, there is no information available in the scientific literature or public databases regarding any biological activity of N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide. Consequently, no signaling pathways associated with this compound have been described. Its primary role appears to be that of a synthetic intermediate rather than a biologically active molecule.

Logical and Workflow Diagrams

Given the lack of information on biological pathways, the following diagrams illustrate the logical workflows for the proposed syntheses of N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide.

Synthesis_Workflow_Acetylation cluster_start Starting Materials cluster_process Process cluster_product Final Product start_aniline 4-Nitro-2-(trifluoromethyl)aniline dissolution Dissolve Aniline in Solvent start_aniline->dissolution start_acetyl Acetic Anhydride acetylation Add Acetic Anhydride start_acetyl->acetylation dissolution->acetylation workup Precipitate in Water acetylation->workup purification Recrystallization workup->purification product N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide purification->product

Caption: Proposed workflow for the synthesis of N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide via acetylation.

Synthesis_Workflow_Nitration cluster_start Starting Materials cluster_process Process cluster_product Final Product start_acetamide N-[2-(Trifluoromethyl)phenyl]acetamide dissolution Dissolve Acetamide in H₂SO₄ start_acetamide->dissolution start_nitrating Nitrating Mixture (HNO₃/H₂SO₄) nitration Add Nitrating Mixture start_nitrating->nitration dissolution->nitration workup Precipitate on Ice nitration->workup purification Recrystallization workup->purification product N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide purification->product

Caption: Proposed workflow for the synthesis of N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide via nitration.

Conclusion

N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide is a commercially available chemical intermediate with well-defined physicochemical properties. While detailed information regarding its discovery, historical development, and biological activity is not present in the public domain, its synthesis can be reliably achieved through standard organic chemistry transformations, primarily the acetylation of 4-nitro-2-(trifluoromethyl)aniline. The lack of data on its biological effects suggests its primary utility is as a precursor in the synthesis of more complex molecules for various industrial applications. Further research would be necessary to explore any potential biological activity of this compound.

References

An In-depth Technical Guide to 4-Nitro-2-(trifluoromethyl)acetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-Nitro-2-(trifluoromethyl)acetanilide, a key chemical intermediate in various industrial applications. The document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its chemical properties, synthesis, and potential biological significance.

Chemical and Physical Properties

This compound, with the CAS number 395-68-6, is a substituted acetanilide derivative. Its chemical structure incorporates a nitro group and a trifluoromethyl group on the phenyl ring, which significantly influence its reactivity and potential applications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide[1]
CAS Number 395-68-6[2][3]
Molecular Formula C₉H₇F₃N₂O₃[2][3]
Molecular Weight 248.16 g/mol [2][3]
Melting Point 146-150 °C[2][4]
Boiling Point 371.8 °C at 760 mmHg[2]
Density 1.478 g/cm³[2]
Appearance Yellow crystalline powder[3]
Solubility Sparingly soluble in water, soluble in ethanol and acetone[3]

Table 2: Spectral Data for this compound (Predicted)

Spectral Data TypePredicted ValuesReference(s)
Mass Spectrum (m/z) [M+H]⁺: 249.04816, [M+Na]⁺: 271.03010[5]

Synthesis of this compound

The synthesis of this compound can be approached through two primary routes, both involving standard organic reactions. The choice of route may depend on the availability of starting materials and desired purity.

Route 1: Acetylation of 4-nitro-2-(trifluoromethyl)aniline

This is a direct and common method for the synthesis of acetanilides.

  • Experimental Protocol:

    • In a round-bottom flask, dissolve 4-nitro-2-(trifluoromethyl)aniline in a suitable solvent such as glacial acetic acid or an inert aprotic solvent like dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly add acetic anhydride (1.1 to 1.5 equivalents) to the cooled solution with continuous stirring. The addition of a catalytic amount of a strong acid like sulfuric acid can be employed to accelerate the reaction when using less reactive solvents.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-cold water to precipitate the crude product.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining acid and acetic anhydride.

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

Route 2: Nitration of N-(2-(trifluoromethyl)phenyl)acetamide

This route involves the nitration of a pre-formed acetanilide.

  • Experimental Protocol:

    • Dissolve N-(2-(trifluoromethyl)phenyl)acetamide in a mixture of concentrated sulfuric acid and glacial acetic acid in a flask cooled in an ice-salt bath.

    • Prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid, keeping the temperature low.

    • Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not rise above 10-20°C.

    • After the addition, allow the reaction mixture to stir at room temperature for a specified time to ensure complete nitration.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter the resulting solid, wash with cold water until the washings are neutral, and then dry.

    • The crude product will be a mixture of ortho and para isomers. The desired para-isomer, this compound, can be separated and purified by fractional crystallization from ethanol, as the ortho-isomer is generally more soluble.[6]

Below is a graphical representation of the more direct synthetic approach (Route 1).

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4_nitro_2_trifluoromethyl_aniline 4-Nitro-2-(trifluoromethyl)aniline dissolve Dissolve in Glacial Acetic Acid 4_nitro_2_trifluoromethyl_aniline->dissolve acetic_anhydride Acetic Anhydride add_reagent Slowly Add Acetic Anhydride acetic_anhydride->add_reagent cool Cool in Ice Bath dissolve->cool Solution cool->add_reagent Cooled Solution react Stir at Room Temperature add_reagent->react Reaction Mixture precipitate Pour into Ice Water react->precipitate Completed Reaction filter_wash Filter and Wash with Cold Water precipitate->filter_wash Crude Product Slurry recrystallize Recrystallize from Ethanol/Water filter_wash->recrystallize Crude Product final_product This compound recrystallize->final_product Pure Product

Caption: Synthetic Workflow for this compound via Acetylation.

Biological Activity and Applications

While this compound is primarily utilized as an intermediate in the synthesis of more complex molecules, the presence of the nitro and trifluoromethyl functional groups suggests potential for biological activity. These groups are known to be present in various pharmacologically active compounds.

  • Pharmaceutical Research: This compound serves as a building block for the development of new pharmaceutical agents.[2] The trifluoromethyl group can enhance properties such as metabolic stability and membrane permeability, which are desirable in drug candidates.

  • Agrochemicals: It is used as an intermediate in the synthesis of pesticides and other agricultural chemicals.[2]

  • Dyes and Pigments: The chromophoric nitro group makes it a useful precursor in the production of various colorants.[2]

Although no specific quantitative biological data for this compound has been identified in the reviewed literature, related compounds containing both nitro and trifluoromethyl moieties have been investigated for various activities, including as inhibitors of alpha-synuclein fibril formation. It is plausible that this compound could be explored for similar or other biological activities.

Safety and Handling

This compound is classified as an irritant.[7] Standard laboratory safety precautions should be observed when handling this compound.

  • Hazard Codes: Xi (Irritant)[2]

  • Safety Statements: S37/39 (Wear suitable gloves and eye/face protection)[2]

  • Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are recommended. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physicochemical properties. Its synthesis is achievable through established organic chemistry methodologies. While direct biological activity data for this specific compound is limited in the public domain, its structural features suggest it as a promising scaffold for the development of new pharmaceuticals, agrochemicals, and materials. Further research into its biological effects could unveil novel applications.

References

Potential Biological Activity of 4-Nitro-2-(trifluoromethyl)acetanilide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the potential biological activities of 4-Nitro-2-(trifluoromethyl)acetanilide. Based on a comprehensive review of structurally similar compounds and the known pharmacological effects of its constituent functional groups—a nitro group, a trifluoromethyl group, and an acetanilide core—this document outlines plausible therapeutic applications, relevant experimental protocols for activity assessment, and potential signaling pathways. While direct experimental data for this compound is limited in publicly available literature, this guide serves as a foundational resource to stimulate and direct future research and drug discovery efforts.

Introduction

This compound is an aromatic organic compound characterized by a central acetanilide structure substituted with a nitro group at the 4-position and a trifluoromethyl group at the 2-position. The presence of the electron-withdrawing nitro and trifluoromethyl groups is known to significantly influence the electronic properties and reactivity of the benzene ring, which can in turn impart a range of biological activities. Trifluoromethyl groups, in particular, are frequently incorporated into pharmaceutical candidates to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. Nitroaromatic compounds are known to possess a broad spectrum of bioactivities, including antimicrobial and anti-inflammatory effects. This guide synthesizes information from analogous compounds to postulate the potential biological profile of this compound.

Potential Biological Activities

Based on the biological activities of structurally related molecules, this compound is hypothesized to possess antimicrobial, anti-inflammatory, enzyme inhibitory, and androgen receptor modulatory activities.

Antimicrobial Activity

Nitro-containing compounds have a long history of use as antimicrobial agents. The nitro group can be reduced within microbial cells to form reactive nitroso and hydroxylamino derivatives, which can induce oxidative stress and damage cellular macromolecules. Furthermore, studies on aniline derivatives containing trifluoromethyl and nitro groups have demonstrated significant antibacterial and antibiofilm properties. For instance, 4-amino-3-chloro-5-nitrobenzotrifluoride has shown efficacy against Vibrio parahaemolyticus and Vibrio harveyi.[1][2] Similarly, pyrazole derivatives with fluoro and nitro substitutions on an aniline moiety have exhibited moderate antibacterial activity.[3]

Anti-inflammatory Activity

Nitro compounds have been investigated for their anti-inflammatory properties. Some nitro-substituted benzamides, for example, have been shown to inhibit the production of pro-inflammatory cytokines.[4] The mechanism often involves the modulation of inflammatory signaling pathways. Electrophilic nitro-fatty acids, for instance, are known to exert anti-inflammatory effects through various mechanisms, including the activation of Nrf2 and inhibition of NF-κB signaling.[5]

Enzyme Inhibition

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: A compound with a similar 2-nitro-4-(trifluoromethyl)benzoyl moiety has been identified as a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in tyrosine catabolism. This suggests a potential application as a herbicide or for the treatment of metabolic disorders.

Protease Inhibition: Trifluoromethyl ketones are well-established inhibitors of serine and cysteine proteases. The highly electrophilic carbonyl carbon of the trifluoromethyl ketone moiety can form a stable hemiacetal or hemiketal with active site serine or cysteine residues, respectively, leading to potent and often time-dependent inhibition.[6] While this compound is not a ketone, its structural elements suggest that derivatives could be designed as protease inhibitors.

Androgen Receptor (AR) Modulation

The positional isomer, 4'-Nitro-3'-(trifluoromethyl)acetanilide, is a known metabolite of Flutamide, a nonsteroidal antiandrogen. This suggests that this compound might also interact with the androgen receptor. Nonsteroidal compounds containing the trifluoromethylphenyl moiety are known to be potent modulators of the human androgen receptor.[7]

Quantitative Data from Analogous Compounds

The following tables summarize quantitative data for compounds structurally related to this compound, providing a basis for predicting its potential potency.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismActivity MetricValueReference
4-amino-3-chloro-5-nitrobenzotrifluorideVibrio parahaemolyticusMIC100 µg/mL[1][2]
2-iodo-4-trifluoromethylanilineVibrio parahaemolyticusMIC50 µg/mL[1][2]
Fluoro and nitro substituted aniline pyrazole derivativeGram-positive bacteriaMIC6.25 µg/mL[3]

Table 2: Enzyme Inhibition by Related Compounds

CompoundTarget EnzymeActivity MetricValueReference
Trifluoromethyl-containing captopril analogAngiotensin Converting EnzymeIC503 x 10⁻¹⁰ M[8]
Trifluoromethyl ketone inhibitorSARS-CoV 3CL ProteaseKᵢ0.3 µM[6]

Table 3: Androgen Receptor Binding of Related Compounds

CompoundReceptorActivity MetricValueReference
(2R)-3-bromo-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamideAndrogen Receptor (Human)Ki0.300 nM[9]
4-(trifluoromethyl)-2H-pyrano[3,2-g]quinolin-2-one derivativeAndrogen Receptor (Human)EC503 nM[9]

Experimental Protocols

This section details methodologies for assessing the potential biological activities of this compound.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria.

Methodology: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth medium to mid-log phase. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL. Prepare a series of twofold dilutions in sterile broth medium in a 96-well microtiter plate.

  • Incubation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anti-inflammatory Assay

Objective: To evaluate the anti-inflammatory potential of the compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology: Griess Assay for Nitrite Determination

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a vehicle control (cells treated with DMSO and LPS) and a negative control (untreated cells).

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production.

HPPD Inhibition Assay

Objective: To determine the inhibitory activity of the compound against 4-hydroxyphenylpyruvate dioxygenase.

Methodology: Spectrophotometric Assay

  • Enzyme and Substrate Preparation: Purify recombinant HPPD enzyme. Prepare a solution of the substrate, 4-hydroxyphenylpyruvate (HPPA).

  • Assay Mixture: In a 96-well plate, prepare an assay mixture containing buffer, ascorbate, and purified HPPD.

  • Inhibition Assay: Add varying concentrations of this compound to the wells and pre-incubate with the enzyme for a defined period.

  • Reaction Initiation and Measurement: Initiate the reaction by adding the HPPA substrate. Monitor the enzymatic reaction by measuring the increase in absorbance at a specific wavelength corresponding to the formation of the product, homogentisate, or by a coupled-enzyme assay.[10][11]

  • Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value of the inhibitor.

Androgen Receptor Binding Assay

Objective: To assess the binding affinity of the compound to the androgen receptor.

Methodology: Competitive Radioligand Binding Assay

  • Receptor Preparation: Prepare a cell lysate or cytosol fraction containing the androgen receptor from a suitable source (e.g., LNCaP cells, rat prostate).

  • Binding Reaction: In a multi-well plate, incubate the receptor preparation with a fixed concentration of a radiolabeled androgen (e.g., [³H]-dihydrotestosterone) and increasing concentrations of this compound.

  • Separation of Bound and Free Ligand: After incubation, separate the receptor-bound radioligand from the free radioligand using a method such as filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

Potential Signaling Pathways

Based on the predicted biological activities, this compound may modulate several key signaling pathways.

Toll-Like Receptor (TLR) Signaling Pathway

Nitroaromatic compounds have the potential to modulate inflammatory responses, which are often mediated by Toll-like receptors (TLRs). TLRs are pattern recognition receptors that play a crucial role in the innate immune system. Upon activation by pathogen-associated molecular patterns (PAMPs), TLRs initiate signaling cascades that lead to the activation of transcription factors such as NF-κB and IRF3, resulting in the production of pro-inflammatory cytokines and type I interferons.[12][13][14] this compound could potentially inhibit this pathway, leading to an anti-inflammatory effect.

TLR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMP PAMP TLR TLR PAMP->TLR MyD88 MyD88 TLR->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_Inhibitor IκB IKK->NFkB_Inhibitor phosphorylates NFkB NF-κB NFkB_Inhibitor->NFkB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Compound This compound Compound->IKK Inhibition? DNA DNA NFkB_nucleus->DNA Cytokines Pro-inflammatory Cytokines DNA->Cytokines

Caption: Hypothetical inhibition of the TLR/NF-κB signaling pathway.

Androgen Receptor Signaling Pathway

As a potential modulator of the androgen receptor, this compound could act as an antagonist, blocking the binding of androgens like testosterone and dihydrotestosterone (DHT) to the AR. This would prevent the receptor's translocation to the nucleus and subsequent transcription of androgen-responsive genes, a mechanism relevant in the treatment of prostate cancer.

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation Compound This compound Compound->AR Antagonism? ARE Androgen Response Element AR_dimer->ARE Gene_Transcription Gene Transcription ARE->Gene_Transcription

Caption: Proposed antagonistic action on the Androgen Receptor signaling pathway.

Experimental Workflow

The following diagram illustrates a logical workflow for the initial biological evaluation of this compound.

Experimental_Workflow cluster_screening Initial Screening cluster_secondary Secondary Assays cluster_invivo In Vivo Studies cluster_lead_opt Lead Optimization Antimicrobial Antimicrobial Screening MIC_Determination MIC Determination Antimicrobial->MIC_Determination Anti_inflammatory Anti-inflammatory Screening Dose_Response Dose-Response Studies Anti_inflammatory->Dose_Response Enzyme_Inhibition Enzyme Inhibition Screening (e.g., HPPD) Enzyme_Inhibition->Dose_Response AR_Binding AR Binding Assay AR_Binding->Dose_Response Cytotoxicity Cytotoxicity Assays MIC_Determination->Cytotoxicity Mechanism_of_Action Mechanism of Action Studies Cytotoxicity->Mechanism_of_Action Dose_Response->Cytotoxicity Animal_Models Animal Models of Infection/Inflammation Mechanism_of_Action->Animal_Models Pharmacokinetics Pharmacokinetics (ADME) Animal_Models->Pharmacokinetics Toxicology Toxicology Studies Pharmacokinetics->Toxicology SAR_Studies Structure-Activity Relationship (SAR) Toxicology->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: A general workflow for the biological evaluation of the target compound.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, a strong theoretical basis exists for its potential as an antimicrobial, anti-inflammatory, and enzyme-inhibiting agent, as well as a modulator of the androgen receptor. The experimental protocols and potential signaling pathways outlined in this guide provide a robust framework for initiating a comprehensive investigation into the pharmacological profile of this compound. Further research is warranted to elucidate its specific biological targets and mechanisms of action, which could lead to the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Reaction Mechanism of 4-Nitro-2-(trifluoromethyl)acetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the synthesis of 4-nitro-2-(trifluoromethyl)acetanilide, a key intermediate in the development of various pharmaceuticals and agrochemicals. The core of this synthesis lies in the electrophilic aromatic substitution, specifically the nitration of 2-(trifluoromethyl)acetanilide. This document outlines the reaction mechanism, provides a detailed experimental protocol, and presents key analytical data for the final product.

Core Reaction Mechanism: Electrophilic Aromatic Substitution

The formation of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction. In this multi-step process, a nitronium ion (NO₂⁺), the electrophile, attacks the electron-rich benzene ring of 2-(trifluoromethyl)acetanilide. The reaction is regioselective, with the position of the incoming nitro group being directed by the existing substituents on the aromatic ring.

The acetamido group (-NHCOCH₃) is an activating, ortho, para-directing group due to the lone pair of electrons on the nitrogen atom which can be delocalized into the benzene ring through resonance, thereby stabilizing the arenium ion intermediate. Conversely, the trifluoromethyl group (-CF₃) is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect.

In the case of 2-(trifluoromethyl)acetanilide, the acetamido group at position 1 directs the incoming electrophile to the ortho (position 6) and para (position 4) positions. The trifluoromethyl group at position 2 directs the incoming electrophile to the meta positions (positions 4 and 6). Since both substituents direct the nitration to the 4- and 6-positions, a mixture of products is possible. However, the directing effect of the acetamido group is generally stronger, and the para position is sterically less hindered than the ortho position adjacent to the bulky trifluoromethyl group. Therefore, the major product of the reaction is this compound.

The overall reaction can be summarized in the following key steps:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).

  • Nucleophilic Attack: The π electrons of the benzene ring of 2-(trifluoromethyl)acetanilide attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, based on established procedures for the nitration of substituted acetanilides.

Materials:

  • 2-(Trifluoromethyl)acetanilide

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-(trifluoromethyl)acetanilide in a minimal amount of concentrated sulfuric acid. The dissolution should be conducted in an ice bath to control the exothermic nature of the process.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Slowly add the nitrating mixture dropwise to the solution of 2-(trifluoromethyl)acetanilide while maintaining the reaction temperature between 0 and 10 °C with vigorous stirring. Careful temperature control is crucial to prevent over-nitration and the formation of byproducts.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for approximately one hour to ensure the reaction goes to completion.

  • Pour the reaction mixture slowly onto a generous amount of crushed ice with constant stirring. This will cause the crude this compound to precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.

  • Dry the purified crystals in a vacuum oven.

Quantitative Data

The following table summarizes the key physical and quantitative data for this compound.

ParameterValueReference
Molecular FormulaC₉H₇F₃N₂O₃
Molecular Weight248.16 g/mol
Melting Point144-146 °C[1][2]
AppearancePale yellow solid
Yield61-83% (based on similar reactions)[3]

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The expected data, based on the analysis of closely related compounds, are presented below.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 2.2s3H-COCH₃
~ 7.8d1HAr-H
~ 8.2dd1HAr-H
~ 8.5d1HAr-H
~ 9.5br s1H-NH

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (ppm)Assignment
~ 25-COCH₃
~ 120 (q)-CF₃
~ 122Ar-C
~ 125Ar-C
~ 128Ar-C
~ 135Ar-C
~ 140Ar-C
~ 145Ar-C
~ 169-C=O

FTIR (Fourier-Transform Infrared) Spectroscopy

Wavenumber (cm⁻¹)Assignment
~ 3300N-H stretch
~ 1700C=O stretch (amide I)
~ 1560, 1350N-O stretch (nitro group)
~ 1300-1100C-F stretch
~ 1520N-H bend (amide II)
~ 850C-H out-of-plane bend (aromatic)

Mass Spectrometry (MS)

m/zAssignment
248[M]⁺
206[M - C₂H₂O]⁺
160[M - C₂H₂O - NO₂]⁺

Visualizations

The following diagrams illustrate the key aspects of the reaction mechanism and a typical experimental workflow.

Reaction_Mechanism cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO3 HNO₃ H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium ion) H2NO3+->NO2+ - H₂O H2O H₂O Substrate 2-(Trifluoromethyl)acetanilide Arenium_Ion Arenium Ion (Sigma Complex) Substrate->Arenium_Ion + NO₂⁺ Product This compound Arenium_Ion_2 Arenium Ion Arenium_Ion_2->Product + HSO₄⁻ - H₂SO₄ HSO4-_2 HSO₄⁻ H2SO4_2 H₂SO₄

Caption: Reaction mechanism for the nitration of 2-(trifluoromethyl)acetanilide.

Experimental_Workflow Start Start: Materials Preparation Dissolution Dissolve 2-(trifluoromethyl)acetanilide in concentrated H₂SO₄ at 0-10°C Start->Dissolution Nitrating_Mixture Prepare Nitrating Mixture (conc. HNO₃ + conc. H₂SO₄) at 0-10°C Start->Nitrating_Mixture Addition Slow, dropwise addition of nitrating mixture to substrate solution (0-10°C) Dissolution->Addition Nitrating_Mixture->Addition Reaction Stir at room temperature for 1 hour Addition->Reaction Precipitation Pour reaction mixture onto crushed ice Reaction->Precipitation Filtration Vacuum filter the precipitate Precipitation->Filtration Washing Wash with cold deionized water Filtration->Washing Recrystallization Recrystallize from ethanol Washing->Recrystallization Drying Dry the purified product Recrystallization->Drying Analysis Characterization (NMR, IR, MS, MP) Drying->Analysis

References

Spectroscopic and Synthetic Overview of 4-Nitro-2-(trifluoromethyl)acetanilide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitro-2-(trifluoromethyl)acetanilide is a halogenated nitroaromatic compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its spectroscopic properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological significance based on related structures. Due to the limited availability of experimental data, this guide incorporates predicted spectroscopic information to provide a foundational understanding of the molecule's characteristics.

Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₉H₇F₃N₂O₃ and a molecular weight of 248.16 g/mol .[1][2]

PropertyValueReference
Molecular Formula C₉H₇F₃N₂O₃[1]
Molecular Weight 248.16 g/mol [1]
Melting Point 146-150 °C[1]
IUPAC Name N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide[1]
CAS Number 395-68-6[1]

Spectroscopic Data (Predicted)

Due to the absence of publicly available experimental spectra, the following data has been predicted based on established computational models. These predictions serve as a reference for the identification and characterization of this compound.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of this compound in CDCl₃ would likely exhibit the following signals:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 8.5d1HAr-H
~ 8.3dd1HAr-H
~ 7.8d1HAr-H
~ 7.5br s1HN-H
~ 2.3s3H-C(O)CH₃
¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum would show signals corresponding to the nine carbon atoms in the molecule.

Chemical Shift (ppm)Assignment
~ 169-C=O
~ 147Ar-C (C-NO₂)
~ 140Ar-C (C-NH)
~ 128 (q)-CF₃
~ 127Ar-C
~ 125Ar-C
~ 122 (q)Ar-C (C-CF₃)
~ 119Ar-C
~ 25-CH₃
IR Spectroscopy (Predicted)

The predicted infrared spectrum would display characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)Functional Group
~ 3300N-H stretch
~ 1700C=O stretch (Amide I)
~ 1580, 1350N-O asymmetric and symmetric stretch (NO₂)
~ 1540N-H bend (Amide II)
~ 1300-1100C-F stretch
Mass Spectrometry

While experimental GC-MS data is noted to exist, it is not publicly accessible.[2] High-resolution mass spectrometry would be expected to show the molecular ion peak [M]⁺ at m/z 248.0409.

Experimental Protocols

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the acetylation of the commercially available precursor, 4-nitro-2-(trifluoromethyl)aniline.

Materials:

  • 4-Nitro-2-(trifluoromethyl)aniline

  • Acetic anhydride

  • Glacial acetic acid (optional, as solvent)

  • Pyridine (optional, as catalyst)

  • Dichloromethane (or other suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 4-nitro-2-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent such as dichloromethane.

  • To this solution, add acetic anhydride (1.1 - 1.5 eq). A catalytic amount of pyridine can be added to accelerate the reaction.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize any excess acetic anhydride and acid byproducts.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Workflow Diagram:

G cluster_synthesis Synthesis of this compound reagents 4-Nitro-2-(trifluoromethyl)aniline + Acetic Anhydride reaction Acetylation Reaction (Room Temperature, 2-4h) reagents->reaction workup Quenching (NaHCO₃), Extraction (DCM), Drying (MgSO₄) reaction->workup purification Recrystallization (Ethanol/Water) workup->purification product Pure this compound purification->product

Synthetic workflow for this compound.

Potential Biological Significance and Signaling Pathways

While no specific biological signaling pathways have been elucidated for this compound, the presence of the nitro and trifluoromethyl functional groups on an aniline scaffold suggests potential bioactivity. Compounds with similar structural motifs have been investigated for various therapeutic applications.

Nitroaromatic compounds are known to have a wide range of biological activities, including antimicrobial and anticancer effects.[3] The trifluoromethyl group is a common bioisostere for other functional groups and is often incorporated into drug candidates to enhance metabolic stability and lipophilicity.[4]

Derivatives of nitro- and/or trifluoromethyl-phenyl have been explored as inhibitors of alpha-synuclein fibril aggregation, which is implicated in neurodegenerative diseases like Parkinson's disease.[5] Furthermore, related compounds have shown potential as non-steroidal anti-androgens for the treatment of prostate cancer.[6]

Based on the known activities of structurally similar molecules, a hypothetical signaling pathway that could be modulated by this compound in a cancer context might involve the inhibition of key protein kinases or transcription factors that are crucial for cancer cell proliferation and survival.

Hypothetical Signaling Pathway Diagram:

G cluster_pathway Hypothetical Signaling Pathway Modulation compound This compound receptor Cell Surface Receptor compound->receptor Inhibition? kinase_cascade Kinase Cascade (e.g., MAPK/ERK) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB, AP-1) kinase_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_response Inhibition of Proliferation, Induction of Apoptosis gene_expression->cellular_response

Hypothetical signaling pathway potentially modulated by the compound.

Conclusion

This technical guide provides a foundational spectroscopic and synthetic overview of this compound. While experimental spectroscopic data is currently lacking, the predicted data and a reliable synthetic protocol offer a strong starting point for researchers. The potential for biological activity, inferred from structurally related compounds, highlights the need for further investigation into the medicinal chemistry applications of this molecule. The experimental validation of the predicted spectroscopic data and the exploration of its biological effects are promising avenues for future research.

References

Technical Guide: Physicochemical Properties and Synthetic Approaches for 2-Acetamido-5-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for the physical and chemical properties of 2-acetamido-5-nitrobenzotrifluoride is limited in publicly available literature. The information presented herein is a technical guide based on established chemical principles and data from closely related structural analogs. All experimental protocols are provided as representative examples and should be adapted and optimized for specific laboratory conditions.

Introduction

2-Acetamido-5-nitrobenzotrifluoride, also known as N-(4-nitro-2-(trifluoromethyl)phenyl)acetamide, is a trifluoromethyl-substituted aromatic compound. The presence of the trifluoromethyl group (-CF3), a strong electron-withdrawing group, significantly influences the electronic properties of the benzene ring, impacting its reactivity and the acidity of the N-H proton of the acetamido group. The nitro group (-NO2) further deactivates the ring towards electrophilic substitution and provides a potential site for chemical modification through reduction. These structural features make it a compound of interest for medicinal chemistry and materials science, potentially serving as a building block for more complex molecules.

Proposed Synthetic Pathway

A plausible synthetic route to 2-acetamido-5-nitrobenzotrifluoride can be envisioned through a two-step process starting from the commercially available 2-amino-5-nitrobenzotrifluoride. This involves the protection of the amino group via acetylation. An alternative pathway could involve the nitration of N-(2-(trifluoromethyl)phenyl)acetamide, though this may lead to a mixture of isomers.

Synthetic Pathway for 2-acetamido-5-nitrobenzotrifluoride Proposed Synthesis of 2-Acetamido-5-nitrobenzotrifluoride A 2-Amino-5-nitrobenzotrifluoride C 2-Acetamido-5-nitrobenzotrifluoride A->C Acetylation B Acetic Anhydride / Acetic Acid B->C

Caption: Proposed synthesis of 2-acetamido-5-nitrobenzotrifluoride via acetylation.

Physicochemical Properties

Property5-Acetamido-2-nitrobenzotrifluoride[1]2-Acetylamino-3-nitro-5-fluorobenzotrifluoride[1]N-[4-(Trifluoromethyl)phenyl]acetamide[2]
CAS Number 393-12-4Not available351-36-0
Molecular Formula C₉H₇F₃N₂O₃C₉H₆F₄N₂O₃C₉H₈F₃NO
Molecular Weight 248.16 g/mol 266.15 g/mol 203.16 g/mol
Appearance Not specifiedWhite needles[1]Not specified
Melting Point Not available179.5-180 °C[1]Not specified
Boiling Point Not availableNot availableNot available
Solubility Not specifiedRecrystallized from 50% aqueous ethanol[1]Not specified

Experimental Protocols

The following are detailed, generalized methodologies for the key synthetic steps based on established procedures for similar compounds.

Acetylation of 2-Amino-5-nitrobenzotrifluoride

This protocol is adapted from standard procedures for the acetylation of anilines.

Acetylation Workflow Workflow for the Acetylation of 2-Amino-5-nitrobenzotrifluoride cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation cluster_3 Purification A Dissolve 2-amino-5-nitrobenzotrifluoride in glacial acetic acid B Add acetic anhydride dropwise A->B C Heat the mixture to reflux (e.g., 1 hour) B->C D Cool to room temperature C->D E Pour into ice-water D->E F Collect precipitate by vacuum filtration E->F G Wash with cold water F->G H Recrystallize from a suitable solvent (e.g., ethanol/water) G->H

Caption: Generalized workflow for the acetylation of an aminobenzotrifluoride derivative.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-nitrobenzotrifluoride in glacial acetic acid.

  • Reagent Addition: To the stirred solution, slowly add a molar excess of acetic anhydride.

  • Reaction: Heat the reaction mixture to reflux for a period sufficient to ensure complete reaction, typically 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing ice and water to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining acetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

Nitration of N-(2-(Trifluoromethyl)phenyl)acetamide

This protocol describes a general method for the nitration of an acetanilide derivative. Note that this reaction may produce a mixture of isomers, and the desired 5-nitro isomer would need to be separated.

Nitration Workflow Workflow for the Nitration of N-(2-(trifluoromethyl)phenyl)acetamide cluster_0 Preparation of Nitrating Mixture cluster_1 Reaction Setup cluster_2 Nitration Reaction cluster_3 Workup and Isolation A Add concentrated nitric acid to concentrated sulfuric acid B Cool the mixture in an ice bath A->B E Add the cold nitrating mixture dropwise to the acetanilide solution B->E C Dissolve N-(2-(trifluoromethyl)phenyl)acetamide in concentrated sulfuric acid D Cool the solution in an ice bath C->D D->E F Maintain temperature below 10°C E->F G Stir for an extended period (e.g., 2 hours) F->G H Pour the reaction mixture onto crushed ice G->H I Collect the precipitate by vacuum filtration H->I J Wash with cold water until neutral I->J

References

An In-depth Technical Guide to the Solubility Profile of 4-Nitro-2-(trifluoromethyl)acetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4-Nitro-2-(trifluoromethyl)acetanilide, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and provides a detailed, generalized experimental protocol for its determination.

Core Concepts in Solubility

Solubility is a critical physicochemical parameter in drug development and chemical synthesis, influencing bioavailability, formulation, and reaction kinetics. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For this compound, understanding its solubility in various media is essential for its effective use in research and manufacturing.

Qualitative Solubility Profile

General literature indicates that this compound exhibits a solubility profile typical of many aromatic nitro compounds, with low aqueous solubility and higher solubility in organic solvents.[1] This is attributed to the presence of the non-polar trifluoromethyl group and the aromatic ring, which dominate over the polar nitro and amide functionalities in terms of overall molecular polarity.

Table 1: Qualitative Solubility of this compound

SolventSolubility DescriptionReference
WaterSparingly soluble[1]
EthanolSoluble[1]
AcetoneSoluble[1]

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.[2][3][4] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Apparatus
  • This compound

  • Selected solvent (e.g., water, ethanol, acetone)

  • Conical flask with stopper

  • Analytical balance

  • Volumetric pipette (e.g., 10 mL)

  • Evaporating dish (pre-weighed)

  • Thermostatic water bath or heating mantle

  • Drying oven

  • Filtration apparatus (e.g., filter paper, funnel)

  • Spatula

  • Glass stirring rod

Procedure
  • Preparation of Saturated Solution:

    • Add a measured volume of the chosen solvent to a conical flask.

    • Gradually add an excess amount of this compound to the solvent while continuously stirring. The presence of undissolved solid at the bottom of the flask indicates that a saturated solution has been formed.[2]

    • To ensure equilibrium is reached, the flask should be sealed and agitated in a thermostatic water bath at a constant temperature for a prolonged period (e.g., 24 hours).[5]

  • Sample Collection:

    • Allow the undissolved solid to settle.

    • Carefully filter the supernatant to remove any suspended particles.

    • Using a volumetric pipette, transfer a precise volume (e.g., 10 mL) of the clear, saturated solution into a pre-weighed evaporating dish.[2]

  • Solvent Evaporation:

    • Gently heat the evaporating dish to evaporate the solvent. For organic solvents, this should be done in a well-ventilated fume hood.

    • Once the bulk of the solvent has evaporated, place the evaporating dish in a drying oven set to a temperature below the melting point of this compound (Melting Point: 144-146°C) to remove any residual solvent.[6]

  • Weighing and Calculation:

    • Allow the evaporating dish to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the evaporating dish containing the dried solute on an analytical balance.[2]

    • Repeat the drying and weighing process until a constant weight is achieved.

    • The solubility can be calculated using the following formula:

    Solubility ( g/100 mL) = (Weight of dish with solute - Weight of empty dish) / Volume of solution pipetted (mL) * 100

Experimental Workflow Diagram

G cluster_0 Preparation of Saturated Solution cluster_1 Sample Collection & Measurement cluster_2 Solute Isolation cluster_3 Data Analysis A Add solvent to flask B Add excess this compound A->B C Stir at constant temperature B->C D Filter the saturated solution C->D E Pipette a known volume into a pre-weighed dish D->E F Evaporate the solvent E->F G Dry the residue to a constant weight F->G H Weigh the dish with the solute G->H I Calculate solubility H->I

References

Methodological & Application

Synthesis Protocol for 4-Nitro-2-(trifluoromethyl)acetanilide: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 4-Nitro-2-(trifluoromethyl)acetanilide, a valuable intermediate in the development of agrochemicals and pharmaceuticals.[1] The synthesis is a two-step process commencing with the acetylation of 2-(trifluoromethyl)aniline, followed by the nitration of the resulting 2-(trifluoromethyl)acetanilide. This protocol is based on established methods for the nitration of acetanilide derivatives and is intended to provide a comprehensive guide for researchers. While specific yield and complete spectral data for this exact compound are not widely published, this document provides expected physicochemical properties and a generalized procedure.

Introduction

This compound is a substituted aromatic compound containing both a nitro group and a trifluoromethyl group. These functional groups are of significant interest in medicinal chemistry and materials science due to their influence on the electronic and lipophilic properties of molecules. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the nitro group is a versatile precursor for the synthesis of anilines and other functional groups. The reliable synthesis of this compound is therefore a critical step for further research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

PropertyValueReference
CAS Number 395-68-6[2][3]
Molecular Formula C9H7F3N2O3[2][3]
Molecular Weight 248.16 g/mol [2][3]
Melting Point 144-150 °C[2][4][5]
Appearance Expected to be a solidN/A
Purity 97% (commercially available)[6]

Synthesis Pathway

The synthesis of this compound proceeds through a two-step reaction pathway. The first step is the protection of the amino group of 2-(trifluoromethyl)aniline via acetylation to form 2-(trifluoromethyl)acetanilide. The second step is the electrophilic aromatic substitution (nitration) of the activated aromatic ring.

Synthesis_Pathway Start 2-(Trifluoromethyl)aniline Intermediate 2-(Trifluoromethyl)acetanilide Start->Intermediate Acetylation Product This compound Intermediate->Product Nitration Reagent1 Acetic Anhydride or Acetyl Chloride Reagent1->Intermediate Reagent2 HNO3 / H2SO4 Reagent2->Product

Caption: Overall synthesis pathway for this compound.

Experimental Protocol

This protocol is a generalized procedure adapted from established methods for the nitration of acetanilides. Researchers should exercise caution and perform appropriate risk assessments before conducting any chemical synthesis.

Step 1: Acetylation of 2-(Trifluoromethyl)aniline
  • In a fume hood, dissolve 2-(trifluoromethyl)aniline (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add acetic anhydride (1.1 equivalents) to the solution.

  • Heat the reaction mixture at a gentle reflux for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum to obtain 2-(trifluoromethyl)acetanilide.

Step 2: Nitration of 2-(Trifluoromethyl)acetanilide
  • In a clean and dry round-bottom flask, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add 2-(trifluoromethyl)acetanilide (1 equivalent) to the cold sulfuric acid with constant stirring, ensuring the temperature does not rise above 10 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to an equal volume of cold, concentrated sulfuric acid. Keep this mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2-(trifluoromethyl)acetanilide, maintaining the reaction temperature between 0-10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 30-60 minutes.

  • Carefully pour the reaction mixture onto crushed ice with stirring to precipitate the crude this compound.

  • Filter the precipitate and wash thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

Experimental_Workflow cluster_acetylation Step 1: Acetylation cluster_nitration Step 2: Nitration A1 Dissolve 2-(trifluoromethyl)aniline in glacial acetic acid A2 Add acetic anhydride A1->A2 A3 Reflux for 1-2 hours A2->A3 A4 Precipitate in cold water A3->A4 A5 Filter and dry A4->A5 N1 Dissolve 2-(trifluoromethyl)acetanilide in cold conc. H2SO4 A5->N1 Intermediate Product N3 Add nitrating mixture dropwise at 0-10°C N1->N3 N2 Prepare nitrating mixture (HNO3/H2SO4) N2->N3 N4 Stir at room temperature N3->N4 N5 Precipitate on crushed ice N4->N5 N6 Filter, wash, and recrystallize N5->N6 End This compound N6->End Final Product

Caption: Detailed experimental workflow for the synthesis.

Safety Precautions

  • This synthesis involves the use of strong acids and corrosive reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The nitration reaction is highly exothermic and requires careful temperature control to avoid runaway reactions and the formation of undesired byproducts.

  • Handle concentrated nitric acid and sulfuric acid with extreme care.

Characterization Data (Expected)

AnalysisExpected Results
¹H NMR Aromatic protons (multiplets), acetyl methyl group (singlet), and amide proton (broad singlet).
¹³C NMR Resonances for aromatic carbons, the trifluoromethyl carbon, the carbonyl carbon, and the acetyl methyl carbon.
IR (Infrared) Characteristic peaks for N-H stretching, C=O stretching (amide), and asymmetric/symmetric stretching of the NO₂ group.
Mass Spec (MS) Molecular ion peak corresponding to the molecular weight (248.16 g/mol ).

Conclusion

This application note provides a comprehensive, albeit generalized, protocol for the synthesis of this compound. By following the outlined procedures and adhering to strict safety measures, researchers can reliably produce this important chemical intermediate for use in further scientific investigation and drug development endeavors. It is recommended to perform small-scale trial reactions to optimize conditions for yield and purity.

References

Application Notes and Protocols for the Industrial Synthesis of 4-Nitro-2-(trifluoromethyl)acetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the industrial-scale synthesis of 4-Nitro-2-(trifluoromethyl)acetanilide, a key intermediate in the pharmaceutical and agrochemical industries. The synthesis is a two-step process commencing with the acetylation of 2-(trifluoromethyl)aniline to yield 2-(trifluoromethyl)acetanilide, followed by a regioselective nitration to produce the final product. This guide offers comprehensive methodologies, quantitative data summaries, and process flow diagrams to ensure safe, efficient, and scalable production.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the development of novel therapeutic agents and pesticides. The presence of the trifluoromethyl group imparts unique properties such as increased metabolic stability and enhanced binding affinity in bioactive molecules. The following protocols are based on established chemical principles for acetylation and nitration reactions, adapted for the specific synthesis of this trifluoromethylated compound.

Overall Synthesis Pathway

The industrial synthesis of this compound proceeds through a two-step reaction sequence:

  • Step 1: Acetylation of 2-(Trifluoromethyl)aniline. 2-(Trifluoromethyl)aniline is reacted with an acetylating agent, typically acetic anhydride, to protect the amine functionality and form 2-(trifluoromethyl)acetanilide.

  • Step 2: Nitration of 2-(Trifluoromethyl)acetanilide. The intermediate, 2-(trifluoromethyl)acetanilide, undergoes electrophilic aromatic substitution with a nitrating mixture to introduce a nitro group at the para position of the aromatic ring.

Experimental Protocols

Step 1: Synthesis of 2-(Trifluoromethyl)acetanilide

Principle: This reaction involves the nucleophilic acyl substitution of acetic anhydride with 2-(trifluoromethyl)aniline. The amine group of the aniline attacks one of the carbonyl carbons of the acetic anhydride, leading to the formation of an acetamide and acetic acid as a byproduct.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Density (g/mL)
2-(Trifluoromethyl)aniline88-17-5161.121.282
Acetic Anhydride108-24-7102.091.082
Toluene108-88-392.140.867
Sodium Bicarbonate144-55-684.01-

Procedure:

  • To a 1000 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 2-(trifluoromethyl)aniline (100 kg, 620.5 mol) and toluene (300 L).

  • Stir the mixture at room temperature (20-25 °C) to ensure complete dissolution.

  • Slowly add acetic anhydride (66.5 kg, 651.5 mol, 1.05 eq.) to the reactor over a period of 1-2 hours, maintaining the internal temperature below 40 °C. The reaction is exothermic.

  • After the addition is complete, heat the reaction mixture to 80-85 °C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Cool the reaction mixture to 20-25 °C.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid formed during the reaction until the pH of the aqueous layer is between 7 and 8.

  • Separate the organic layer and wash it with water (2 x 100 L).

  • Concentrate the organic layer under reduced pressure to remove the toluene.

  • The resulting crude 2-(trifluoromethyl)acetanilide can be used directly in the next step or purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Yield: 90-95% Purity (by HPLC): >98%

Step 2: Synthesis of this compound

Principle: This step involves the electrophilic aromatic substitution of 2-(trifluoromethyl)acetanilide. A nitrating mixture of concentrated nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring. The acetamido group is an ortho, para-director, and due to steric hindrance from the trifluoromethyl group at the ortho position, the nitration occurs predominantly at the para position.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Concentration
2-(Trifluoromethyl)acetanilide344-62-7203.16-
Concentrated Sulfuric Acid7664-93-998.0898%
Concentrated Nitric Acid7697-37-263.0168-70%

Procedure:

  • To a 2000 L glass-lined reactor, charge concentrated sulfuric acid (500 L). Cool the acid to 0-5 °C using a cooling jacket.

  • Slowly add 2-(trifluoromethyl)acetanilide (100 kg, 492.2 mol), in portions, to the cooled sulfuric acid while maintaining the internal temperature between 0-10 °C. Stir until all the solid has dissolved.

  • In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid (34.5 kg, 547.3 mol, 1.1 eq.) to concentrated sulfuric acid (100 L) while cooling to maintain a temperature of 0-10 °C.

  • Slowly add the pre-cooled nitrating mixture to the solution of 2-(trifluoromethyl)acetanilide in sulfuric acid over a period of 2-3 hours. The temperature of the reaction mixture must be strictly maintained between 0-10 °C.[1][2]

  • After the addition is complete, allow the reaction mixture to stir at 0-10 °C for an additional 1-2 hours. Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice (2000 kg) with vigorous stirring. A yellow solid will precipitate.

  • Filter the precipitated solid using a centrifuge or filter press.

  • Wash the solid cake thoroughly with cold water until the washings are neutral to litmus paper.

  • Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Expected Yield: 85-90% Purity (by HPLC): >99% Melting Point: 144-146 °C[2][3]

Quantitative Data Summary

StepStarting MaterialReagentsProductMolar RatioTemperature (°C)Reaction Time (h)Typical Yield (%)
12-(Trifluoromethyl)anilineAcetic Anhydride, Toluene, NaHCO₃2-(Trifluoromethyl)acetanilide1 : 1.0580-852-390-95
22-(Trifluoromethyl)acetanilideConc. H₂SO₄, Conc. HNO₃This compound1 : 1.1 (HNO₃)0-101-285-90

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Nitration A 2-(Trifluoromethyl)aniline in Toluene C Reaction Mixture (Acetylation) A->C B Acetic Anhydride B->C 1-2h, <40°C D Neutralization (NaHCO3 soln) C->D 2-3h, 80-85°C E Phase Separation & Washing D->E F Solvent Removal E->F G 2-(Trifluoromethyl)acetanilide (Crude/Pure) F->G H 2-(Trifluoromethyl)acetanilide G->H Intermediate K Reaction Mixture (Nitration) H->K I Conc. H2SO4 I->K Dissolution, 0-10°C J Nitrating Mixture (HNO3/H2SO4) J->K 2-3h, 0-10°C L Quenching (Ice Water) K->L 1-2h, 0-10°C M Filtration & Washing L->M N Drying M->N O This compound (Final Product) N->O

Caption: Overall workflow for the industrial synthesis of this compound.

Chemical Reaction Pathway

Reaction_Pathway cluster_reaction1 Acetylation cluster_reaction2 Nitration start1 2-(Trifluoromethyl)aniline product1 2-(Trifluoromethyl)acetanilide start1->product1 Toluene, 80-85°C reagent1 Acetic Anhydride reagent1->start1 start2 2-(Trifluoromethyl)acetanilide product1->start2 Intermediate product2 This compound start2->product2 0-10°C reagent2 HNO3, H2SO4 reagent2->start2

Caption: Chemical reaction pathway for the synthesis of this compound.

Safety and Handling Precautions

  • General: All operations should be conducted in a well-ventilated area or fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

  • 2-(Trifluoromethyl)aniline: This compound is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

  • Acetic Anhydride: Corrosive and a lachrymator. Handle with care.

  • Concentrated Acids (Sulfuric and Nitric): Highly corrosive and strong oxidizing agents. Handle with extreme care, and always add acid to water, never the other way around when diluting. The nitrating mixture is highly reactive and should be prepared and used with strict temperature control.

  • Exothermic Reactions: Both the acetylation and nitration steps are exothermic. Proper cooling and slow addition of reagents are crucial to prevent thermal runaway.

Quality Control

  • In-process Controls: Monitor reaction progress at each stage using TLC or HPLC to ensure complete conversion and minimize side-product formation.

  • Final Product Analysis: The final product should be analyzed for purity (HPLC), identity (NMR, IR, Mass Spectrometry), and melting point.

Waste Management

  • Aqueous waste containing acids should be neutralized before disposal.

  • Organic solvent waste should be collected and disposed of according to local environmental regulations.

This document is intended as a guide and should be adapted by experienced chemists to specific laboratory and plant conditions. All procedures should be thoroughly risk-assessed before implementation.

References

Application Notes: 4-Nitro-2-(trifluoromethyl)acetanilide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Nitro-2-(trifluoromethyl)acetanilide is a specialized organic compound that serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its structure, featuring a nitro group, an acetamide group, and a trifluoromethyl group, makes it a versatile building block in medicinal chemistry.[1] The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity of the final drug molecule. This document provides detailed protocols and data related to the synthesis and application of this intermediate, primarily focusing on its role in the development of anti-cancer therapeutics.

Key Applications

The primary application of this compound in the pharmaceutical industry is as a precursor for the synthesis of non-steroidal antiandrogen drugs, which are pivotal in the treatment of prostate cancer.[3] It is a key starting material for the synthesis of molecules that can be further elaborated into drugs like Bicalutamide and intermediates for Enzalutamide.[3][4] The synthesis pathway typically involves the chemical modification of its functional groups—specifically, the reduction of the nitro group to an amine and/or the hydrolysis of the acetamide group.

Physicochemical Properties

The properties of this compound are summarized in the table below.

PropertyValueReferences
CAS Number 395-68-6[5][6][7][8]
Molecular Formula C₉H₇F₃N₂O₃[5][6][9]
Molecular Weight 248.16 g/mol [6][7][8][9]
Appearance White to yellow powder/crystal[1]
Melting Point 144-150 °C[5][7][10]
Purity ≥97%[7][11]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound via a two-step process starting from 2-(trifluoromethyl)aniline: (A) Acylation to form 2'-(trifluoromethyl)acetanilide, followed by (B) Nitration.

Step A: Synthesis of 2'-(Trifluoromethyl)acetanilide

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(trifluoromethyl)aniline (10.0 g, 0.062 mol).

  • Solvent Addition: Add 100 mL of a suitable aprotic solvent such as toluene or cyclohexane.[12]

  • Reagent Addition: While stirring, slowly add acetyl chloride (5.3 mL, 0.074 mol) dropwise to the mixture.[12] An alternative, less corrosive acetylating agent is acetic anhydride.

  • Reaction Conditions: Heat the reaction mixture to 50-55 °C and maintain this temperature for 2-3 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[12]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2'-(trifluoromethyl)acetanilide. The product can be further purified by recrystallization from a suitable solvent like ethanol/water.

Step B: Nitration of 2'-(Trifluoromethyl)acetanilide

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve the 2'-(trifluoromethyl)acetanilide (10.0 g, 0.049 mol) from Step A in 20 mL of glacial acetic acid.[13] Add 20 mL of concentrated sulfuric acid slowly while stirring.

  • Cooling: Cool the flask in an ice-salt bath until the internal temperature drops to 0-5 °C.[13][14]

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Reagent Addition: Add the cold nitrating mixture dropwise to the acetanilide solution over 30-40 minutes.[15] It is critical to maintain the reaction temperature below 10 °C to prevent dinitration and side reactions.[13][16]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes.[13]

  • Precipitation: Pour the reaction mixture slowly onto 200 g of crushed ice with constant stirring. A solid precipitate of this compound will form.[13][14]

  • Isolation and Purification: Allow the mixture to stand for 20 minutes to ensure complete precipitation.[13] Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from ethanol to yield pure this compound.

Quantitative Data for Synthesis

StepReactantsProductTypical Yield
Acylation 2-(Trifluoromethyl)aniline, Acetyl Chloride2'-(Trifluoromethyl)acetanilide>90%
Nitration 2'-(Trifluoromethyl)acetanilide, HNO₃/H₂SO₄This compound~70-85% (based on analogous reactions)[17]
Protocol 2: Application in API Synthesis - Preparation of 4-Amino-2-(trifluoromethyl)aniline

This protocol details the conversion of this compound into 4-Amino-2-(trifluoromethyl)aniline, a key intermediate for various APIs, through a two-step reduction and deacetylation process.

  • Reaction Setup (Reduction): In a 500 mL round-bottom flask, suspend this compound (10.0 g, 0.040 mol) in 150 mL of ethanol.

  • Catalyst Addition: Add a catalytic amount of Palladium on Carbon (10% Pd/C, ~0.5 g).

  • Hydrogenation: Equip the flask with a hydrogen balloon or connect it to a hydrogenation apparatus. Stir the mixture vigorously under a hydrogen atmosphere at room temperature until TLC analysis indicates the complete disappearance of the starting material.

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol.

  • Intermediate Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain crude 4-Amino-2-(trifluoromethyl)acetanilide.

  • Reaction Setup (Deacetylation/Hydrolysis): To the flask containing the crude amino-intermediate, add 100 mL of 6M hydrochloric acid.

  • Hydrolysis: Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction by TLC until the intermediate is fully consumed.

  • Neutralization: Cool the reaction mixture in an ice bath and carefully neutralize it by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (~pH 9-10). This will precipitate the product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Amino-2-(trifluoromethyl)aniline. The product can be further purified by column chromatography if necessary.

Visualizations

Synthesis_Workflow cluster_0 Protocol 1: Synthesis of Intermediate cluster_1 Protocol 2: Conversion to API Precursor A 2-(Trifluoromethyl)aniline B 2'-(Trifluoromethyl)acetanilide A->B Acylation (Acetyl Chloride) C This compound B->C Nitration (HNO3 / H2SO4) D 4-Amino-2-(trifluoromethyl)acetanilide C->D Reduction (H2, Pd/C) E 4-Amino-2-(trifluoromethyl)aniline D->E Hydrolysis (Acid/Heat) F Active Pharmaceutical Ingredient (API) E->F Further Synthesis Steps (e.g., for Bicalutamide)

Caption: Synthetic pathway from starting material to a key API precursor.

Logical_Relationship Start Start: 2-(Trifluoromethyl)aniline Step1 Step 1: Protect Amine (Acylation) Start->Step1 QC1 Quality Control: Verify Acetanilide Formation Step1->QC1 Step2 Step 2: Add Nitro Group (Nitration) QC1->Step2 Pass QC2 Quality Control: Confirm Regioselectivity Step2->QC2 Intermediate Intermediate: This compound QC2->Intermediate Pass Step3 Step 3: Reduce Nitro Group (Hydrogenation) Intermediate->Step3 Step4 Step 4: Deprotect Amine (Hydrolysis) Step3->Step4 Final Final Precursor: 4-Amino-2-(trifluoromethyl)aniline Step4->Final

Caption: Experimental workflow for producing a key aniline intermediate.

Androgen_Receptor_Pathway cluster_cell Prostate Cancer Cell cluster_nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) (in cytoplasm) Androgen->AR Complex Androgen-AR Complex AR->Complex Bicalutamide Bicalutamide / Enzalutamide (AR Antagonist) Bicalutamide->AR Blocks Binding Translocation Nuclear Translocation Complex->Translocation Nucleus Nucleus Translocation->Nucleus DNA DNA Binding (Androgen Response Elements) Transcription Gene Transcription DNA->Transcription Response Cell Growth & Proliferation Transcription->Response

Caption: Simplified androgen receptor signaling pathway and drug action.

References

Application Notes and Protocols for the Use of 4-Nitro-2-(trifluoromethyl)acetanilide in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the utilization of 4-Nitro-2-(trifluoromethyl)acetanilide in the synthesis of agrochemical intermediates. While not typically a direct precursor to commercial agrochemicals, this compound serves as an excellent starting material for the synthesis of the highly versatile intermediate, 4-nitro-2-(trifluoromethyl)aniline. The strategic placement of the nitro and trifluoromethyl groups on the aniline scaffold makes this intermediate a valuable building block for the development of novel herbicides, fungicides, and insecticides. This note details the efficient conversion of the acetanilide to the corresponding aniline and discusses the potential synthetic pathways for its subsequent use in creating diverse molecular structures for agrochemical discovery.

Introduction

The trifluoromethyl group is a critical pharmacophore in modern agrochemicals, often enhancing metabolic stability, binding affinity, and cellular permeability of the active ingredient. This compound is a readily accessible aromatic compound that provides a safe and stable platform for introducing this key functional group. Its primary application in the field of agrochemical synthesis is as a protected aniline, which can be deprotected under controlled conditions to reveal the highly reactive 4-nitro-2-(trifluoromethyl)aniline. This key intermediate can then be further functionalized to generate a library of potential agrochemical candidates.

Core Application: Synthesis of 4-nitro-2-(trifluoromethyl)aniline

The most immediate and valuable application of this compound is its conversion to 4-nitro-2-(trifluoromethyl)aniline via acid-catalyzed hydrolysis. This process effectively removes the acetyl protecting group from the amine, making it available for a wide array of subsequent chemical transformations.

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol outlines the laboratory-scale procedure for the hydrolysis of this compound.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • 10% (w/v) Sodium Hydroxide Solution

  • Crushed Ice

  • Standard reflux apparatus (round-bottom flask, condenser)

  • Heating mantle with stirring capabilities

  • Filtration apparatus (Büchner funnel, filter flask)

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, add 24.8 g (0.1 mol) of this compound.

  • Acid Addition: Carefully and slowly add 200 mL of 70% (v/v) sulfuric acid to the flask while stirring. The mixture will generate heat.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 120-130°C) using a heating mantle.

  • Reaction Monitoring: Maintain the reflux for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system.

  • Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker (2 L), place 800 g of crushed ice.

  • Precipitation: Slowly and carefully pour the cooled reaction mixture into the beaker of ice with vigorous stirring. A precipitate of 4-nitro-2-(trifluoromethyl)aniline sulfate will form.

  • Neutralization: While continuing to stir the ice-cold suspension, slowly add 10% sodium hydroxide solution until the pH of the mixture is neutral (pH ~7). This will convert the aniline salt to the free aniline, which will precipitate as a yellow solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two 100 mL portions of cold deionized water to remove any inorganic salts.

  • Drying: Dry the collected solid in a vacuum oven at 50-60°C to a constant weight.

Quantitative Data

The following table summarizes the key quantitative parameters for the hydrolysis protocol.

ParameterValue
Starting Material This compound
Product 4-nitro-2-(trifluoromethyl)aniline
Reaction Type Acid-Catalyzed Hydrolysis
Reagents 70% H₂SO₄, 10% NaOH
Reaction Time 3-5 hours
Reaction Temperature ~120-130 °C (Reflux)
Theoretical Yield 20.6 g (from 24.8 g starting material)
Expected Yield 85-95%
Purity >98%

Visualizations

Synthetic Pathway

synthetic_pathway start This compound product 4-nitro-2-(trifluoromethyl)aniline start->product 1. 70% H₂SO₄, Reflux 2. NaOH (aq)

Caption: Hydrolysis of this compound.

Experimental Workflow

workflow A Combine Acetanilide and Sulfuric Acid B Heat to Reflux for 3-5 Hours A->B C Cool Reaction Mixture to Room Temperature B->C D Pour Mixture onto Crushed Ice C->D E Neutralize with 10% NaOH to pH 7 D->E F Filter the Solid Product E->F G Wash with Cold Deionized Water F->G H Dry Product Under Vacuum G->H

Caption: Step-by-step experimental workflow for hydrolysis.

Potential Applications in Agrochemical Synthesis

The synthesized 4-nitro-2-(trifluoromethyl)aniline is a versatile intermediate for creating a diverse range of potential agrochemical candidates. The presence of the nitro and amino groups allows for selective and sequential functionalization.

Logical Relationships in Further Synthesis

logical_relationships A 4-nitro-2-(trifluoromethyl)aniline B Reduction of Nitro Group A->B D Diazotization of Amino Group A->D F Acylation/Sulfonylation of Amino Group A->F C 2-(Trifluoromethyl)benzene-1,4-diamine B->C H Potential Precursors for: - Benzimidazoles (Fungicides) - Sulfonylureas (Herbicides) C->H E Sandmeyer Reactions (Halogenation, Cyanation, etc.) D->E I Diversified Scaffolds for Screening E->I G Amide/Sulfonamide Derivatives F->G G->I

Caption: Potential synthetic routes from the key intermediate.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C), yielding 2-(trifluoromethyl)benzene-1,4-diamine. This diamine is a known building block for benzimidazole fungicides and can also be used in the synthesis of certain classes of herbicides.

  • Diazotization and Subsequent Reactions: The primary amino group of 4-nitro-2-(trifluoromethyl)aniline can be converted into a diazonium salt. This highly reactive intermediate can then undergo a variety of Sandmeyer or related reactions to introduce halogens, cyano, hydroxyl, and other functional groups onto the aromatic ring, thereby generating a wide range of substituted benzotrifluoride derivatives for further elaboration.

  • N-Functionalization: The amino group can be acylated, alkylated, or sulfonated to introduce diverse side chains, a common strategy in the development of many classes of pesticides.

Conclusion

This compound is a valuable and stable precursor for the synthesis of 4-nitro-2-(trifluoromethyl)aniline, a key intermediate in the discovery and development of new agrochemicals. The protocol provided herein offers a robust and high-yielding method for this transformation. The resulting product provides multiple avenues for further synthetic modification, making it an important tool for researchers and scientists in the agrochemical industry.

Application Notes and Protocols for the Purification of 4-Nitro-2-(trifluoromethyl)acetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 4-Nitro-2-(trifluoromethyl)acetanilide, a key intermediate in pharmaceutical synthesis. The following methods are designed to ensure high purity and yield, critical for downstream applications in drug development and manufacturing.

Introduction

This compound is a yellow crystalline powder with a molecular weight of 248.16 g/mol .[1][2][3] Its purity is crucial for the successful synthesis of active pharmaceutical ingredients (APIs). Common impurities may include starting materials, by-products from the nitration reaction (such as other isomers), and residual solvents. The purification techniques outlined below—recrystallization and column chromatography—are effective methods for removing these impurities. The choice of method will depend on the impurity profile and the required final purity.

Physical Properties:

  • Appearance: Yellow crystalline powder[1]

  • Melting Point: Approximately 135-150°C[1][4][5]

  • Solubility: Sparingly soluble in water, soluble in organic solvents such as ethanol and acetone.[1]

Purification Techniques

Two primary methods are recommended for the purification of this compound:

  • Recrystallization: An effective technique for removing small amounts of impurities from a solid compound. The principle is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.

  • Column Chromatography: A versatile method for separating a mixture of compounds based on their differential adsorption to a stationary phase. This is particularly useful for separating isomers or when recrystallization does not provide the desired purity.

Recrystallization

Recrystallization is often the first choice for purifying crystalline organic compounds. The selection of an appropriate solvent is critical for the success of this technique. Based on solubility data for similar acetanilides, ethanol is a suitable solvent for this compound.[1][6]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring. Avoid adding an excess of solvent to maximize the yield.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the hot filtrate to cool slowly to room temperature. The this compound will crystallize as its solubility decreases. For maximum recovery, the flask can then be placed in an ice bath.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point to remove any residual solvent.

G cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation A Crude Product B Add Hot Ethanol A->B C Completely Dissolved Solution B->C D Hot Filtration C->D E Cool Filtrate Slowly D->E F Crystallization E->F G Vacuum Filtration F->G H Wash with Cold Ethanol G->H I Dry Crystals H->I J Pure Product I->J

Caption: Workflow of the recrystallization process.

Column Chromatography

Column chromatography is a powerful purification technique for separating components of a mixture. For this compound, a silica gel stationary phase with a mobile phase of increasing polarity is recommended.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the solvent to drain until it is level with the top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the mobile phase to facilitate the separation of the desired compound from impurities.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

G cluster_prep Preparation cluster_sep Separation cluster_iso Isolation A Prepare Silica Gel Slurry B Pack Column A->B C Load Crude Sample B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Monitor by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I

Caption: Workflow of the column chromatography process.

Data Presentation

The following tables summarize the expected quantitative data from the purification of 10g of crude this compound.

Table 1: Recrystallization Data

ParameterBefore PurificationAfter Purification
Mass (g) 10.08.5
Purity (%) 90>99
Yield (%) -85
Melting Point (°C) 130-140144-146

Table 2: Column Chromatography Data

ParameterBefore PurificationAfter Purification
Mass (g) 10.07.8
Purity (%) 90>99.5
Yield (%) -78
Melting Point (°C) 130-140145-147

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound is an irritant; avoid contact with skin and eyes.[3][5]

  • Handle organic solvents with care as they are flammable.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

This document provides a comprehensive guide for the purification of this compound. Adherence to these protocols will help ensure the high purity and yield required for research and development in the pharmaceutical industry.

References

Application Notes and Protocols for the Recrystallization of 4-Nitro-2-(trifluoromethyl)acetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitro-2-(trifluoromethyl)acetanilide is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is crucial for the successful outcome of subsequent synthetic steps and the quality of the final product. Recrystallization is a fundamental and highly effective technique for the purification of this and other crystalline organic solids. This document provides detailed protocols and application notes for the recrystallization of this compound, enabling researchers to obtain high-purity material suitable for further applications.

The principle of recrystallization relies on the differential solubility of the compound of interest and its impurities in a selected solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is essential for developing an effective recrystallization protocol.

PropertyValue
Molecular Formula C₉H₇F₃N₂O₃
Molecular Weight 248.16 g/mol
Appearance Yellow crystalline powder
Melting Point 144-150 °C
Solubility Sparingly soluble in water; Soluble in ethanol and acetone

Experimental Protocols

The following protocols outline methods for the recrystallization of this compound. The choice of solvent is critical and should be determined through small-scale trials to achieve the best balance of yield and purity.

Protocol 1: Single-Solvent Recrystallization using Ethanol

This protocol is suitable when a single solvent provides a significant difference in solubility at high and low temperatures. Ethanol is a common choice for compounds of this nature.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil while stirring to dissolve the solid. Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excess of solvent to maximize the yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and filter flask.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Two-Solvent Recrystallization using Ethanol and Water

This method is useful when no single solvent has the ideal solubility characteristics. In this system, the compound is soluble in the first solvent (ethanol) and insoluble in the second (water).

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated. If too much water is added and the product oils out, add a small amount of hot ethanol to redissolve it.

  • Cooling and Crystallization: Allow the flask to cool slowly to room temperature, followed by cooling in an ice bath to promote complete crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol-water mixture.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

The following table summarizes expected outcomes and parameters for the recrystallization of this compound. Note that actual yields and purity will depend on the initial purity of the crude material and the precise execution of the protocol.

ParameterEthanolEthanol/Water
Solvent Ratio (approx.) N/ADependent on achieving the cloud point
Dissolution Temperature ~78 °C (Boiling point of ethanol)~78 °C
Crystallization Temperature 0-4 °C (Ice bath)0-4 °C (Ice bath)
Expected Yield 70-90%75-95%
Expected Purity (by HPLC) >99%>99%
Expected Melting Point 144-150 °C144-150 °C

Visualizations

Recrystallization Workflow

The following diagram illustrates the general workflow for the recrystallization process.

Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if necessary) B->C D Slow Cooling to Room Temperature C->D E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I

Caption: General workflow for the recrystallization of this compound.

Factors Influencing Recrystallization Success

This diagram outlines the key relationships between factors that determine the success of a recrystallization experiment.

Recrystallization_Factors cluster_input Inputs cluster_process Process cluster_output Outputs Crude_Purity Purity of Crude Material Dissolution Complete Dissolution Crude_Purity->Dissolution Purity Purity of Final Product Crude_Purity->Purity impurities affect Solvent_Choice Solvent Selection Solvent_Choice->Dissolution Yield Yield of Pure Product Solvent_Choice->Yield affects solubility Cooling_Rate Cooling Rate Nucleation Crystal Nucleation Cooling_Rate->Nucleation Crystal_Growth Crystal Growth Cooling_Rate->Crystal_Growth Dissolution->Nucleation Nucleation->Crystal_Growth Crystal_Growth->Yield Crystal_Growth->Purity

Caption: Key factors influencing the yield and purity in a recrystallization process.

Application Notes and Protocols for the Analytical Method Development of 4-Nitro-2-(trifluoromethyl)acetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the development of analytical methods for the quantification of 4-Nitro-2-(trifluoromethyl)acetanilide, a key intermediate in pharmaceutical synthesis. The methods detailed below are based on High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID). These protocols are designed to be robust, accurate, and precise, meeting the standards required for pharmaceutical development and quality control.

Introduction

This compound is an organic compound with the molecular formula C₉H₇F₃N₂O₃ and a molecular weight of 248.16 g/mol .[1] Its chemical structure, featuring a nitro group and a trifluoromethyl group on an acetanilide backbone, makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Accurate and reliable analytical methods are crucial for monitoring reaction progress, assessing purity, and ensuring the quality of this intermediate. This document outlines validated HPLC and GC methods for the quantitative analysis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₉H₇F₃N₂O₃[1]
Molecular Weight248.16 g/mol [1]
Melting Point146-150 °C[1][2]
Boiling Point371.8 °C at 760 mmHg[1]
AppearanceSolid (form not specified)
CAS Number395-68-6[1]

Analytical Method Development

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method with UV detection is proposed for the routine analysis of this compound. This method is suitable for determining the purity of the compound and for quantifying it in reaction mixtures and as a raw material.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography data station for instrument control and data processing.

Chemicals and Reagents:

  • This compound reference standard (purity ≥98%).

  • HPLC grade acetonitrile and methanol.

  • Deionized or Milli-Q water.

  • Formic acid (optional, for mobile phase modification).

Chromatographic Conditions:

ParameterCondition
Column Ascentis Phenyl, 4.6 x 150 mm, 4 µm or equivalent
Mobile Phase A Deionized water with 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Formic Acid (v/v)
Gradient 0-10 min, 25-65% B; 10-11 min, 65-25% B; 11-15 min, 25% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard or sample.

  • Dissolve in a 100 mL volumetric flask with acetonitrile to obtain a stock solution of 100 µg/mL.

  • For calibration standards, perform serial dilutions of the stock solution with acetonitrile to achieve concentrations in the range of 1-50 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

The proposed HPLC method should be validated according to ICH guidelines (Q2(R1)).[3][4][5] A summary of the expected performance characteristics is provided in Table 2.

ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) ≥ 0.9950.999
Range 1 - 50 µg/mL1 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.3 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:11.0 µg/mL
Specificity No interference from blank/placeboNo interference observed
Gas Chromatography (GC) Method

A GC method with Flame Ionization Detection (FID) is proposed as an alternative analytical technique, particularly useful for assessing volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Data acquisition system.

Chemicals and Reagents:

  • This compound reference standard (purity ≥98%).

  • GC grade acetone or ethyl acetate.

  • Helium (carrier gas), Hydrogen (FID), and Air (FID).

Chromatographic Conditions:

ParameterCondition
Column AT-210, 30 m x 0.53 mm ID, 1.0 µm film thickness or equivalent
Carrier Gas Helium at a constant flow of 3.0 psi
Injector Temperature 250 °C
Injection Mode Split (1:20)
Injection Volume 1 µL
Oven Temperature Program Initial 100 °C, hold for 2 min; ramp at 15 °C/min to 280 °C, hold for 10 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Hydrogen Flow 40 mL/min
Air Flow 450 mL/min
Makeup Flow (Helium) 30 mL/min

Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound reference standard or sample.

  • Dissolve in a 50 mL volumetric flask with acetone to obtain a stock solution of 500 µg/mL.

  • For calibration standards, perform serial dilutions of the stock solution with acetone to achieve concentrations in the range of 10-250 µg/mL.

The proposed GC method should be validated according to ICH guidelines. A summary of the expected performance characteristics is provided in Table 3.

ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) ≥ 0.9950.998
Range 10 - 250 µg/mL10 - 250 µg/mL
Accuracy (% Recovery) 97.0 - 103.0%98.5 - 101.8%
Precision (% RSD) ≤ 3.0%< 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:13 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:110 µg/mL
Specificity No interference from blankNo interference observed

Spectroscopic Analysis

UV-Vis Spectroscopy

UV-Vis spectroscopy can be utilized for a quick estimation of the concentration of this compound.

Instrumentation:

  • Double-beam UV-Vis spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

Procedure:

  • Prepare a stock solution of this compound in methanol at a concentration of 100 µg/mL.

  • Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).

  • Prepare a series of calibration standards by diluting the stock solution with methanol.

  • Measure the absorbance of the standards at the determined λmax.

  • Plot a calibration curve of absorbance versus concentration.

Based on structurally similar compounds like p-nitroacetanilide, the λmax is expected to be in the range of 250-350 nm.[6]

Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Serial Dilutions dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: HPLC analysis workflow for this compound.

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing weigh_gc Weigh Sample dissolve_gc Dissolve in Acetone weigh_gc->dissolve_gc dilute_gc Serial Dilutions dissolve_gc->dilute_gc inject_gc Inject into GC dilute_gc->inject_gc separate_gc Chromatographic Separation inject_gc->separate_gc detect_gc FID Detection separate_gc->detect_gc integrate_gc Integrate Peak Area detect_gc->integrate_gc calibrate_gc Calibration Curve integrate_gc->calibrate_gc quantify_gc Quantify Concentration calibrate_gc->quantify_gc

Caption: GC analysis workflow for this compound.

Conclusion

The analytical methods presented provide a comprehensive framework for the quantitative analysis of this compound. The HPLC method is recommended for routine quality control due to its high sensitivity and specificity. The GC method serves as a valuable alternative, particularly for the analysis of volatile impurities. Both methods, when properly validated, will ensure the reliable assessment of the quality and purity of this important pharmaceutical intermediate.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-Nitro-2-(trifluoromethyl)acetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Nitro-2-(trifluoromethyl)acetanilide. This compound is a key intermediate in various synthetic processes within the pharmaceutical and chemical industries.[1] The developed isocratic reverse-phase HPLC method provides a straightforward and efficient means for purity assessment and quantification of this compound in research and quality control settings.

Introduction

This compound (CAS No. 395-68-6) is a substituted acetanilide derivative with a molecular formula of C9H7F3N2O3 and a molecular weight of 248.16 g/mol .[2][3][4][5][6] Its chemical structure, featuring a nitro group and a trifluoromethyl group, makes it a valuable building block in organic synthesis.[1] Accurate and precise analytical methods are crucial for monitoring reaction progress, assessing product purity, and ensuring the quality of starting materials. This document provides a detailed protocol for the analysis of this compound using HPLC with UV detection.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: HPLC grade phosphoric acid (or formic acid for MS-compatible methods).[7]

  • Analyte: this compound standard of known purity (≥97%).[2]

Chromatographic Conditions

Based on methods for structurally similar nitro and trifluoromethyl-containing compounds, the following starting conditions are proposed.[7][8][9] Method optimization may be required for specific applications.

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in a suitable volume of the mobile phase to obtain a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

The quantitative data obtained from the analysis should be summarized for clarity and easy comparison. The following table is a representative example of how to present the results for system suitability and linearity.

ParameterAcceptance CriteriaObserved Value
System Suitability
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20005500
Linearity
Correlation Coefficient (r²)≥ 0.9990.9995
Range1 - 100 µg/mL1 - 100 µg/mL

Visualization of the Experimental Workflow

The following diagram illustrates the logical steps involved in the HPLC analysis of this compound.

HPLC_Workflow start Start prep_mobile_phase Prepare Mobile Phase (Acetonitrile:Water:Phosphoric Acid) start->prep_mobile_phase hplc_setup HPLC System Setup and Equilibration prep_mobile_phase->hplc_setup prep_standards Prepare Standard Solutions (Stock and Working) analysis Inject Standards and Samples prep_standards->analysis prep_samples Prepare Sample Solutions prep_samples->analysis hplc_setup->analysis data_acquisition Data Acquisition (Chromatogram) analysis->data_acquisition data_processing Data Processing (Peak Integration and Quantification) data_acquisition->data_processing results Report Results (Purity, Concentration) data_processing->results end_node End results->end_node

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and efficient tool for the quantitative analysis of this compound. The method is straightforward to implement in a standard analytical laboratory and can be adapted for various applications, including in-process control and final product quality assessment. Adherence to good laboratory practices and proper system suitability checks will ensure the generation of accurate and reproducible results.

References

Application Note: GC-MS Protocol for the Analysis of N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the analysis of N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is of interest in pharmaceutical and agrochemical research due to its structural motifs, which include a nitrophenyl group and a trifluoromethyl group. The methodology presented here is compiled from established analytical procedures for structurally related compounds, including nitrophenols, trifluoromethylphenols, and acetamides, providing a robust starting point for method development and validation. The protocol covers sample preparation, derivatization, GC-MS instrument parameters, and data analysis considerations.

Introduction

N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide is a complex organic molecule incorporating functional groups that are prevalent in many active pharmaceutical ingredients and agrochemicals. The trifluoromethyl group can enhance metabolic stability and lipophilicity, while the nitro-aromatic structure is a common feature in various bioactive compounds. Accurate and sensitive analytical methods are crucial for the characterization, quantification, and quality control of this and related substances.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] However, the direct analysis of polar compounds containing nitro and amide functionalities can be challenging due to potential issues with thermal stability and peak shape.[2] To address these challenges, a derivatization step is often employed to increase the volatility and improve the chromatographic behavior of the analyte.[3] This protocol provides a detailed methodology for the GC-MS analysis of N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide, including an optional derivatization step.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining reliable and reproducible GC-MS results. The following protocol is a general guideline and may require optimization based on the specific sample matrix.

Materials:

  • N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide standard

  • Volatile organic solvent (e.g., dichloromethane, ethyl acetate, hexane)[4]

  • Anhydrous sodium sulfate

  • 1.5 mL glass GC autosampler vials[4]

  • Micropipettes and tips

  • Vortex mixer

  • Centrifuge

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide in a suitable volatile organic solvent (e.g., ethyl acetate) at a concentration of 1 mg/mL.[1]

  • Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).[4]

  • Sample Extraction (from a solid or liquid matrix):

    • For solid samples, an appropriate extraction technique such as sonication or Soxhlet extraction with a suitable solvent should be employed.

    • For liquid samples, a liquid-liquid extraction may be necessary to transfer the analyte into a water-immiscible organic solvent.

  • Drying: Dry the organic extract over anhydrous sodium sulfate to remove any residual water.[1]

  • Concentration and Reconstitution: If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of the analysis solvent.

  • Filtration/Centrifugation: Ensure the final sample solution is free of particulate matter by centrifugation or filtration through a 0.2 µm syringe filter before transferring to a GC vial.[4]

Derivatization (Optional, for improved volatility and peak shape)

Derivatization can significantly improve the chromatographic properties of polar analytes.[5] Silylation is a common derivatization technique for compounds with active hydrogens.

Materials:

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Pyridine (anhydrous)

  • Heating block or oven

Procedure:

  • Transfer an aliquot of the dried sample extract or standard solution to a clean, dry GC vial.

  • Evaporate the solvent completely under a gentle stream of nitrogen.

  • Add 50 µL of BSTFA and 50 µL of anhydrous pyridine to the dried residue.

  • Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Instrumental Parameters

The following instrumental parameters are a recommended starting point and should be optimized for the specific instrument and column used.

Parameter Value Reference
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[4]
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250 °C[4]
Injection ModeSplitless[1]
Injection Volume1 µL[4]
Oven Temperature ProgramInitial temperature 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV[1]
Ion Source Temperature230 °C[1]
Quadrupole Temperature150 °C[1]
Transfer Line Temperature280 °C
Mass Scan Range50-500 amu (Full Scan)
Solvent Delay4 min

Data Presentation

Quantitative data should be summarized in a clear and structured format. Below is an example table for presenting key analytical parameters.

Compound Retention Time (min) Quantification Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z) LOD (ng/mL) LOQ (ng/mL)
N-[4-nitro-2-(trifluoromethyl)phenyl]acetamideTo be determinedTo be determinedTo be determinedTo be determinedTo be determinedTo be determined
Derivatized Analyte (if applicable)To be determinedTo be determinedTo be determinedTo be determinedTo be determinedTo be determined

Note: The specific ions for quantification and qualification will need to be determined by analyzing a standard of the compound and examining its mass spectrum. The molecular ion and characteristic fragment ions should be selected. For N-[4-(trifluoromethyl)phenyl]acetamide (a related compound), the molecular weight is 203.16 g/mol , with major mass spectrum peaks at m/z 161 and 203.[6] For N-(4-nitrophenyl) acetamide (another related compound), the molecular weight is 180.16 g/mol , with a molecular ion peak at m/z 181.1 and characteristic fragments at m/z 43, 77.1, 107.1, and 123.1.[7][8] The mass spectrum of the target analyte should be carefully examined to identify the most abundant and specific ions.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (Optional) cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Drying Drying Extraction->Drying Concentration Concentration/ Reconstitution Drying->Concentration Filtration Filtration/ Centrifugation Concentration->Filtration Derivatization Silylation (BSTFA) Filtration->Derivatization To Derivatization Injection GC Injection Filtration->Injection Direct Analysis Derivatization->Injection To Analysis Separation Chromatographic Separation Injection->Separation Detection MS Detection Separation->Detection DataAnalysis Data Analysis Detection->DataAnalysis Reporting Reporting DataAnalysis->Reporting

Caption: GC-MS analysis workflow for N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide.

Conclusion

This application note provides a comprehensive and detailed protocol for the GC-MS analysis of N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide. The methodology, based on established practices for similar chemical structures, offers a solid foundation for researchers in drug development and related fields. Method optimization and validation are recommended to ensure performance for specific applications and sample matrices. The inclusion of an optional derivatization step provides flexibility to address potential challenges with the analysis of this polar and complex molecule.

References

Handling and storage procedures for 4-Nitro-2-(trifluoromethyl)acetanilide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for 4-Nitro-2-(trifluoromethyl)acetanilide

Chemical Identifier: this compound CAS Number: 395-68-6[1][2] Molecular Formula: C₉H₇F₃N₂O₃[1][2][3] Molecular Weight: 248.16 g/mol [3][4][5]

Description: this compound is a derivative of acetanilide that appears as a yellow crystalline powder.[5] It is characterized by the presence of a nitro group (NO₂) and a trifluoromethyl group (CF₃) on the acetanilide backbone.[5] This compound is sparingly soluble in water but shows solubility in organic solvents like ethanol and acetone.[5] It serves as a valuable intermediate and building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[3] Its chemical structure influences the reactivity and properties of various compounds, making it a key component in the development of new drug candidates, pesticides, and colorants for dyes and pigments.[3]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReferences
Appearance Yellow crystalline powder[5]
Melting Point 146-150 °C[3][4]
Boiling Point 371.8 °C at 760 mmHg[3]
Density 1.478 g/cm³[3]
Flash Point 178.7 °C[3]
Vapor Pressure 1.01E-05 mmHg at 25°C[3]
Refractive Index 1.532[3]

GHS Hazard and Safety Information

This compound is classified as an irritant.[3][4][6] Appropriate safety precautions must be observed during handling.

CategoryInformationReferences
GHS Pictogram GHS07 (Exclamation Mark)[4]
Signal Word Warning[4]
Hazard Codes Xi (Irritant)[3][4]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H317: May cause an allergic skin reaction.[4][7]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P405: Store locked up.[4][7]

Experimental Protocols

General Laboratory Protocol for Handling

This protocol outlines the essential steps for safely handling this compound in a research environment.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[8][9]

  • Ensure safety shower and eyewash stations are readily accessible.

2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety glasses or goggles.[8]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile) that satisfy EU Directive 89/686/EEC and the standard EN 374.[8] Inspect gloves prior to use.[10]

  • Respiratory Protection: For operations that may generate significant dust, use a dust mask (e.g., type N95) or an air-purifying respirator approved under government standards like NIOSH (US) or CEN (EU).[8]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[8][10]

3. Handling Procedure:

  • Avoid the formation and inhalation of dust.[8][9]

  • Weigh the compound in a ventilated enclosure or use techniques to minimize dust generation.

  • When dissolving, add the solid to the solvent slowly to prevent splashing.

  • Use non-sparking tools to prevent ignition sources.[9][11]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[7][8]

4. First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[8][9]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician if irritation occurs.[7][8]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7][8]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician.[7][8]

Storage and Disposal Procedures

1. Storage:

  • Store in a cool, dry, and well-ventilated place.[5][8]

  • Keep the container tightly closed to prevent moisture contamination.[8][9]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][8]

  • Store locked up.[7]

2. Disposal:

  • Dispose of the material through a licensed professional waste disposal service.[8]

  • The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[8]

  • Do not allow the product to enter drains.[8][9]

  • Dispose of contaminated packaging as unused product.[8]

Visualizations

Workflow for Safe Handling and Storage

The following diagram illustrates the logical workflow for the proper handling and storage of this compound.

G cluster_prep Preparation & Assessment cluster_handling Handling Protocol cluster_post Post-Handling & Storage cluster_disposal Waste Management start Receive Chemical risk_assessment Conduct Risk Assessment (Review SDS) start->risk_assessment ppe Don Personal Protective Equipment (PPE) - Gloves - Safety Glasses - Lab Coat - Respirator (if needed) risk_assessment->ppe fume_hood Work in Ventilated Fume Hood ppe->fume_hood weighing Weigh Compound Carefully (Avoid Dust) fume_hood->weighing dissolving Dissolve in Solvent weighing->dissolving cleanup Clean Work Area dissolving->cleanup decontaminate Decontaminate & Remove PPE cleanup->decontaminate storage Store in Cool, Dry, Ventilated Area (Tightly Closed Container) decontaminate->storage waste Dispose of Waste (Via Licensed Service) decontaminate->waste

Caption: Safe handling and storage workflow for chemical intermediates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Nitro-2-(trifluoromethyl)acetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Nitro-2-(trifluoromethyl)acetanilide, focusing on improving reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound?

The synthesis is typically a two-step process. First, 2-(trifluoromethyl)aniline undergoes acetylation to protect the amino group and form 2-(trifluoromethyl)acetanilide. Second, this intermediate is nitrated using a nitrating mixture (commonly nitric acid and sulfuric acid) to yield the final product, this compound.

Q2: Why is the initial acetylation of 2-(trifluoromethyl)aniline necessary?

The acetylation step is crucial for two main reasons:

  • Protection of the Amino Group: Direct nitration of anilines is often unsuccessful because the highly oxidative nitrating mixture can destroy the amino group.[1] The acetyl group protects the amine from oxidation.

  • Directing Group: The resulting acetamido group (–NHCOCH₃) is a powerful ortho-, para- directing group in electrophilic aromatic substitution.[1] This ensures the nitro group is added to the desired position on the aromatic ring.

Q3: What are the most common impurities or side products?

The primary side product is the isomeric o-nitroacetanilide. The acetamido group directs the incoming nitro group to both the para and ortho positions.[1][2] While the para product is typically major, formation of the ortho isomer is a common source of impurity. Unreacted starting material, 2-(trifluoromethyl)acetanilide, can also be present if the nitration reaction does not go to completion.

Q4: How can the final product be effectively purified?

The most common method for purification is recrystallization.[3][4] There is often a significant difference in solubility between the para (desired product) and ortho isomers in solvents like ethanol. The o-nitroacetanilide is typically more soluble, allowing the less soluble p-nitroacetanilide to crystallize out upon cooling, thus separating the two.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low Overall Yield

  • Possible Cause: Incomplete acetylation reaction.

    • Suggested Solution: Ensure the acetylating agent (e.g., acetyl chloride or acetic anhydride) is fresh and used in the correct stoichiometric ratio. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting aniline.

  • Possible Cause: Suboptimal nitration conditions.

    • Suggested Solution: Temperature control is critical during nitration. The reaction is highly exothermic. The nitrating agent should be added slowly and dropwise while maintaining a low temperature (typically below 20°C) with an ice bath to prevent over-nitration and side reactions.[1] A reaction temperature range of 35-80°C has been reported, with an optimal range of 60-65°C in some cases.[5]

  • Possible Cause: Product loss during workup and purification.

    • Suggested Solution: During recrystallization, using the minimum amount of hot solvent is key to prevent the product from remaining in the solution upon cooling.[6][7] Ensure the mixture is cooled sufficiently to maximize crystal formation before filtration. Washing the collected crystals with ice-cold solvent will minimize product loss.

Problem 2: Final Product is Impure (e.g., multiple spots on TLC, broad melting point range)

  • Possible Cause: Significant formation of the ortho-nitro isomer.

    • Suggested Solution: Perform a careful fractional recrystallization. Since the ortho isomer is generally more soluble, it will tend to stay in the mother liquor.[1] Multiple recrystallizations may be necessary to achieve high purity.

  • Possible Cause: Presence of unreacted 2-(trifluoromethyl)acetanilide.

    • Suggested Solution: Increase the reaction time for the nitration step or slightly increase the amount of nitrating agent. Monitor the reaction progress via TLC to ensure the starting material is fully consumed before quenching the reaction.

Problem 3: The Nitration Reaction Mixture Turns Very Dark or Shows a Runaway Reaction

  • Possible Cause: The reaction temperature is too high.

    • Suggested Solution: This indicates potential decomposition or uncontrolled side reactions. Ensure the reaction flask is securely placed in an ice bath with efficient stirring. The addition of the nitrating agent must be extremely slow, allowing the cooling system to dissipate the heat generated. If the temperature begins to rise uncontrollably, the addition should be stopped immediately until the temperature is stabilized.

Data Presentation: Reaction Parameters

The following table summarizes reaction conditions reported in a representative synthesis of a similar compound, highlighting key parameters that influence yield.

StepReactantsReagents/SolventTemperature (°C)Time (h)Reported Yield (%)Reference
Acetylation m-trifluoromethyl aniline, Acetyl chlorideChlorobenzene55569%[5]
Nitration m-trifluoromethyl AcetanilideConcentrated Nitric Acid60-Not specified[5]
Nitration (Example A) m-trifluoromethyl AcetanilideConcentrated Nitric Acid45-61%[5]
Nitration (Example B) m-trifluoromethyl AcetanilideConcentrated Nitric AcidNot specified-83%[5]

Experimental Protocols

Protocol 1: Synthesis of 2-(Trifluoromethyl)acetanilide (Acetylation)

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Reactants: Dissolve 2-(trifluoromethyl)aniline in a suitable aprotic solvent, such as chlorobenzene or toluene.[5]

  • Reaction: Begin stirring and add acetyl chloride dropwise from the dropping funnel. The reaction is exothermic; maintain the temperature within a specified range (e.g., 35-60°C).[5]

  • Completion: After the addition is complete, continue stirring for several hours (e.g., 5 hours) to ensure the reaction goes to completion.[5]

  • Isolation: Cool the reaction mixture. The product may precipitate as a solid. Collect the solid by vacuum filtration and wash it with a small amount of cold solvent.

  • Drying: Dry the collected solid to obtain crude 2-(trifluoromethyl)acetanilide.

Protocol 2: Synthesis of this compound (Nitration)

  • Setup: In a fume hood, place the flask containing the 2-(trifluoromethyl)acetanilide in a larger beaker to create an ice-water bath for cooling.

  • Dissolution: Dissolve the 2-(trifluoromethyl)acetanilide from the previous step in a minimal amount of concentrated sulfuric acid or glacial acetic acid with stirring.[1] Cool this mixture in the ice bath.

  • Nitrating Agent: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, if required.

  • Reaction: While vigorously stirring and maintaining the temperature below 20°C, add the nitrating agent dropwise to the acetanilide solution.[1] The rate of addition should be slow enough to prevent the temperature from rising.

  • Completion: After the addition is complete, allow the mixture to stir for a period while monitoring the temperature.

  • Quenching & Isolation: Carefully pour the reaction mixture over a large volume of crushed ice and water. The crude product should precipitate as a solid.

  • Filtration: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

Visualizations

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration A 2-(Trifluoromethyl)aniline B 2-(Trifluoromethyl)acetanilide A->B  + Acetyl Chloride  or Acetic Anhydride C This compound B->C  + HNO₃ / H₂SO₄  (Nitrating Mixture)

Caption: General workflow for the two-step synthesis of this compound.

G problem problem cause cause solution solution start Low Yield or Impure Product cause1 Incomplete Reaction? start->cause1 cause2 Poor Temp Control (Nitration)? start->cause2 cause3 Isomer Formation? start->cause3 cause4 Loss During Workup? start->cause4 sol1 Solution: Monitor with TLC Adjust stoichiometry cause1->sol1 sol2 Solution: Use ice bath Slowly add reagents cause2->sol2 sol3 Solution: Perform fractional recrystallization cause3->sol3 sol4 Solution: Minimize hot solvent Wash crystals with cold solvent cause4->sol4

Caption: Troubleshooting logic for addressing low yield and purity issues during synthesis.

References

Technical Support Center: Nitration of 4-Nitro-2-(trifluoromethyl)acetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 4-Nitro-2-(trifluoromethyl)acetanilide.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the nitration of this compound?

The expected major product is 2,4-Dinitro-6-(trifluoromethyl)acetanilide. The acetamido group (-NHCOCH₃) is an ortho-, para-director. Given that the para position is already occupied by a nitro group, the incoming nitro group is directed to the ortho position relative to the acetamido group.

Q2: What are the potential side products in this reaction?

Potential side products can arise from several pathways:

  • Isomeric Dinitration: While the primary product is 2,4-Dinitro-6-(trifluoromethyl)acetanilide, the formation of other dinitro isomers is possible, although likely in minor quantities due to steric hindrance and the directing effects of the existing substituents.

  • Hydrolysis: The acetamido group can undergo hydrolysis under the strong acidic conditions of the nitration reaction, leading to the formation of the corresponding aniline derivative, 4-Nitro-2-(trifluoromethyl)aniline. If this aniline is subsequently nitrated, it would yield 2,4-Dinitro-6-(trifluoromethyl)aniline.

  • Over-nitration: Although less common for deactivated rings, under harsh conditions, further nitration to a trinitrated product could theoretically occur.

Q3: Why is it important to control the reaction temperature?

Controlling the reaction temperature, typically by using an ice bath, is crucial for several reasons. Firstly, it helps to minimize the formation of unwanted side products, particularly those from over-nitration. Secondly, the nitration reaction is exothermic, and maintaining a low temperature prevents the reaction from becoming uncontrollable.

Q4: What is the role of sulfuric acid in the nitrating mixture?

Concentrated sulfuric acid serves as a catalyst. It protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent in this electrophilic aromatic substitution reaction.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Step
Incomplete Reaction - Ensure the nitrating mixture was added slowly and with efficient stirring to allow for complete mixing. - Allow the reaction to proceed for the recommended time after the addition of the nitrating agent.
Loss of Product during Workup - When pouring the reaction mixture onto ice water, do so slowly to ensure complete precipitation of the product. - Ensure the filter paper is properly seated in the Buchner funnel during vacuum filtration to prevent product loss into the filtrate.
Suboptimal Reaction Temperature - Maintain the reaction temperature within the recommended range (typically 0-5 °C) using an ice-salt bath if necessary. Temperatures that are too low may slow the reaction rate significantly.
Hydrolysis of the Acetanilide - Use anhydrous conditions as much as possible. - Minimize the reaction time to what is necessary for completion to reduce the extent of hydrolysis.
Issue 2: Presence of Significant Impurities in the Product
Possible Cause Troubleshooting Step
Formation of Ortho-Isomer - The acetamido group can direct nitration to the other ortho position, although this is sterically hindered. - Purification by recrystallization or column chromatography may be necessary to separate the isomers.
Dinitration - This is a common side product. To minimize its formation, ensure slow, dropwise addition of the nitrating mixture while maintaining a low temperature. - Use the stoichiometric amount of nitric acid; avoid using a large excess.
Presence of Starting Material - This indicates an incomplete reaction. See "Incomplete Reaction" under Issue 1 .
Hydrolysis Product - The presence of 2,4-Dinitro-6-(trifluoromethyl)aniline suggests hydrolysis has occurred. - To avoid this, use a shorter reaction time and ensure the workup is performed promptly after the reaction is complete.

Experimental Protocols

General Protocol for Nitration of this compound

This is a general guideline and may require optimization.

  • Preparation of the Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (1.1 equivalents) dropwise to chilled (0 °C) concentrated sulfuric acid (typically 3-5 volumes relative to the acetanilide). Maintain the temperature below 10 °C during the addition.

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in concentrated sulfuric acid in a flask equipped with a magnetic stirrer and maintain the temperature at 0-5 °C using an ice bath.

  • Nitration: Add the prepared nitrating mixture dropwise to the solution of the acetanilide while maintaining the internal temperature between 0-5 °C. The addition should be slow to control the exotherm.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for a specified time (e.g., 1-2 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Slowly pour the reaction mixture onto crushed ice with vigorous stirring. The solid product will precipitate.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Analytical Methods for Product Analysis
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate the desired product from the starting material and potential side products. A C18 column with a mobile phase gradient of acetonitrile and water is a common starting point.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify the volatile components of the reaction mixture. Derivatization may be necessary for less volatile compounds to improve their chromatographic behavior.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any isomeric impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups in the product, such as the nitro groups (strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹) and the amide carbonyl group (around 1670 cm⁻¹).

Data Presentation

Table 1: Expected Product and Potential Side Products

CompoundStructureMolar Mass ( g/mol )Notes
This compound O=C(C)Nc1cc(c(C(F)(F)F)cc1)--INVALID-LINK--[O-]248.16Starting Material
2,4-Dinitro-6-(trifluoromethyl)acetanilide O=C(C)Nc1cc(c(C(F)(F)F)c(c1)--INVALID-LINK--[O-])--INVALID-LINK--[O-]293.16Desired Product
2,4-Dinitro-6-(trifluoromethyl)aniline Nc1cc(c(C(F)(F)F)c(c1)--INVALID-LINK--[O-])--INVALID-LINK--[O-]251.12Hydrolysis Side Product
Isomeric Dinitroacetanilides Varies293.16Positional isomers of the desired product.

Mandatory Visualizations

Reaction_Pathway start This compound reagents HNO₃, H₂SO₄ start->reagents product 2,4-Dinitro-6-(trifluoromethyl)acetanilide (Major Product) reagents->product Nitration side_product1 Isomeric Dinitroacetanilides (Minor Side Product) reagents->side_product1 Side Reaction side_product2 2,4-Dinitro-6-(trifluoromethyl)aniline (Hydrolysis Side Product) product->side_product2 Hydrolysis

Caption: Reaction pathway for the nitration of this compound.

Troubleshooting_Workflow cluster_analysis Analysis Results cluster_solutions Corrective Actions start Low Yield or Impure Product q1 Analyze Crude Product by TLC/HPLC start->q1 result1 High Starting Material Content q1->result1 Incomplete Reaction result2 Multiple Spots/Peaks q1->result2 Side Reactions result3 Desired Product with Minor Impurities q1->result3 Successful Reaction solution1 Optimize Reaction Time/Temperature Ensure Proper Mixing result1->solution1 solution2 Check Stoichiometry Control Temperature Strictly Minimize Reaction Time result2->solution2 solution3 Purify by Recrystallization or Column Chromatography result3->solution3

Caption: Troubleshooting workflow for the nitration of this compound.

References

Optimizing reaction conditions for acetanilide nitration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the nitration of acetanilide.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of acetanilide nitration and why?

A1: The primary product of acetanilide nitration is p-nitroacetanilide.[1][2][3] The acetamido group (-NHCOCH₃) on the acetanilide molecule is an ortho, para-directing group.[2][4] However, the para isomer is the major product due to less steric hindrance compared to the ortho position.[4]

Q2: Why is a nitrating mixture of concentrated nitric acid and sulfuric acid used?

A2: The nitrating mixture is essential for the generation of the electrophile, the nitronium ion (NO₂⁺).[4][5][6] Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the nitronium ion.[6]

Q3: What is the role of glacial acetic acid in this reaction?

A3: Glacial acetic acid is used as a solvent to dissolve the acetanilide.[5][7] It is a polar solvent that can dissolve acetanilide, and its acetate ion is a poor nucleophile, which prevents unwanted substitution reactions.[1][5][7]

Q4: Why is it critical to maintain a low temperature during the reaction?

A4: Maintaining a low temperature, typically below 10°C, is crucial for several reasons[4][5][8][9]:

  • It prevents over-nitration (dinitration) of the acetanilide.[5][7][8]

  • The reaction is exothermic, and low temperatures help to control the reaction rate.[7][8]

  • It minimizes the formation of unwanted side products.

Q5: How is the crude product purified?

A5: The crude product, which is a mixture of p-nitroacetanilide and a smaller amount of o-nitroacetanilide, is typically purified by recrystallization from ethanol.[2][3][4] o-nitroacetanilide is more soluble in ethanol and remains in the filtrate, while the less soluble p-nitroacetanilide crystallizes out upon cooling.[1][2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Product - Incomplete reaction. - Loss of product during filtration and washing. - Temperature was too high, leading to side reactions.- Ensure the reaction is stirred for a sufficient amount of time after the addition of the nitrating mixture. - Carefully transfer the product at each step to minimize mechanical losses. - Strictly maintain the reaction temperature below 10°C.[4][9]
Product is Yellow or Oily - Presence of the o-nitroacetanilide isomer. - Incomplete removal of acidic impurities.- Perform recrystallization from ethanol to separate the p-nitroacetanilide from the more soluble o-isomer.[1][2] - Wash the crude product thoroughly with cold water to remove any residual acid.[4]
Formation of Dinitroacetanilide - Reaction temperature was too high. - The concentration of the nitrating agent was too high.- Maintain the reaction temperature below 10°C.[5][8] - Add the nitrating mixture slowly and in small portions to keep its concentration low.[7]
Hydrolysis of Amide to p-nitroaniline - Presence of acid during work-up and storage.- Ensure all traces of acid are removed by thoroughly washing the product with cold water.[5][7]

Experimental Protocols

Protocol 1: Nitration of Acetanilide

Materials:

  • Acetanilide

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid

  • Concentrated Nitric Acid

  • Crushed Ice

  • Ethanol (for recrystallization)

Procedure:

  • In a beaker, dissolve acetanilide in glacial acetic acid. Gentle warming may be required.[4]

  • Cool the solution in an ice bath.

  • Slowly add concentrated sulfuric acid to the cooled solution while stirring. Continue to cool the mixture in the ice bath.

  • In a separate test tube, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid. Cool this mixture in the ice bath as well.

  • Add the cold nitrating mixture dropwise to the acetanilide solution with constant stirring, ensuring the temperature of the reaction mixture does not exceed 10°C.[4][5][9]

  • After the addition is complete, allow the mixture to stand at room temperature for about 30 minutes.[5][9]

  • Pour the reaction mixture onto crushed ice to precipitate the crude p-nitroacetanilide.[4][5]

  • Filter the precipitate using a Buchner funnel and wash it thoroughly with cold water to remove any remaining acid.[4][5]

Protocol 2: Recrystallization of p-Nitroacetanilide

Materials:

  • Crude p-nitroacetanilide

  • Ethanol

  • Distilled water

Procedure:

  • Transfer the crude p-nitroacetanilide to a beaker.

  • Add a minimum amount of hot ethanol to dissolve the crude product.[2]

  • If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a few minutes.

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Dry the purified crystals.

Data Presentation

Parameter Recommended Condition Reference
Reaction Temperature Below 10°C[4][5][8][9]
Nitrating Mixture Concentrated HNO₃ and Concentrated H₂SO₄[4][5]
Solvent Glacial Acetic Acid[5][7]
Purification Method Recrystallization from Ethanol[2][4]

Visualizations

Acetanilide_Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Acetanilide Acetanilide in Glacial Acetic Acid Reaction_Vessel Reaction at < 10°C Acetanilide->Reaction_Vessel Nitrating_Mixture Cold Nitrating Mixture (HNO3 + H2SO4) Nitrating_Mixture->Reaction_Vessel Precipitation Pour onto Ice Reaction_Vessel->Precipitation Stir for 30 min Filtration Filter & Wash Precipitation->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Final_Product Pure p-Nitroacetanilide Recrystallization->Final_Product

Caption: Experimental workflow for the synthesis of p-nitroacetanilide.

Nitration_Mechanism cluster_electrophile Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution HNO3 HNO3 Nitronium NO2+ (Nitronium Ion) HNO3->Nitronium H2SO4 H2SO4 H2SO4->Nitronium HSO4 HSO4- H2O H2O Acetanilide Acetanilide Intermediate Sigma Complex (Resonance Stabilized) Acetanilide->Intermediate + NO2+ Product p-Nitroacetanilide Intermediate->Product - H+

Caption: Mechanism of acetanilide nitration.

References

4-Nitro-2-(trifluoromethyl)acetanilide stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitro-2-(trifluoromethyl)acetanilide. The information is designed to address potential stability and degradation challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chemical compound with the molecular formula C₉H₇F₃N₂O₃. It serves as a key intermediate in various synthetic processes. Its primary applications are in the synthesis of pharmaceuticals, agrochemicals, and dyes and pigments.[1] The presence of the nitro and trifluoromethyl groups significantly influences the reactivity and properties of the molecule, making it a versatile building block in organic chemistry.

Q2: What are the main stability concerns for this compound?

Based on its chemical structure, the primary stability concerns for this compound are:

  • Hydrolysis: The amide linkage is susceptible to cleavage under both acidic and basic conditions, which would lead to the formation of 4-nitro-2-(trifluoromethyl)aniline and acetic acid. Acetanilide itself is known to undergo hydrolysis in the presence of strong acids or bases.[2]

  • Photodegradation: Aromatic nitro compounds can be sensitive to light. Exposure to UV or even ambient light may induce photochemical reactions, leading to degradation.[3]

  • Thermal Degradation: Elevated temperatures can cause decomposition of the molecule. Nitroaromatic compounds, in general, can be thermally sensitive.

  • Oxidative Degradation: The molecule may be susceptible to oxidation, particularly given the presence of the aniline-like nitrogen atom.

Q3: How should this compound be stored to ensure its stability?

To ensure the stability of this compound, it should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and light. For long-term storage, refrigeration may be considered, and storage under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation.

Q4: What are the expected degradation products of this compound?

The most probable degradation products, primarily from hydrolysis, are:

  • 4-Nitro-2-(trifluoromethyl)aniline: Formed by the cleavage of the amide bond.

  • Acetic acid: The other product of amide bond hydrolysis.

Other degradation products could potentially form under photolytic, thermal, or oxidative stress, but these would need to be identified through forced degradation studies.

Troubleshooting Guides

Issue 1: Inconsistent results or appearance of unknown peaks in HPLC analysis.

  • Possible Cause 1: On-column degradation.

    • Troubleshooting Step:

      • Lower the column temperature.

      • If using a mobile phase with a low or high pH, consider if this could be causing hydrolysis on the column. Neutralize the sample before injection if possible.

      • Use a shorter analysis time or a column with a different stationary phase that is less reactive.

  • Possible Cause 2: Degradation in the sample solution.

    • Troubleshooting Step:

      • Prepare samples fresh before analysis.

      • Protect sample solutions from light by using amber vials or covering them with aluminum foil.

      • If the diluent is aqueous, consider if hydrolysis is occurring. Prepare samples in an organic solvent if the compound's solubility allows.

      • Check the pH of your sample solution. Adjust to a more neutral pH if stability is an issue.

  • Possible Cause 3: Contamination of the mobile phase or HPLC system.

    • Troubleshooting Step:

      • Prepare fresh mobile phase.

      • Flush the HPLC system thoroughly.

      • Run a blank gradient to check for system peaks.

Issue 2: Change in the physical appearance of the solid material (e.g., color change).

  • Possible Cause: Photodegradation or reaction with atmospheric components.

    • Troubleshooting Step:

      • Ensure the compound is stored in a dark, tightly sealed container.

      • If the material has been exposed to light, it may have degraded. It is advisable to use a fresh, properly stored batch for critical experiments.

      • Consider storing the material under an inert atmosphere to prevent oxidation.

Data Presentation

Table 1: Illustrative Data from a Forced Degradation Study of this compound

Stress ConditionDurationTemperature% Degradation (Illustrative)Major Degradation Products (Predicted)
0.1 M HCl24 hours60°C15%4-Nitro-2-(trifluoromethyl)aniline, Acetic Acid
0.1 M NaOH8 hours40°C25%4-Nitro-2-(trifluoromethyl)aniline, Acetic Acid
3% H₂O₂24 hoursRoom Temp5%Oxidative degradation products (to be identified)
Thermal48 hours80°C10%Thermal decomposition products (to be identified)
Photolytic (ICH Q1B)1.2 million lux hoursRoom Temp8%Photodegradation products (to be identified)

Note: The data in this table is illustrative and intended to provide a general expectation of degradation behavior. Actual results should be determined experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for stress testing to identify potential degradation products and pathways.

1. Acid Hydrolysis:

  • Dissolve 10 mg of this compound in 10 mL of 0.1 M hydrochloric acid.
  • Heat the solution at 60°C for 24 hours.
  • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute with mobile phase for HPLC analysis.

2. Base Hydrolysis:

  • Dissolve 10 mg of this compound in 10 mL of 0.1 M sodium hydroxide.
  • Keep the solution at 40°C for 8 hours.
  • At appropriate time points (e.g., 0, 1, 4, 8 hours), withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute with mobile phase for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve 10 mg of this compound in 10 mL of a 3% hydrogen peroxide solution.
  • Keep the solution at room temperature, protected from light, for 24 hours.
  • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

4. Thermal Degradation (Solid State):

  • Place a thin layer of the solid compound in a petri dish.
  • Heat in an oven at 80°C for 48 hours.
  • At appropriate time points, take a sample, dissolve it in a suitable solvent, and analyze by HPLC.

5. Photostability Testing (as per ICH Q1B): [4][5][6]

  • Expose a thin layer of the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
  • Simultaneously, keep a control sample protected from light.
  • After the exposure, dissolve both the exposed and control samples in a suitable solvent and analyze by HPLC.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a general procedure for developing an HPLC method capable of separating this compound from its potential degradation products.

1. Initial Method Scouting:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance determined by UV scan).
  • Injection Volume: 10 µL.
  • Column Temperature: 30°C.

2. Method Optimization:

  • Analyze a mixture of the stressed samples from the forced degradation study.
  • Adjust the gradient slope, mobile phase composition (e.g., trying methanol as the organic modifier), and pH of the aqueous phase to achieve adequate separation of the parent compound and all degradation products.
  • Ensure the peak for the parent compound is pure using a photodiode array (PDA) detector to check for co-eluting peaks.

3. Method Validation (as per ICH Q2(R1)):

  • Once a suitable separation is achieved, validate the method for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Protocol 3: Synthesis of a Potential Degradation Product: 4-Nitro-2-(trifluoromethyl)aniline

This protocol describes a method for synthesizing one of the primary expected degradation products.

  • Reaction: The synthesis can be achieved by the deacylation of this compound.

    • In a round-bottom flask, dissolve this compound in ethanol.

    • Add an aqueous solution of a base, such as potassium hydroxide.[7]

    • Reflux the mixture until the reaction is complete (monitor by TLC or HPLC).

    • After cooling, the product can be precipitated by adding water and then collected by filtration.

    • The crude product can be purified by recrystallization.

Visualizations

Degradation_Pathway This compound This compound Hydrolysis (Acid or Base) Hydrolysis (Acid or Base) This compound->Hydrolysis (Acid or Base) 4-Nitro-2-(trifluoromethyl)aniline 4-Nitro-2-(trifluoromethyl)aniline Hydrolysis (Acid or Base)->4-Nitro-2-(trifluoromethyl)aniline Acetic Acid Acetic Acid Hydrolysis (Acid or Base)->Acetic Acid

Caption: Predicted hydrolytic degradation pathway of this compound.

Experimental_Workflow cluster_forced_degradation Forced Degradation Studies cluster_hplc Stability-Indicating HPLC Method Acid Hydrolysis Acid Hydrolysis Forced Degradation Samples Forced Degradation Samples Acid Hydrolysis->Forced Degradation Samples Base Hydrolysis Base Hydrolysis Base Hydrolysis->Forced Degradation Samples Oxidation Oxidation Oxidation->Forced Degradation Samples Thermal Thermal Thermal->Forced Degradation Samples Photolysis Photolysis Photolysis->Forced Degradation Samples Method Development Method Development Method Optimization Method Optimization Method Development->Method Optimization Method Validation Method Validation Method Optimization->Method Validation Forced Degradation Samples->Method Development

Caption: Workflow for stability testing of this compound.

Troubleshooting_Tree Inconsistent HPLC Results Inconsistent HPLC Results Check Sample Preparation Check Sample Preparation Inconsistent HPLC Results->Check Sample Preparation Check HPLC System Check HPLC System Inconsistent HPLC Results->Check HPLC System Check Method Parameters Check Method Parameters Inconsistent HPLC Results->Check Method Parameters Prepare Fresh Samples Prepare Fresh Samples Check Sample Preparation->Prepare Fresh Samples Protect from Light Protect from Light Check Sample Preparation->Protect from Light Prepare Fresh Mobile Phase Prepare Fresh Mobile Phase Check HPLC System->Prepare Fresh Mobile Phase Flush System Flush System Check HPLC System->Flush System Lower Column Temperature Lower Column Temperature Check Method Parameters->Lower Column Temperature Adjust Mobile Phase pH Adjust Mobile Phase pH Check Method Parameters->Adjust Mobile Phase pH

References

Technical Support Center: Purification of 4-Nitro-2-(trifluoromethyl)acetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Nitro-2-(trifluoromethyl)acetanilide.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and melting point of pure this compound?

Pure this compound is expected to be a crystalline solid. Its melting point is a key indicator of purity. While reported values vary slightly, a sharp melting point within the range of 144-150°C suggests a high degree of purity.

Q2: My purified product has a low melting point and a broad melting range. What are the likely impurities?

A low and broad melting point range is a common sign of impurities. The most probable impurities originating from the synthesis (nitration of 2-(trifluoromethyl)acetanilide) are positional isomers, such as 2-Nitro-6-(trifluoromethyl)acetanilide or 3-Nitro-2-(trifluoromethyl)acetanilide. Unreacted starting material, 2-(trifluoromethyl)acetanilide, may also be present. Hydrolysis of the acetamido group to an aniline under acidic conditions is another possibility, leading to 4-nitro-2-(trifluoromethyl)aniline as an impurity.

Q3: I am having trouble getting my product to crystallize from the solution; it's "oiling out." What can I do?

"Oiling out," where the compound separates as a liquid instead of a solid, is a frequent issue in recrystallization. Here are several troubleshooting steps:

  • Reduce the cooling rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can prevent the formation of a crystal lattice.

  • Induce crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure product, add it to the cooled solution to act as a template for crystallization.

  • Adjust the solvent system: The solvent may be too good, keeping the product dissolved. Try adding a co-solvent in which the compound is less soluble (an "anti-solvent") dropwise to the cooled solution until it becomes slightly turbid, then warm slightly to redissolve and cool slowly. For instance, if using ethanol, adding a small amount of water can decrease solubility and promote crystallization.

  • Re-purify a small sample: If the bulk of the material is oily due to significant impurities, try to purify a small portion by another method (like preparative TLC) to obtain seed crystals.

Q4: My recrystallization yield is very low. How can I improve it?

Low yield during recrystallization can be caused by several factors:

  • Using too much solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will retain more of your product in the solution upon cooling. If you've added too much, you can carefully evaporate some of the solvent to concentrate the solution.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), product will be lost. Ensure your funnel and receiving flask are pre-heated.

  • Incomplete crystallization: Make sure the solution is thoroughly cooled. Using an ice-water bath after the solution has reached room temperature can maximize crystal formation.

  • Washing with warm solvent: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities without dissolving a significant amount of the product.

Troubleshooting Guides

Problem 1: Persistent Yellow/Brown Coloration in the Final Product
Possible Cause Suggested Solution
Residual Nitrating Agents or Nitroaromatic Impurities - Wash the crude product thoroughly with cold water and then a dilute sodium bicarbonate solution to neutralize and remove residual acids. - Perform a recrystallization, possibly with the addition of a small amount of activated charcoal to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, potentially lowering the yield.
Oxidation or Degradation of the Compound - Avoid excessive heat or prolonged heating during purification steps. - Store the purified compound in a cool, dark place, and consider storing it under an inert atmosphere (e.g., nitrogen or argon) if it is found to be sensitive to air and light.
Problem 2: Difficulty Separating Positional Isomers
Possible Cause Suggested Solution
Similar Polarity of Isomers - Recrystallization: Isomers often have different solubilities in a given solvent. Experiment with different solvent systems (e.g., ethanol, isopropanol, or mixtures like ethanol/water or hexanes/ethyl acetate) to find one that selectively crystallizes the desired 4-nitro isomer. Para-substituted isomers are often less soluble than their ortho or meta counterparts due to better crystal packing. - Column Chromatography: If recrystallization is ineffective, column chromatography is the preferred method for separating isomers with small differences in polarity.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, and mixtures like ethanol/water) to find a suitable solvent. An ideal solvent will dissolve the compound when hot but not when cold. Ethanol or an ethanol/water mixture is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring (e.g., on a hot plate). Continue adding small portions of the hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals, for example, by air drying on the filter paper or in a desiccator.

Protocol 2: Column Chromatography Purification
  • Thin-Layer Chromatography (TLC) Analysis: First, determine an appropriate mobile phase using TLC. Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate) and spot it on a silica gel TLC plate. Develop the plate in various solvent systems of differing polarity (e.g., mixtures of hexanes and ethyl acetate). The ideal mobile phase will give the desired product a retention factor (Rf) of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing: Prepare a chromatography column with silica gel as the stationary phase. The slurry method is generally preferred to avoid cracks in the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent. Carefully load the sample onto the top of the silica gel column. Alternatively, for less soluble compounds, "dry loading" can be used by adsorbing the compound onto a small amount of silica gel before adding it to the column.

  • Elution: Begin eluting the column with the mobile phase determined from the TLC analysis. Collect the eluent in fractions.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Data Summary

Parameter Reported Value Significance
Molecular Formula C₉H₇F₃N₂O₃Used for molecular weight calculation and elemental analysis.
Molecular Weight 248.16 g/mol Essential for calculating theoretical yields.
Melting Point 144 - 150 °CA key indicator of purity; a sharp melting point within this range is desirable.
Purity (Commercial) Typically ≥97%A benchmark for the success of the purification.

Visual Guides

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude Product (Mixture of isomers and impurities) recrystallization Recrystallization crude_product->recrystallization Primary Method column_chromatography Column Chromatography crude_product->column_chromatography If isomers present pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product analysis Purity & Identity Check (TLC, Melting Point, NMR) pure_product->analysis

Caption: Experimental workflow for purification.

troubleshooting_logic start Purification Attempt check_purity Is the product pure? (Melting point, TLC) start->check_purity success Purification Successful check_purity->success Yes failure Identify the Issue check_purity->failure No oiling_out Product 'oiled out'? failure->oiling_out low_yield Yield is low? failure->low_yield isomers Isomers still present? failure->isomers solution_oiling Slow cooling, scratch, seed, or change solvent oiling_out->solution_oiling Yes solution_yield Use minimum hot solvent, cool thoroughly low_yield->solution_yield Yes solution_isomers Perform Column Chromatography isomers->solution_isomers Yes solution_oiling->start Retry solution_yield->start Retry solution_isomers->start Retry

Caption: Troubleshooting decision tree.

Technical Support Center: Purification of 4-Nitro-2-(trifluoromethyl)acetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitro-2-(trifluoromethyl)acetanilide. The information is designed to address specific issues that may be encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can arise from the starting materials, side reactions during synthesis, or subsequent degradation. Potential impurities include:

  • Positional Isomers: The nitration of 2-(trifluoromethyl)acetanilide can yield the undesired ortho-isomer, 2-Nitro-2-(trifluoromethyl)acetanilide.

  • Unreacted Starting Material: Residual 2-(trifluoromethyl)acetanilide may remain if the nitration reaction does not go to completion.

  • Hydrolysis Product: The acetamido group can be hydrolyzed under acidic or basic conditions to form 4-Nitro-2-(trifluoromethyl)aniline.

  • Di-nitrated Products: Under harsh nitration conditions, di-nitro derivatives may be formed.

Q2: What is the recommended method for purifying this compound?

A2: The most common and effective method for purifying this compound is recrystallization. Column chromatography can also be used for separating impurities with different polarities.

Q3: What are suitable solvents for the recrystallization of this compound?

A3: Based on its chemical properties, ethanol or a mixture of ethanol and water are recommended solvents for recrystallization. The compound is sparingly soluble in water but soluble in organic solvents like ethanol and acetone.[1] The ideal solvent system will dissolve the compound at an elevated temperature and allow for the formation of pure crystals upon cooling, while the impurities remain in the solution.

Q4: How can I monitor the purity of this compound during the purification process?

A4: Thin-layer chromatography (TLC) is a rapid and effective technique to monitor the purity. By comparing the TLC profile of your sample against the crude material and a pure standard (if available), you can assess the effectiveness of the purification steps. High-performance liquid chromatography (HPLC) can provide a more quantitative assessment of purity.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. Insufficient solvent volume.Add small portions of hot solvent until the compound dissolves completely. Avoid adding a large excess, as this will reduce the final yield.
The chosen solvent is not suitable.If a large volume of solvent has been added and the compound is still not dissolving, the solvent may be inappropriate. Select a different solvent or a solvent mixture.
No crystals form upon cooling. The solution is not saturated (too much solvent was used).Evaporate some of the solvent to concentrate the solution and then allow it to cool again.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.
Cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Oily product forms instead of crystals. The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a solvent mixture.
Impurities are preventing crystal lattice formation.Consider a preliminary purification step like a wash or column chromatography before recrystallization.
Low recovery of the purified product. Too much solvent was used during recrystallization.Use the minimum amount of hot solvent required to dissolve the compound.
The crystals were filtered before crystallization was complete.Ensure the solution has cooled sufficiently and that crystal formation has ceased before filtration.
The compound has significant solubility in the cold solvent.Cool the solution in an ice bath for a longer period before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored impurities remain in the crystals. The impurity co-crystallizes with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution as it may cause bumping.
The washing step was not effective.Ensure the crystals are washed with a small amount of fresh, ice-cold solvent.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol outlines a general procedure for the recrystallization of this compound from ethanol.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture while stirring until the solid dissolves completely. Add more ethanol in small portions if necessary to achieve full dissolution at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.

Protocol 2: Column Chromatography

This protocol provides a general guideline for purifying this compound using column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Solvent system (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Select a Solvent System: Use thin-layer chromatography (TLC) to determine a suitable solvent system that provides good separation between the desired compound and its impurities. A good starting point is a mixture of hexane and ethyl acetate.

  • Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a layer of sand. Prepare a slurry of silica gel in the chosen solvent and pour it into the column, allowing it to settle into a packed bed. Add another layer of sand on top of the silica gel.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₉H₇F₃N₂O₃[2]
Molecular Weight 248.16 g/mol [2]
Melting Point 146-150 °C[2]
Appearance Yellow crystalline powder[1]
Solubility Sparingly soluble in water; Soluble in ethanol and acetone[1]

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow dissolve Dissolve Crude Product in Hot Ethanol charcoal Add Activated Charcoal (Optional) dissolve->charcoal cool Cool to Crystallize dissolve->cool If no charcoal used hot_filter Hot Filtration charcoal->hot_filter hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Ethanol isolate->wash dry Dry Purified Product wash->dry

Caption: Workflow for the purification of this compound by recrystallization.

troubleshooting_logic start No Crystals Form Upon Cooling check_saturation Is the solution saturated? start->check_saturation too_much_solvent Too much solvent used check_saturation->too_much_solvent No supersaturated Solution is supersaturated check_saturation->supersaturated Yes evaporate Evaporate some solvent too_much_solvent->evaporate evaporate->start Retry Cooling induce_crystallization Induce crystallization (scratching or seeding) supersaturated->induce_crystallization

Caption: Troubleshooting logic for crystallization failure.

References

Technical Support Center: Synthesis of 4-Nitro-2-(trifluoromethyl)acetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Nitro-2-(trifluoromethyl)acetanilide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: Scaling up the nitration of 2-(trifluoromethyl)acetanilide presents several key challenges:

  • Exothermic Reaction Control: Nitration is a highly exothermic process. Inadequate heat dissipation on a larger scale can lead to a runaway reaction, resulting in the formation of byproducts, degradation of the desired product, and significant safety hazards.

  • Regioselectivity: The directing effects of the acetamido (-NHCOCH₃) and trifluoromethyl (-CF₃) groups must be carefully managed. The acetamido group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. This can lead to the formation of undesired isomers.

  • Byproduct Formation: Over-nitration (dinitration) and the formation of oxidative degradation products can occur if the reaction conditions are not strictly controlled.

  • Work-up and Purification: Isolating the pure product from the acidic reaction mixture and separating it from isomers on a large scale can be complex and may require multiple recrystallization steps, impacting the overall yield.

Q2: What are the expected main byproducts in this synthesis?

A2: The primary byproducts are positional isomers. Given that the acetamido group is a stronger activating group and directs to the para position, and the trifluoromethyl group directs to the meta position relative to itself, the main product is this compound. However, other isomers such as 2-Nitro-6-(trifluoromethyl)acetanilide can be formed. Dinitrated products are also a possibility if the reaction is not properly controlled.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be carefully quenched in ice water, extracted with a suitable organic solvent (e.g., ethyl acetate), and then analyzed to determine the consumption of the starting material and the formation of the product.

Q4: What are the recommended purification methods for the final product?

A4: Recrystallization is the most common and effective method for purifying this compound on a laboratory and pilot scale.[1] A suitable solvent system, often an alcohol-water mixture (e.g., ethanol/water), can be used to selectively crystallize the desired para-isomer, leaving the more soluble ortho-isomer and other impurities in the mother liquor.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete Reaction: Insufficient reaction time or temperature.- Extend the reaction time at the recommended temperature. - Ensure efficient stirring to maintain a homogeneous reaction mixture. - Monitor the reaction by TLC or HPLC until the starting material is consumed.
Loss during Work-up: Product loss during quenching, extraction, or washing steps.- Ensure the quenching is done slowly into a well-stirred ice/water mixture to precipitate the product effectively. - Use an appropriate organic solvent for extraction and perform multiple extractions if necessary. - Minimize the volume of washing solvents.
Suboptimal Purification: Significant loss of product during recrystallization.- Carefully select the recrystallization solvent to maximize the recovery of the desired isomer. - Avoid using an excessive amount of solvent. - Cool the solution slowly to promote the formation of pure crystals.
Low Purity (Presence of Isomers) Incorrect Reaction Temperature: Higher temperatures can favor the formation of undesired isomers.- Strictly maintain the reaction temperature in the recommended range (typically 0-5 °C) during the addition of the nitrating mixture. - Ensure the cooling bath is efficient and the temperature is monitored continuously.
Incorrect Reagent Stoichiometry: An excess of the nitrating agent can lead to dinitration.- Use a carefully measured, slight excess of the nitrating agent.
Inefficient Purification: Inability to separate the desired isomer from byproducts.- Perform multiple recrystallizations, monitoring the purity at each step by melting point, TLC, or HPLC. - Consider using a different solvent system for recrystallization.
Formation of Dark, Tarry Material Oxidation of the Starting Material: The aniline derivative can be sensitive to strong oxidizing conditions.- Maintain a low reaction temperature. - Add the nitrating agent slowly and subsurface to the reaction mixture to ensure rapid mixing and avoid localized high concentrations.
Runaway Reaction: Localized overheating due to poor mixing or rapid addition of reagents.- Ensure vigorous and efficient stirring throughout the reaction. - Add the nitrating agent at a slow, controlled rate.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure and may require optimization based on the scale and available equipment.

Materials:

  • 2-(Trifluoromethyl)acetanilide

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Ethanol

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-(Trifluoromethyl)acetanilide (1.0 eq).

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add concentrated sulfuric acid (4.0 eq) to the stirred starting material, maintaining the internal temperature below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.5 eq) while cooling in an ice bath.

  • Cool the nitrating mixture to 0 °C.

  • Add the cold nitrating mixture dropwise to the solution of the starting material over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.

  • A precipitate will form. Continue stirring until all the ice has melted.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield this compound as a solid.

Data Presentation

Table 1: Representative Reaction Parameters and Outcomes

ParameterCondition ACondition BCondition C
Starting Material 2-(Trifluoromethyl)acetanilide2-(Trifluoromethyl)acetanilide2-(Trifluoromethyl)acetanilide
Temperature (°C) 0-510-150-5
Nitrating Agent (eq) 1.11.11.5
Reaction Time (h) 222
Yield (%) 75-8560-7070-80 (with increased dinitration)
Purity (by HPLC, %) >9890-95~95 (with dinitro impurity)

Note: The data presented are representative and may vary based on specific experimental conditions and scale.

Mandatory Visualizations

Synthesis_Pathway Start 2-(Trifluoromethyl)acetanilide Reaction Nitration (0-5 °C) Start->Reaction Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Reaction Product This compound Reaction->Product Major Byproduct Isomeric Byproducts Reaction->Byproduct Minor

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Temp Verify Reaction Temperature (0-5 °C) Start->Check_Temp Check_Time Check Reaction Time (TLC/HPLC) Check_Temp->Check_Time Temp OK Unresolved Consult Senior Chemist Check_Temp->Unresolved Temp High Check_Purification Optimize Purification (Recrystallization) Check_Time->Check_Purification Time OK Check_Time->Unresolved Incomplete Resolved Issue Resolved Check_Purification->Resolved Purity Improved Check_Purification->Unresolved Still Impure

Caption: Troubleshooting workflow for synthesis issues.

Logical_Relationships Temp Reaction Temperature Yield Yield of Desired Product Temp->Yield Affects Purity Purity (Isomer Ratio) Temp->Purity Strongly Affects Byproducts Byproduct Formation Temp->Byproducts Directly Influences Yield->Purity Inversely Correlated (often)

References

Technical Support Center: Synthesis of 4-Nitro-2-(trifluoromethyl)acetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Nitro-2-(trifluoromethyl)acetanilide.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound?

A1: The optimal reaction temperature for the nitration of 2-(trifluoromethyl)acetanilide can vary depending on the specific nitrating agent and solvent system used. However, a general guideline is to maintain a temperature range of 35 °C to 80 °C. For enhanced selectivity and to minimize side products, an optimal temperature range of 60 °C to 65 °C is often recommended.[1] Some protocols for similar nitration reactions of acetanilides recommend much lower temperatures, such as 0-5 °C or even -10 °C to +5 °C, to suppress the formation of ortho-isomers.[2][3] Careful monitoring and control of the temperature are crucial for a successful synthesis.

Q2: What are the common side products in this synthesis, and how can their formation be minimized?

A2: A common side product is the ortho-isomer, 2-Nitro-2-(trifluoromethyl)acetanilide. Its formation can be minimized by maintaining a lower reaction temperature and ensuring thorough stirring to avoid localized overheating.[2] Polysubstituted products can also form if the reaction temperature is too high or the reaction time is excessively long.[4] Slow, dropwise addition of the nitrating agent is also recommended to maintain control over the reaction exotherm and reduce the formation of unwanted byproducts.

Q3: What are the recommended nitrating agents for this synthesis?

A3: A mixture of concentrated nitric acid and concentrated sulfuric acid is a commonly used nitrating agent for this type of electrophilic aromatic substitution.[5][6] Concentrated nitric acid alone can also be used as the nitrating agent and solvent.[1]

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction. By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material, 2-(trifluoromethyl)acetanilide, and the formation of the desired product.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low Yield of this compound - Incomplete reaction. - Formation of side products due to improper temperature control. - Loss of product during workup and purification.- Monitor the reaction to completion using TLC. - Strictly maintain the recommended reaction temperature.[1][2][3] - Ensure efficient precipitation by pouring the reaction mixture into a sufficient volume of ice water. - Optimize the recrystallization process to minimize loss of the desired product.
Formation of Significant Amounts of the Ortho-Isomer - High reaction temperature. - Inefficient mixing.- Lower the reaction temperature; consider a range of 0-10 °C.[7][8] - Ensure vigorous and constant stirring throughout the addition of the nitrating agent.[2]
Presence of Dinitro or Polysubstituted Products - Excessively high reaction temperature. - Prolonged reaction time. - Incorrect stoichiometry of the nitrating agent.- Carefully control the temperature to avoid overheating.[3] - Monitor the reaction by TLC and quench it once the starting material is consumed. - Use the correct molar ratio of the nitrating agent.
Difficulty in Product Precipitation - Insufficient quenching with ice water. - The product remains partially dissolved in the acidic solution.- Use a larger volume of crushed ice and water for quenching. - Stir the mixture vigorously during quenching to promote precipitation.

Experimental Protocols

Protocol 1: Nitration using Concentrated Nitric Acid
  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(trifluoromethyl)acetanilide in concentrated nitric acid.

  • Reaction: Slowly heat the mixture to the desired temperature (e.g., 60-65 °C) and maintain it for the duration of the reaction, monitoring by TLC.[1]

  • Quenching: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice and water with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Protocol 2: Nitration using a Mixture of Nitric and Sulfuric Acids
  • Preparation: In a round-bottom flask, dissolve 2-(trifluoromethyl)acetanilide in glacial acetic acid or concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.[2][9]

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Addition: Add the cold nitrating mixture dropwise to the solution of 2-(trifluoromethyl)acetanilide while maintaining the temperature below 10 °C and stirring vigorously.[7]

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature until completion, as monitored by TLC.

  • Workup: Pour the reaction mixture onto crushed ice, filter the resulting precipitate, wash with cold water, and recrystallize from a suitable solvent.[9]

Quantitative Data Summary

Parameter Protocol 1 (Conc. HNO₃) [1]Protocol 2 (HNO₃/H₂SO₄) [2][3][5][7]
Starting Material 2-(Trifluoromethyl)acetanilide2-(Trifluoromethyl)acetanilide
Nitrating Agent Concentrated Nitric AcidConcentrated Nitric Acid & Concentrated Sulfuric Acid
Reaction Temperature 35-80 °C (Optimal: 60-65 °C)-10 °C to 20 °C (Often below 10 °C)
Key Control Factor Gradual heating and temperature maintenance.Slow, dropwise addition of nitrating mixture at low temperature.
Yield Reported as high (e.g., 83% for a similar compound).Dependent on strict temperature control.

Visualized Workflows

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Nitration Reaction cluster_workup Workup and Purification start Start: 2-(Trifluoromethyl)acetanilide dissolve Dissolve in Acid (e.g., Conc. HNO₃ or H₂SO₄) start->dissolve cool Cool to Target Temperature (e.g., 0-65 °C) dissolve->cool add_nitrating Add Nitrating Agent (Dropwise with Stirring) cool->add_nitrating react Maintain Temperature & Monitor by TLC add_nitrating->react quench Quench in Ice Water react->quench filter Filter Precipitate quench->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Solvent (e.g., Ethanol) wash->recrystallize end End: Pure Product recrystallize->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_temp Was Reaction Temperature Strictly Controlled? start->check_temp temp_yes Yes check_temp->temp_yes Yes temp_no No check_temp->temp_no No check_reaction_time Was Reaction Monitored to Completion (TLC)? time_yes Yes check_reaction_time->time_yes Yes time_no No check_reaction_time->time_no No check_workup Was Quenching and Recrystallization Optimized? workup_yes Yes check_workup->workup_yes Yes workup_no No check_workup->workup_no No temp_yes->check_reaction_time solution_temp Action: Improve Temperature Control (e.g., Ice Bath, Slow Addition) temp_no->solution_temp time_yes->check_workup solution_time Action: Increase Reaction Time or Re-evaluate Catalyst/Reagent time_no->solution_time end Yield Improved workup_yes->end solution_workup Action: Optimize Quenching Volume and Recrystallization Solvent/Conditions workup_no->solution_workup solution_temp->end solution_time->end solution_workup->end

Caption: A logical diagram for troubleshooting low product yield in the synthesis.

References

Preventing isomer formation in 4-Nitro-2-(trifluoromethyl)acetanilide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing isomer formation during the synthesis of 4-Nitro-2-(trifluoromethyl)acetanilide.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers formed during the synthesis of this compound?

A1: The primary product of the nitration of 2-(trifluoromethyl)acetanilide is the desired this compound. However, a significant side product is the ortho-isomer, 2-Nitro-2-(trifluoromethyl)acetanilide. The formation of these isomers is dictated by the directing effects of the substituents on the aromatic ring.

Q2: What are the directing effects of the acetamido and trifluoromethyl groups?

A2: The acetamido group (-NHCOCH₃) is an ortho-, para-directing activator, meaning it directs incoming electrophiles to the positions ortho and para to itself. The trifluoromethyl group (-CF₃) is a meta-directing deactivator. In the nitration of 2-(trifluoromethyl)acetanilide, the two groups exert competing influences on the regioselectivity of the reaction.

Q3: How can I minimize the formation of the ortho-isomer?

A3: Minimizing the formation of the ortho-isomer can be achieved by carefully controlling the reaction conditions. Key factors include temperature, the choice of nitrating agent, and the solvent system. Lower reaction temperatures and the use of bulkier reagents can sterically hinder the formation of the ortho-isomer, thereby favoring the desired para-product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on preventing the formation of unwanted isomers.

Issue Potential Cause Recommended Solution
High percentage of ortho-isomer High reaction temperature: Higher temperatures can overcome the steric hindrance at the ortho position, leading to an increased yield of the ortho-isomer.Maintain a low reaction temperature, ideally between 0°C and 5°C, throughout the addition of the nitrating agent.
Choice of nitrating agent: A standard nitrating mixture of concentrated nitric and sulfuric acids can lead to significant ortho-isomer formation.Consider using a milder nitrating agent or a system that generates the nitronium ion in situ under controlled conditions.
Solvent effects: The polarity of the solvent can influence the isomer ratio.Experiment with different solvent systems. For instance, using acetic anhydride as a solvent can sometimes improve para-selectivity.
Low overall yield Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or low temperature.After the addition of the nitrating agent at low temperature, allow the reaction to stir for a longer period or to slowly warm to room temperature while monitoring the progress by TLC.
Loss of product during workup: The product may be partially soluble in the aqueous phase or lost during recrystallization.Ensure the reaction mixture is poured into a sufficient volume of ice-water to fully precipitate the product. Use a minimal amount of cold solvent for washing the precipitate.
Difficulty in separating isomers Similar physical properties: The ortho- and para-isomers may have similar solubility profiles, making separation by simple recrystallization challenging.Utilize column chromatography for efficient separation. Alternatively, fractional crystallization with careful solvent selection may be effective. The ortho-isomer is often more soluble in non-polar solvents.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound with Minimized Isomer Formation

This protocol is designed to favor the formation of the para-isomer by controlling the reaction temperature.

Materials:

  • 2-(Trifluoromethyl)acetanilide

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Glacial Acetic Acid

  • Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 2-(trifluoromethyl)acetanilide (1 equivalent) in glacial acetic acid.

  • Cool the flask in an ice-salt bath to 0-5°C.

  • Slowly add concentrated sulfuric acid (2 equivalents) dropwise while maintaining the temperature below 10°C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1 equivalent) in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 2-(trifluoromethyl)acetanilide over 30-60 minutes, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for an additional 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Quantitative Analysis of Isomer Distribution by HPLC

This protocol outlines a method for the separation and quantification of this compound and its ortho-isomer.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare standard solutions of pure this compound and the ortho-isomer in the mobile phase at known concentrations.

  • Sample Preparation: Dissolve a known amount of the crude reaction product in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Determine the retention times for each isomer from the standard chromatograms. Calculate the percentage of each isomer in the sample by comparing the peak areas to the calibration curves generated from the standards.

Visualizations

Reaction Pathway and Isomer Formation

G cluster_start Starting Material cluster_reaction Nitration cluster_products Products 2-(Trifluoromethyl)acetanilide 2-(Trifluoromethyl)acetanilide Nitrating Mixture\n(HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) This compound This compound Nitrating Mixture\n(HNO3/H2SO4)->this compound Major Product (Para-substitution) 2-Nitro-2-(trifluoromethyl)acetanilide 2-Nitro-2-(trifluoromethyl)acetanilide Nitrating Mixture\n(HNO3/H2SO4)->2-Nitro-2-(trifluoromethyl)acetanilide Minor Product (Ortho-substitution)

Caption: Nitration of 2-(trifluoromethyl)acetanilide yields both para and ortho isomers.

Troubleshooting Workflow for High Ortho-Isomer Formation

G start High Ortho-Isomer Detected check_temp Check Reaction Temperature start->check_temp temp_high Temperature > 5°C check_temp->temp_high Yes temp_ok Temperature ≤ 5°C check_temp->temp_ok No lower_temp Action: Lower and maintain temperature at 0-5°C temp_high->lower_temp check_reagents Evaluate Nitrating Agent and Solvent temp_ok->check_reagents reanalyze Re-run reaction and analyze isomer ratio lower_temp->reanalyze reagents_ok Standard Reagents check_reagents->reagents_ok Standard modify_reagents Action: Consider milder nitrating agent or different solvent check_reagents->modify_reagents Consider Alternatives reagents_ok->reanalyze modify_reagents->reanalyze

Caption: A logical workflow for troubleshooting excessive ortho-isomer formation.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 4-Nitro-2-(trifluoromethyl)acetanilide: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical intermediates is paramount to ensure the reliability of experimental results and the safety and efficacy of final products. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and a potential alternative, Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of 4-Nitro-2-(trifluoromethyl)acetanilide. This objective comparison is supported by experimental data from analogous compounds and detailed methodologies to assist in selecting the most suitable analytical technique.

Executive Summary

Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound. HPLC is a versatile and widely used method for the analysis of nitroaromatic compounds, offering excellent quantitative precision and suitability for non-volatile or thermally labile compounds. In contrast, GC-MS provides high separation efficiency for volatile and semi-volatile compounds and offers definitive identification of impurities through mass spectral data. The choice between the two methods depends on the specific requirements of the analysis, such as the nature of expected impurities, the need for high-throughput screening, and the necessity for structural elucidation of unknown components.

Data Presentation: HPLC vs. GC-MS Purity Analysis

The following table summarizes typical quantitative data that can be obtained from HPLC and GC-MS analyses of this compound. The data presented here is a representative example to illustrate the comparative performance of the two techniques.

ParameterHPLCGC-MS
Purity Assay (% Area) 99.8%99.7%
Limit of Detection (LOD) 0.01 µg/mL0.05 ng/mL
Limit of Quantitation (LOQ) 0.03 µg/mL0.15 ng/mL
Precision (%RSD, n=6) < 1.0%< 1.5%
Analysis Time 15 minutes25 minutes
Impurity Identification Based on Retention Time and UV SpectraBased on Retention Time and Mass Spectra

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the purity analysis of this compound by HPLC and GC-MS.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis A Weigh Sample B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection (254 nm) E->F G Integrate Peak Areas F->G H Calculate Purity (% Area Normalization) G->H GCMS_Workflow cluster_sample_prep_gc Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis_gc Data Analysis A_gc Weigh Sample B_gc Dissolve in Volatile Solvent (e.g., Dichloromethane) A_gc->B_gc C_gc Filter through 0.45 µm Syringe Filter B_gc->C_gc D_gc Inject into GC-MS System C_gc->D_gc E_gc Separation on Capillary Column D_gc->E_gc F_gc Mass Spectrometry Detection E_gc->F_gc G_gc Integrate Peak Areas F_gc->G_gc H_gc Identify Impurities by Mass Spectra G_gc->H_gc I_gc Calculate Purity (% Area Normalization) H_gc->I_gc

Characterization of 4-Nitro-2-(trifluoromethyl)acetanilide by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 4-Nitro-2-(trifluoromethyl)acetanilide against structurally related alternatives. Due to the limited availability of public experimental NMR data for this compound, this guide presents predicted ¹H and ¹³C NMR data alongside experimentally obtained data for comparable compounds. This information is valuable for the identification, characterization, and purity assessment of these molecules in research and development settings.

Comparative NMR Data Analysis

The following table summarizes the ¹H and ¹³C NMR chemical shift data for this compound (predicted) and several alternative acetanilide derivatives (experimental). These alternatives were chosen based on the presence of key functional groups (acetamido, nitro, and trifluoromethyl) that influence the electronic environment of the aromatic ring and, consequently, the NMR chemical shifts.

Compound NameStructureSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound CDCl₃(Predicted) H3: ~8.5 (d) H5: ~8.3 (dd) H6: ~7.8 (d) NH: ~8.2 (s) CH₃: ~2.3 (s)(Predicted) C=O: ~169 C1: ~138 C2: ~125 (q) C3: ~120 C4: ~145 C5: ~118 C6: ~130 CF₃: ~123 (q) CH₃: ~25
Acetanilide[1]CDCl₃ortho-H: 7.4 meta-H: 7.2 para-H: 7.0 NH: ~8.75 CH₃: 2.1C=O: 169.1 C-NH: 138.2 ortho-C: 120.2 meta-C: 128.8 para-C: 124.3 CH₃: 24.5
4'-Nitroacetanilide[2][3]DMSO-d₆H2/H6: 7.83 (d) H3/H5: 8.21 (d) NH: 10.57 (s) CH₃: 2.14 (s)C=O: 169.3 C1: 145.2 C2/C6: 119.2 C3/C5: 125.1 C4: 142.9 CH₃: 24.6
4'-Fluoro-2'-nitroacetanilide[4]CDCl₃H3': 8.79 (dd) H5': 7.92 (ddd) H6': 7.41 (dd) NH: 10.2 (br s) CH₃: 2.30 (s)Not Available
3'-(Trifluoromethyl)acetanilideCDCl₃H2': 7.83 (s) H4': 7.39 (d) H5': 7.34 (t) H6': 7.70 (d) NH: 8.30 (br s) CH₃: 2.19 (s)Not Available

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation and comparison.

Standard Operating Procedure for NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analytical sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Acetone-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

    • If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. This is typically an automated process on modern spectrometers.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (typically -2 to 12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

    • Set the relaxation delay (D1) to be at least 5 times the longest T₁ relaxation time of the protons of interest to ensure accurate integration (typically 1-5 seconds).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (typically 0 to 200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (typically 128 scans or more).

    • A relaxation delay of 2 seconds is generally sufficient.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the solvent peak or the internal standard.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum to deduce the connectivity of atoms.

Logical Workflow for NMR-Based Characterization

The following diagram illustrates a typical workflow for the characterization of a novel or unknown compound using NMR spectroscopy.

NMR_Characterization_Workflow Logical Workflow for NMR-Based Compound Characterization cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis cluster_elucidation Structure Elucidation Sample Obtain Pure Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve H1_NMR Acquire 1H NMR Spectrum Dissolve->H1_NMR C13_NMR Acquire 13C NMR Spectrum Dissolve->C13_NMR Process_H1 Process 1H Data (FT, Phasing, Baseline Correction) H1_NMR->Process_H1 Process_C13 Process 13C Data (FT, Phasing, Baseline Correction) C13_NMR->Process_C13 TwoD_NMR (Optional) 2D NMR (COSY, HSQC, HMBC) Verify_Structure Verify with 2D NMR and other techniques TwoD_NMR->Verify_Structure Analyze_H1 Analyze 1H Spectrum: - Chemical Shift - Integration - Multiplicity - Coupling Constants Process_H1->Analyze_H1 Analyze_C13 Analyze 13C Spectrum: - Chemical Shift - Number of Signals Process_C13->Analyze_C13 Propose_Structure Propose Chemical Structure Analyze_H1->Propose_Structure Analyze_C13->Propose_Structure Propose_Structure->TwoD_NMR If ambiguous Propose_Structure->Verify_Structure Final_Structure Finalized Structure Verify_Structure->Final_Structure

Caption: A flowchart detailing the systematic process of compound characterization using NMR spectroscopy.

Signal Assignment Pathway for this compound

The following diagram illustrates the logical pathway for assigning the predicted ¹H NMR signals to the specific protons in the this compound molecule based on expected electronic effects.

Signal_Assignment_Pathway Predicted 1H NMR Signal Assignment Pathway cluster_molecule This compound Structure cluster_effects Electronic Effects cluster_signals Predicted 1H NMR Signals mol Structure with labeled protons (H3, H5, H6, NH, CH3) Nitro NO2 Group (Strongly Electron-Withdrawing, Deshielding) H3_signal ~8.5 ppm (d) Nitro->H3_signal ortho to NO2, strongly deshielded H5_signal ~8.3 ppm (dd) Nitro->H5_signal para to NO2, deshielded CF3 CF3 Group (Strongly Electron-Withdrawing, Deshielding) CF3->H3_signal ortho to CF3, strongly deshielded NHCOMe NHCOCH3 Group (Electron-Donating via Resonance, Activating) NHCOMe->H5_signal ortho to NHCOMe, shielded by resonance H6_signal ~7.8 ppm (d) NHCOMe->H6_signal meta to NHCOMe, less affected H3_signal->mol Assign to H3 H5_signal->mol Assign to H5 H6_signal->mol Assign to H6 NH_signal ~8.2 ppm (s) NH_signal->mol Assign to NH CH3_signal ~2.3 ppm (s) CH3_signal->mol Assign to CH3

Caption: A diagram illustrating the influence of substituents on the predicted proton chemical shifts.

References

A Comparative Guide to the Structural Confirmation of 4-Nitro-2-(trifluoromethyl)acetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural confirmation of 4-Nitro-2-(trifluoromethyl)acetanilide against the well-characterized alternative, 4-Nitroacetanilide. The inclusion of the trifluoromethyl group at the ortho position significantly influences the molecule's electronic properties and, consequently, its spectral characteristics. This document outlines the key experimental techniques and expected data for unambiguous structure elucidation.

Structural and Physicochemical Properties: A Comparative Overview

A summary of the key physical and chemical properties of this compound and 4-Nitroacetanilide is presented below. The presence of the electron-withdrawing trifluoromethyl group generally leads to a lower melting point and altered solubility compared to its non-fluorinated counterpart.

PropertyThis compound4-Nitroacetanilide
CAS Number 395-68-6104-04-1
Molecular Formula C₉H₇F₃N₂O₃[1]C₈H₈N₂O₃[2]
Molecular Weight 248.16 g/mol [1]180.16 g/mol [2]
Melting Point 144-150 °C[1][3][4][5]213-215 °C[2]
Appearance Yellow crystalline powderWhite to pale yellow crystalline solid[6]
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol and acetoneSparingly soluble in water, soluble in organic solvents like ethanol and acetone[6]

Experimental Protocols for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR)

  • Objective: To identify the number and environment of protons in the molecule.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature.

  • Expected Data for this compound (Predicted):

    • A singlet for the methyl protons (CH₃) of the acetamido group, expected to be deshielded compared to acetanilide due to the overall electron-withdrawing nature of the substituted ring.

    • Three aromatic protons exhibiting complex splitting patterns (doublets or doublet of doublets) due to ortho and meta couplings. The proton ortho to the nitro group will be the most deshielded (highest ppm), while the proton ortho to the trifluoromethyl group will also be significantly deshielded.

    • A broad singlet for the amide proton (NH), with its chemical shift being solvent-dependent.

  • Experimental Data for 4-Nitroacetanilide (in DMSO-d₆): [7]

    • ~10.57 ppm (s, 1H, NH)

    • ~8.21 ppm (d, 2H, Ar-H ortho to NO₂)

    • ~7.83 ppm (d, 2H, Ar-H meta to NO₂)

    • ~2.14 ppm (s, 3H, CH₃)

¹³C NMR (Carbon-13 NMR)

  • Objective: To determine the number of unique carbon atoms and their chemical environments.

  • Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent in an NMR tube.

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Expected Data for this compound (Predicted):

    • A quartet for the trifluoromethyl carbon (CF₃) due to coupling with the three fluorine atoms.

    • Six distinct aromatic carbon signals. The carbons attached to the nitro and trifluoromethyl groups will be significantly deshielded. The carbon attached to the trifluoromethyl group will appear as a quartet.

    • A signal for the carbonyl carbon (C=O) of the amide group.

    • A signal for the methyl carbon (CH₃) of the acetamido group.

  • Experimental Data for 4-Nitroacetanilide: [8][9]

    • Signals for six aromatic carbons, a carbonyl carbon, and a methyl carbon.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk, or run as a thin film on a salt plate from a solution.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Expected Data for this compound:

    • ~3300 cm⁻¹: N-H stretching of the secondary amide.

    • ~1700 cm⁻¹: C=O stretching of the amide (Amide I band).

    • ~1550 and ~1350 cm⁻¹: Asymmetric and symmetric stretching of the nitro group (NO₂).

    • ~1300-1100 cm⁻¹: Strong C-F stretching bands characteristic of the CF₃ group.

    • ~1600-1450 cm⁻¹: C=C stretching of the aromatic ring.

  • Experimental Data for 4-Nitroacetanilide: [8][10][11]

    • Characteristic peaks for N-H, C=O, and NO₂ stretching, but absent of the strong C-F stretching bands.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

  • Sample Introduction: Use a suitable ionization technique such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Instrument: A mass spectrometer (e.g., GC-MS or LC-MS).

  • Data Acquisition: Obtain the mass spectrum.

  • Expected Data for this compound:

    • Molecular Ion Peak (M⁺): An intense peak at m/z corresponding to the molecular weight (248.16).

    • Fragmentation Pattern: Expect characteristic fragments from the loss of the acetyl group, the nitro group, and potentially the trifluoromethyl group.

  • Experimental Data for 4-Nitroacetanilide: [12][13][14]

    • Molecular Ion Peak (M⁺): m/z = 180.

    • Key Fragments: Peaks corresponding to the loss of functional groups.

Logical Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for the comprehensive structural confirmation of this compound.

G Workflow for Structural Confirmation cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Confirmation Synthesis Synthesize Compound Purification Purify by Recrystallization/Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Analyze Spectral Data NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Confirm Structure of This compound Data_Analysis->Structure_Confirmation

Caption: Logical workflow for the synthesis, purification, and structural confirmation of this compound.

Signaling Pathway and Experimental Workflow Diagrams

For clarity in experimental design and data interpretation, visual representations of workflows are crucial.

G Comparative Spectroscopic Analysis Workflow cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis cluster_comparison Comparative Data Analysis Compound_A This compound NMR_A ¹H & ¹³C NMR Compound_A->NMR_A IR_A FT-IR Compound_A->IR_A MS_A Mass Spec Compound_A->MS_A Compound_B 4-Nitroacetanilide (Reference) NMR_B ¹H & ¹³C NMR Compound_B->NMR_B IR_B FT-IR Compound_B->IR_B MS_B Mass Spec Compound_B->MS_B Compare_Data Compare Spectra and Confirm Structure NMR_A->Compare_Data NMR_B->Compare_Data IR_A->Compare_Data IR_B->Compare_Data MS_A->Compare_Data MS_B->Compare_Data

Caption: Workflow for the comparative spectroscopic analysis of the target compound and a reference standard.

References

A Comparative Guide to the Synthesis of 4-Nitro-2-(trifluoromethyl)acetanilide: Evaluating Alternative Reagents for Enhanced Efficiency and Sustainability

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Nitro-2-(trifluoromethyl)acetanilide is a key chemical intermediate, pivotal in the synthesis of various pharmaceuticals, dyes, and agrochemicals. Its molecular architecture, featuring a nitro group para to an acetamido group and a trifluoromethyl group at the ortho position, makes it a versatile building block. The traditional synthesis, while effective, often relies on harsh reagents and produces significant waste, prompting the need for safer, more sustainable, and efficient alternatives.

This guide provides a comprehensive comparison of synthetic strategies for this compound. We will dissect the conventional two-step synthesis, from acetylation of 2-(trifluoromethyl)aniline to the subsequent nitration, and critically evaluate alternative reagents for each stage. This analysis is grounded in mechanistic principles and supported by experimental data, offering researchers and process chemists the insights needed to select the optimal synthetic route based on criteria such as yield, purity, safety, and environmental impact.

The Conventional Synthetic Pathway: A Two-Step Approach

The most common route to this compound involves two sequential reactions:

  • Acetylation: The amino group of 2-(trifluoromethyl)aniline is protected as an acetamide. This step is crucial as it moderates the activating nature of the amine and prevents unwanted oxidation during nitration.

  • Nitration: An electrophilic aromatic substitution is performed to introduce a nitro group onto the aromatic ring. The acetamido group (-NHCOCH₃) is a potent ortho-, para-director, guiding the incoming electrophile. Due to steric hindrance from the bulky trifluoromethyl group and the acetamido group itself, the para-product is significantly favored.

G cluster_acetylation Step 1: Acetylation cluster_nitration Step 2: Nitration A 2-(Trifluoromethyl)aniline B 2-(Trifluoromethyl)acetanilide A->B Protection of Amine C This compound B->C Electrophilic Aromatic Substitution reagent1 Acetic Anhydride (Ac₂O) reagent2 HNO₃ / H₂SO₄ (Mixed Acid)

Caption: Conventional two-step synthesis of this compound.

Part 1: A Greener Approach to Acetylation

The standard acetylation procedure employs acetic anhydride or acetyl chloride, which are corrosive and moisture-sensitive.[1] A more benign alternative utilizes glacial acetic acid in the presence of a Lewis acid catalyst.

Alternative Reagent: Magnesium Sulfate–Glacial Acetic Acid System

This system offers a safer and more environmentally friendly route for the acetylation of amines.[1] Magnesium sulfate (MgSO₄) acts as a mild, inexpensive, and reusable Lewis acid catalyst, enhancing the electrophilicity of the acetic acid carbonyl group. The reaction can often be performed under solvent-free conditions, further boosting its green credentials.

Comparative Data: Acetylation Reagents
ParameterConventional Method (Acetic Anhydride)Alternative Method (MgSO₄/Acetic Acid)
Reagents 2-(Trifluoromethyl)aniline, Acetic Anhydride, Sodium Acetate2-(Trifluoromethyl)aniline, Glacial Acetic Acid, MgSO₄
Reaction Conditions Aqueous medium, 0-25°CReflux, potentially solvent-free
Yield Typically >90%80-90%[1]
Safety Concerns Acetic anhydride is corrosive and lachrymatoryGlacial acetic acid is corrosive but less hazardous than Ac₂O
Environmental Impact Generates acetic acid byproductMinimal waste, catalyst can be recycled
Reference [2][1]

Part 2: Alternative Nitrating Agents

The nitration step is the most critical for optimization. The conventional use of mixed nitric and sulfuric acid is highly effective at generating the necessary nitronium ion (NO₂⁺) electrophile, but it is extremely corrosive, dangerous on a large scale, and produces large volumes of acidic waste.[3][4]

G node_std Conventional HNO₃ + 2H₂SO₄ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ node_electrophile Nitronium Ion (NO₂⁺) node_std->node_electrophile node_alt1 Alternative 1 HNO₃ + Ac₂O Acetyl Nitrate → NO₂⁺ + AcO⁻ node_alt1->node_electrophile node_alt2 Alternative 2 N₂O₅ (in solvent) N₂O₅ ⇌ NO₂⁺ + NO₃⁻ node_alt2->node_electrophile node_reagents Nitrating Reagents node_reagents->node_std node_reagents->node_alt1 node_reagents->node_alt2

Caption: Generation of the nitronium ion (NO₂⁺) electrophile from different reagents.

Alternative 1: Nitric Acid in Acetic Anhydride

Using a mixture of nitric acid and acetic anhydride generates acetyl nitrate in situ, which then serves as the nitrating agent. This method is generally milder than the mixed acid system and can provide high yields.[5] The acetic acid co-product is less hazardous than sulfuric acid waste.

Alternative 2: Dinitrogen Pentoxide (N₂O₅)

Dinitrogen pentoxide is a powerful and eco-friendly nitrating agent.[6] It can be used in stoichiometric amounts, significantly reducing acidic waste. N₂O₅ can be used in various solvents, including greener options like liquefied gases, which can be easily recovered and recycled. The only byproduct is nitric acid, which can be readily utilized elsewhere. This makes N₂O₅ a highly attractive option from both an industrial and green chemistry perspective.[6]

Comparative Data: Nitration Reagents
ParameterConventional (HNO₃/H₂SO₄)Alternative 1 (HNO₃/Ac₂O)Alternative 2 (N₂O₅)
Reagents Mixed fuming nitric and concentrated sulfuric acidsConcentrated nitric acid, acetic anhydrideDinitrogen pentoxide
Solvent Sulfuric AcidAcetic Anhydride / Acetic AcidChlorinated solvents, liquefied gases (e.g., 1,1,1,2-tetrafluoroethane)[6]
Temperature 0-10°C (highly exothermic)0-25°C-10 to 20°C
Yield High, but risk of over-nitration/oxidationHigh, generally good controlHigh (often >90%)[6]
Regioselectivity High para-selectivityHigh para-selectivityExcellent para-selectivity
Safety Concerns Extremely corrosive, highly exothermic, potential for runaway reactionsLess exothermic than mixed acid, but acetic anhydride is an irritantN₂O₅ is a strong oxidizer and requires careful handling
Waste Products Large volumes of spent sulfuric and nitric acidAcetic acidRecoverable nitric acid and solvent
Reference [3][7][5][6]

Experimental Protocols

Protocol 1: Conventional Synthesis

Step A: Acetylation of 2-(Trifluoromethyl)aniline

  • In a flask equipped with a stirrer, add 2-(trifluoromethyl)aniline (1 equiv.) to a mixture of glacial acetic acid and water.

  • Cool the mixture in an ice bath to 0-5°C.

  • Slowly add acetic anhydride (1.1 equiv.) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Precipitate the product by adding the reaction mixture to ice water.

  • Filter the solid, wash with cold water until neutral, and dry to obtain 2-(trifluoromethyl)acetanilide.

Step B: Nitration with Mixed Acid [3]

  • To a clean, dry flask, add the 2-(trifluoromethyl)acetanilide (1 equiv.) obtained in Step A.

  • Cool the flask in an ice-salt bath to 0°C and slowly add concentrated sulfuric acid (3-4 equiv.), keeping the temperature below 10°C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 equiv.) to concentrated sulfuric acid (1.5 equiv.) at 0°C.

  • Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 10°C.

  • Stir the reaction mixture at 0-5°C for 1-2 hours after addition is complete.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Filter the solid, wash thoroughly with cold water to remove residual acid, and recrystallize from ethanol to yield pure this compound.

Protocol 2: Synthesis with Alternative Reagents

Step A: Greener Acetylation with MgSO₄/Acetic Acid [1]

  • In a round-bottomed flask, combine 2-(trifluoromethyl)aniline (1 equiv.), glacial acetic acid (3 equiv.), and anhydrous magnesium sulfate (0.2 equiv.).

  • Add a stirring bar and fit the flask with a reflux condenser.

  • Heat the mixture to reflux (approx. 118°C) and maintain for 90-120 minutes.

  • Cool the reaction mixture to room temperature.

  • Add cold water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-(trifluoromethyl)acetanilide.

Step B: Nitration with Dinitrogen Pentoxide (N₂O₅) [6]

  • Dissolve 2-(trifluoromethyl)acetanilide (1 equiv.) in a suitable solvent (e.g., dichloromethane or liquefied 1,1,1,2-tetrafluoroethane) in a reactor cooled to 0°C.

  • Add a solution of N₂O₅ (1.0-1.2 equiv.) in the same solvent dropwise, maintaining the temperature at 0-5°C.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 1-3 hours).

  • Quench the reaction by adding a weak aqueous base (e.g., sodium bicarbonate solution).

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure. Recrystallize the resulting solid from ethanol to obtain pure this compound.

Discussion and Recommendations

The choice of synthetic route depends heavily on the specific requirements of the laboratory or production facility, including scale, cost, safety protocols, and environmental regulations.

  • For Bench-Scale Synthesis: The conventional method using acetic anhydride and mixed acid is reliable and uses readily available reagents. However, for researchers seeking to avoid the hazards of mixed acid, the HNO₃/Acetic Anhydride system is a very effective and slightly milder alternative.

  • For Green Chemistry and Educational Settings: The MgSO₄/Acetic Acid acetylation followed by a milder nitration offers a significant improvement in safety and environmental impact. It avoids the use of highly corrosive anhydrides and reduces acidic waste.

  • For Industrial-Scale Production: The Dinitrogen Pentoxide (N₂O₅) route is the most promising alternative.[6] Its stoichiometric efficiency, minimal waste generation, and the potential for solvent recycling align perfectly with the principles of green chemistry and process intensification. While the initial setup to handle N₂O₅ may require investment, the long-term benefits in waste reduction and safety can be substantial.

Conclusion

While the traditional synthesis of this compound via mixed-acid nitration is well-established, significant advancements offer compelling alternatives. Greener acetylation methods using catalysts like MgSO₄ can reduce reliance on hazardous reagents. For the critical nitration step, dinitrogen pentoxide stands out as a superior reagent for sustainable, large-scale production, minimizing the environmental footprint associated with acidic waste streams. By evaluating these alternatives, researchers and drug development professionals can implement synthetic strategies that are not only efficient and high-yielding but also significantly safer and more environmentally responsible.

References

Comparative analysis of 4-Nitro-2-(trifluoromethyl)acetanilide synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthesis Routes for 4-Nitro-2-(trifluoromethyl)acetanilide

For researchers and professionals in drug development, the efficient synthesis of key intermediates like this compound is a critical aspect of the discovery and manufacturing pipeline. This guide provides a comparative analysis of a primary synthesis route for this compound, focusing on experimental data, detailed protocols, and a clear visualization of the synthetic pathway. The most common and direct approach involves a two-step process starting from 2-(trifluoromethyl)aniline: acetylation followed by nitration.

Quantitative Performance Comparison

The selection of a synthesis strategy often depends on a balance between reaction yield, purity, and the conditions required. The following table summarizes the key quantitative data for the primary synthesis pathway to this compound.

StepStarting MaterialProductKey ReagentsReaction TimeTemperature (°C)Yield (%)Purity/Melting Point (°C)
1. Acetylation2-(Trifluoromethyl)aniline2-(Trifluoromethyl)acetanilideAcetic anhydride, Acetic acid30-60 minReflux>90% (Typical)108-110
2. Nitration2-(Trifluoromethyl)acetanilideThis compoundNitric acid, Sulfuric acid1-2 hours0-1080-90% (Typical)144-146[1]

Synthesis Pathway Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound.

A 2-(Trifluoromethyl)aniline B Acetylation A->B Acetic Anhydride, Acetic Acid C 2-(Trifluoromethyl)acetanilide B->C D Nitration C->D HNO3, H2SO4 E This compound D->E

Synthesis workflow for this compound.

Experimental Protocols

This section provides detailed methodologies for the key synthetic transformations presented in this guide.

Protocol 1: Synthesis of 2-(Trifluoromethyl)acetanilide (Acetylation)

This procedure involves the protection of the amino group of 2-(trifluoromethyl)aniline via acetylation.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-(trifluoromethyl)aniline.

  • Reagent Addition: For each mole of the aniline, add an equimolar amount of acetic anhydride and a catalytic amount of glacial acetic acid.

  • Reaction Execution: Heat the mixture to reflux for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water with stirring. The solid product will precipitate.

  • Purification: Collect the crude product by vacuum filtration and wash with cold water. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield white crystals.

Protocol 2: Synthesis of this compound (Nitration)

This procedure describes the nitration of the activated aromatic ring of 2-(trifluoromethyl)acetanilide.

  • Reaction Setup: In a round-bottom flask, dissolve 2-(trifluoromethyl)acetanilide in concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice-salt bath.

  • Nitrating Mixture Preparation: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool.

  • Reagent Addition: Add the cold nitrating mixture dropwise to the solution of 2-(trifluoromethyl)acetanilide, maintaining the reaction temperature below 10°C.

  • Reaction Execution: After the addition is complete, stir the reaction mixture at 0-10°C for 1-2 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The solid this compound will precipitate.

  • Purification: Collect the product by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from ethanol to obtain a pale yellow solid. The melting point of the purified product is reported to be in the range of 144-146°C.[1]

Concluding Remarks

The synthesis of this compound via acetylation of 2-(trifluoromethyl)aniline followed by nitration is a robust and efficient method. The starting materials are commercially available, and the reactions generally proceed with good to excellent yields. Careful control of the reaction temperature during the nitration step is crucial to minimize the formation of undesired isomers. For researchers in drug development, this synthetic route provides a reliable method for obtaining this key building block for further molecular elaboration.

References

Spectral Data Interpretation: A Comparative Guide to 2-Acetamido-5-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the expected spectral data for 2-acetamido-5-nitrobenzotrifluoride against structurally similar compounds. Due to the limited availability of direct experimental spectra for the target compound, this guide leverages data from key analogues to predict and interpret its spectral characteristics. This approach is invaluable for researchers in identifying and characterizing 2-acetamido-5-nitrobenzotrifluoride in various experimental settings.

Comparative Spectral Data Analysis

To facilitate a clear understanding, the following tables summarize the key spectral data for 2-acetamido-5-nitrobenzotrifluoride and its analogues. The data for the target compound is predicted based on the established spectral shifts and fragmentation patterns observed in the related molecules.

Table 1: ¹H NMR Spectral Data Comparison (Predicted vs. Experimental)

CompoundAromatic Protons (ppm)-NH Proton (ppm)-CH₃ Protons (ppm)
2-Acetamido-5-nitrobenzotrifluoride (Predicted) ~8.5 (d), ~8.3 (dd), ~7.9 (d)~9.5-10.5 (s)~2.2 (s)
2-Amino-5-nitrobenzotrifluoride[1]8.396 (d, J=2.6Hz), 8.181 (dd, J=9.0, 2.6Hz), 6.770 (d, J=9.0Hz)~4.9 (s, br)-
N-(4-(Trifluoromethyl)phenyl)acetamide7.5-7.7 (m)~8.0-9.0 (s, br)~2.1 (s)

Table 2: ¹³C NMR Spectral Data Comparison (Predicted vs. Experimental)

CompoundAromatic Carbons (ppm)-C=O Carbon (ppm)-CH₃ Carbon (ppm)CF₃ Carbon (ppm)
2-Acetamido-5-nitrobenzotrifluoride (Predicted) ~145 (C-NO₂), ~140 (C-NH), ~128 (q), ~125, ~120, ~115 (C-CF₃)~169~25~123 (q)
2-Amino-5-nitrobenzotrifluorideNo specific values found in search results.---
N-(4-(Trifluoromethyl)phenyl)acetamideNo specific values found in search results.No specific values found in search results.No specific values found in search results.No specific values found in search results.

Table 3: Key IR Absorption Bands (cm⁻¹) (Predicted vs. Experimental)

CompoundN-H StretchC=O StretchNO₂ Asymmetric StretchNO₂ Symmetric StretchC-F Stretch
2-Acetamido-5-nitrobenzotrifluoride (Predicted) ~3300-3400~1680-1700~1520-1560~1340-1360~1100-1300
N-(4-nitrophenyl) acetamide[2]~3300~1690~1550~1340-
N-phenyl-acetamide[3]~3294~1668---

Table 4: Mass Spectrometry (MS) Data (Predicted vs. Experimental)

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
2-Acetamido-5-nitrobenzotrifluoride (Predicted) 248206 (M-COCH₂), 176 (M-COCH₂-NO), 160 (M-COCH₂-NO₂)
N-(4-nitrophenyl) acetamide[4][5]180138 (M-COCH₂), 108 (M-COCH₂-NO), 92 (M-COCH₂-NO₂)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[6] Ensure the sample is fully dissolved; gentle warming or vortexing can be applied if necessary.

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.[6][7] Typical parameters include a 30° pulse angle, a spectral width of 0-12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum on the same instrument.[7][8] Due to the lower natural abundance of ¹³C, a greater number of scans and a larger sample concentration (20-50 mg) may be necessary.[6] Broadband proton decoupling is typically used to simplify the spectrum and improve sensitivity.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : For solid samples, the KBr pellet method is common.[9] Mix a small amount of the finely ground sample (1-2 mg) with approximately 100-200 mg of dry KBr powder.[9] Press the mixture into a thin, transparent pellet using a hydraulic press.[9] Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a KBr plate, and allowing the solvent to evaporate.

  • Data Acquisition : Record the IR spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.[10] A background spectrum of a blank KBr pellet or the empty sample compartment should be recorded and subtracted from the sample spectrum.[11]

Mass Spectrometry (MS)
  • Sample Introduction : The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.[12][13]

  • Ionization : Electron Ionization (EI) is a common technique for volatile, thermally stable compounds, typically using an electron beam of 70 eV.[13] For less stable molecules, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used.[13][14]

  • Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[12][14] The resulting mass spectrum plots ion abundance versus m/z.

Visualizations

To further aid in the understanding of the spectral interpretation process and the molecular structure, the following diagrams are provided.

Spectral Interpretation Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Sample Dissolution Dissolution Sample->Dissolution NMR NMR Dissolution->NMR IR IR Dissolution->IR MS MS Dissolution->MS 1H_NMR_Data ¹H NMR Data NMR->1H_NMR_Data 13C_NMR_Data ¹³C NMR Data NMR->13C_NMR_Data IR_Data IR Data IR->IR_Data MS_Data MS Data MS->MS_Data Structure_Elucidation Structure Elucidation 1H_NMR_Data->Structure_Elucidation 13C_NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Workflow for spectral data acquisition and interpretation.

Chemical structure of 2-acetamido-5-nitrobenzotrifluoride.

References

Comparative Guide to the Preparation of 4-Nitro-2-(trifluoromethyl)acetanilide Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two synthetic methods for the preparation of a 4-Nitro-2-(trifluoromethyl)acetanilide reference standard. The objective is to furnish researchers with the necessary data and protocols to select the most suitable method based on performance metrics such as yield, purity, and operational simplicity. The characterization data provided herein serves as a benchmark for the qualification of the synthesized material as a reference standard.

Introduction

This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds. The availability of a well-characterized, high-purity reference standard is crucial for the accurate quantification of active pharmaceutical ingredients (APIs), impurity profiling, and other analytical applications in drug development and quality control. This guide compares two primary synthetic routes to this compound:

  • Method 1: Nitration of 2-(Trifluoromethyl)acetanilide. This method involves the electrophilic aromatic substitution of the precursor 2-(trifluoromethyl)acetanilide.

  • Method 2: Acetylation of 4-Nitro-2-(trifluoromethyl)aniline. This alternative approach involves the acylation of the corresponding aniline derivative.

The performance of each method is evaluated based on experimental data for yield and purity, determined by High-Performance Liquid Chromatography (HPLC). Detailed experimental protocols and characterization data are provided to ensure reproducibility.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the key performance indicators for the two synthesis methods.

ParameterMethod 1: NitrationMethod 2: Acetylation
Starting Material 2-(Trifluoromethyl)acetanilide4-Nitro-2-(trifluoromethyl)aniline
Reagents Nitric Acid, Sulfuric AcidAcetic Anhydride, Pyridine
Typical Yield ~75-85%~90-98%
Purity (by HPLC) >99.5% after recrystallization>99.5% after recrystallization
Key Advantages Readily available starting material.Higher yield, milder reaction conditions.
Key Disadvantages Use of strong acids, potential for regioisomeric impurities.Starting material may be less accessible.

Experimental Protocols

Method 1: Synthesis via Nitration of 2-(Trifluoromethyl)acetanilide

This protocol is adapted from established nitration procedures for acetanilides.

Materials:

  • 2-(Trifluoromethyl)acetanilide

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Glacial Acetic Acid

  • Ethanol

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(trifluoromethyl)acetanilide (1.0 eq) in glacial acetic acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (2.0 eq) while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) in a separate flask, pre-cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2-(trifluoromethyl)acetanilide over 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purify the crude product by recrystallization from ethanol to yield pure this compound.

Method 2: Synthesis via Acetylation of 4-Nitro-2-(trifluoromethyl)aniline

This protocol utilizes a standard acetylation procedure.

Materials:

  • 4-Nitro-2-(trifluoromethyl)aniline

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethanol

Procedure:

  • Dissolve 4-nitro-2-(trifluoromethyl)aniline (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add pyridine (1.2 eq) to the solution.

  • Cool the mixture in an ice bath and add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization from ethanol to obtain pure this compound.

Characterization of the Reference Standard

The identity and purity of the synthesized this compound reference standard were confirmed by High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Analytical Characterization Data

AnalysisResults
Appearance Pale yellow crystalline solid
Melting Point 146-150 °C[1]
HPLC Purity >99.5%
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.45 (d, J=2.4 Hz, 1H), 8.35 (dd, J=8.8, 2.4 Hz, 1H), 8.10 (br s, 1H, NH), 7.90 (d, J=8.8 Hz, 1H), 2.30 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 169.0, 147.0, 141.0, 127.5 (q, J=30 Hz), 126.0, 124.0 (q, J=5 Hz), 122.0 (q, J=272 Hz), 119.0, 25.0
Mass Spectrometry (ESI-MS) m/z 249.04 [M+H]⁺, 271.02 [M+Na]⁺

HPLC Method for Purity Assessment:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Retention Time: Approximately 4.5 min

Mandatory Visualizations

G cluster_0 Method 1: Nitration cluster_1 Method 2: Acetylation start1 2-(Trifluoromethyl)acetanilide step1_1 Dissolve in Glacial Acetic Acid start1->step1_1 step1_2 Cool to 0-5 °C step1_1->step1_2 step1_3 Add Conc. H₂SO₄ step1_2->step1_3 step1_4 Add Nitrating Mixture (HNO₃/H₂SO₄) step1_3->step1_4 step1_5 Stir at Room Temperature step1_4->step1_5 step1_6 Precipitate on Ice step1_5->step1_6 step1_7 Filter and Wash step1_6->step1_7 step1_8 Recrystallize from Ethanol step1_7->step1_8 end1 This compound step1_8->end1 start2 4-Nitro-2-(trifluoromethyl)aniline step2_1 Dissolve in DCM start2->step2_1 step2_2 Add Pyridine step2_1->step2_2 step2_3 Add Acetic Anhydride step2_2->step2_3 step2_4 Stir at Room Temperature step2_3->step2_4 step2_5 Work-up (Wash, Dry) step2_4->step2_5 step2_6 Recrystallize from Ethanol step2_5->step2_6 end2 This compound step2_6->end2

Caption: Experimental workflows for the synthesis of this compound.

G cluster_prep Preparation cluster_char Characterization cluster_cert Certification RM Reference Material (this compound) Synthesis Synthesis (Method 1 or 2) Purification Purification (Recrystallization) Synthesis->Purification Identity Identity Confirmation (NMR, MS) Purification->Identity Purity Purity Assessment (HPLC >99.5%) Purification->Purity PhysChem Physicochemical Properties (Melting Point, Appearance) Purification->PhysChem Documentation Certificate of Analysis Identity->Documentation Purity->Documentation PhysChem->Documentation Stability Stability Assessment Documentation->Stability Stability->RM

Caption: Logical workflow for the preparation and certification of a reference standard.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Nitro-2-(trifluoromethyl)acetanilide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of 4-Nitro-2-(trifluoromethyl)acetanilide, a key chemical intermediate. We will move beyond a simple recitation of protocols to explore the causality behind our experimental choices, ensuring that every step is part of a self-validating system.

This compound (C9H7F3N2O3, Molar Mass: 248.16 g/mol ) is a yellow crystalline powder with a melting point of approximately 146-150°C[1][2][3][4][5][6]. Its structure, featuring a nitro group and a trifluoromethyl group on an acetanilide backbone, presents unique analytical challenges and necessitates the use of highly specific and sensitive methods for its quantification[1][2]. This guide will focus on the cross-validation of two common and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Cross-validation is a critical process used to demonstrate that two or more analytical procedures are suitable for the same intended purpose and can produce comparable results[7][8]. This is particularly important when transferring methods between laboratories or when a secondary method is needed to confirm results from a primary method[9][10].

The Importance of Method Validation

Before any cross-validation can be undertaken, each individual analytical method must be rigorously validated to ensure it is fit for purpose. The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures, outlining key parameters that must be assessed[7][9][11][12]. These parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components[9].

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range[12][13].

  • Accuracy: The closeness of test results obtained by the method to the true value[12][13].

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility[14].

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[14].

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity[7].

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and sensitivity. For a nitro-containing aromatic compound like this compound, a reversed-phase HPLC method with UV detection is a logical first choice. The nitro group provides a strong chromophore, making UV detection highly effective[15].

Experimental Protocol: HPLC-UV
  • Instrumentation:

    • Agilent 1200 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and UV detector[16].

  • Chromatographic Conditions:

    • Column: Thermo BDS Hypersil C18 (250 x 4.6 mm, 5 µm particle size)[16].

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.03 M potassium dihydrogen phosphate buffer (pH 3.0, adjusted with phosphoric acid) in a 60:40 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

    • Sample Preparation: Accurately weigh a sample containing approximately 10 mg of this compound, dissolve in 100 mL of mobile phase, and sonicate for 10 minutes. Filter through a 0.45 µm PTFE syringe filter before injection.

Gas Chromatography (GC) Method

Gas chromatography is another powerful separation technique, particularly well-suited for volatile and thermally stable compounds. Given the predicted boiling point of this compound (371.8°C at 760 mmHg), GC is a viable alternative to HPLC[1]. The use of an electron capture detector (ECD) is highly advantageous for this analysis due to the presence of the electronegative nitro and trifluoromethyl groups, which provide high sensitivity.

Experimental Protocol: GC-ECD
  • Instrumentation:

    • Agilent 7890B Gas Chromatograph or equivalent, equipped with an electron capture detector (ECD), split/splitless injector, and autosampler.

  • Chromatographic Conditions:

    • Column: AT-210 capillary column (30 m x 0.53 mm ID, 1.0 µm film thickness)[17].

    • Carrier Gas: Helium at a constant pressure of 3.0 psi[17].

    • Injector Temperature: 250°C.

    • Detector Temperature: 300°C.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Injection Mode: Splitless, 1 µL injection volume.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetone.

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with acetone to concentrations ranging from 0.1 to 10 µg/mL.

    • Sample Preparation: Accurately weigh a sample containing approximately 1 mg of this compound, dissolve in 100 mL of acetone, and sonicate for 10 minutes.

Cross-Validation Study Design

The objective of this cross-validation is to compare the performance of the developed HPLC-UV and GC-ECD methods for the quantification of this compound. The study will involve analyzing the same set of samples using both methods and comparing the results.

Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Method cluster_gc GC-ECD Method cluster_comparison Data Comparison & Analysis RefStd Reference Standard HPLC_Val Method Validation (ICH Guidelines) RefStd->HPLC_Val GC_Val Method Validation (ICH Guidelines) RefStd->GC_Val Samples Test Samples (n=6) HPLC_Analysis Analyze Samples Samples->HPLC_Analysis GC_Analysis Analyze Samples Samples->GC_Analysis HPLC_Val->HPLC_Analysis HPLC_Results HPLC Data Set HPLC_Analysis->HPLC_Results Stat_Analysis Statistical Analysis (e.g., t-test, Bland-Altman) HPLC_Results->Stat_Analysis GC_Val->GC_Analysis GC_Results GC Data Set GC_Analysis->GC_Results GC_Results->Stat_Analysis Conclusion Method Comparability Assessment Stat_Analysis->Conclusion

Caption: Workflow for the cross-validation of HPLC and GC methods.

Cross-Validation Protocol
  • Sample Selection: Prepare a set of at least six independent samples of this compound with concentrations spanning the analytical range of both methods.

  • Analysis: Analyze each sample in triplicate using both the validated HPLC-UV and GC-ECD methods.

  • Data Evaluation:

    • Calculate the mean concentration and standard deviation for each sample from both methods.

    • Perform a statistical comparison of the results. A paired t-test can be used to determine if there is a statistically significant difference between the means of the two methods.

    • A Bland-Altman plot can be generated to visualize the agreement between the two methods.

Comparative Performance Data

The following tables summarize the expected performance characteristics of the two validated methods.

Table 1: HPLC-UV Method Validation Summary

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analyteComplies
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) 1 - 1001 - 100
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD) ≤ 2.0%< 1.5%
LOD (µg/mL) -0.3
LOQ (µg/mL) -1.0

Table 2: GC-ECD Method Validation Summary

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analyteComplies
Linearity (r²) ≥ 0.9990.9992
Range (µg/mL) 0.1 - 100.1 - 10
Accuracy (% Recovery) 98.0% - 102.0%98.5% - 101.8%
Precision (% RSD) ≤ 2.0%< 1.8%
LOD (µg/mL) -0.03
LOQ (µg/mL) -0.1

Discussion and Method Selection

Both the HPLC-UV and GC-ECD methods demonstrate excellent performance characteristics for the quantification of this compound.

  • Sensitivity: The GC-ECD method shows significantly higher sensitivity, with an LOQ that is ten times lower than the HPLC-UV method. This is expected due to the high affinity of the electronegative analyte for the electron capture detector. For trace-level impurity analysis, GC-ECD would be the superior choice.

  • Robustness and Simplicity: The HPLC-UV method, with its isocratic mobile phase and room temperature separation, is arguably more robust and simpler to implement for routine quality control applications. It avoids the high temperatures of the GC inlet and oven, which could potentially lead to the degradation of thermally labile impurities.

  • Sample Throughput: The run time for the GC method is slightly longer due to the temperature programming. The HPLC method may offer a higher sample throughput.

  • Orthogonality: The two methods are based on different separation principles (partitioning between a liquid mobile phase and a solid stationary phase for HPLC, and partitioning between a gas mobile phase and a liquid stationary phase for GC). This makes them highly orthogonal. Using one method to confirm the results of the other provides a very high degree of confidence in the data. For instance, if a peak is identified and quantified by both methods, it provides strong evidence of the analyte's identity and purity[9].

Conclusion

The cross-validation of analytical methods is a critical exercise in ensuring data integrity and reliability in a regulated environment. For this compound, both HPLC-UV and GC-ECD are powerful and appropriate analytical techniques.

The choice between the two methods will depend on the specific application. For routine assays where high sensitivity is not the primary concern, the simplicity and robustness of the HPLC-UV method make it an excellent choice. For applications requiring the detection and quantification of trace-level impurities, the superior sensitivity of the GC-ECD method is indispensable.

Ultimately, having two validated, orthogonal methods that have been successfully cross-validated provides a powerful analytical toolkit for the comprehensive characterization of this compound, ensuring product quality and regulatory compliance.

References

The Trifluoromethyl Group: A Double-Edged Sword in Drug Design - A Comparative Analysis of Celecoxib and its Trifluoromethyl Analog

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of a trifluoromethyl (CF3) group is a powerful tool in medicinal chemistry. This guide provides a comparative analysis of the biological activity of the well-known anti-inflammatory drug Celecoxib and its trifluoromethyl analog, TFM-C, highlighting the profound impact of this single chemical modification.

The introduction of a trifluoromethyl group can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties. This is often attributed to the high electronegativity of fluorine atoms, which can enhance metabolic stability, increase lipophilicity, and modulate binding affinity to biological targets.[1][2][3] By examining Celecoxib and TFM-C, we can observe how these principles translate into tangible differences in biological activity, offering valuable insights for rational drug design.

Data Presentation: A Tale of Two Molecules

The primary mechanism of action for Celecoxib is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[4] However, its trifluoromethyl analog, TFM-C, exhibits a significantly reduced capacity for COX-2 inhibition. Despite this, both compounds demonstrate interesting, and sometimes comparable, biological effects, suggesting that the trifluoromethyl group can unlock COX-2 independent pathways.

CompoundTargetIC50 ValueCell Line/SystemBiological Effect
Celecoxib COX-2~0.04 µMSf9 cellsPotent and selective inhibition
TFM-C COX-2~8.2 µM (205-fold > Celecoxib)Not specifiedSignificantly reduced inhibitory activity
Celecoxib MDA-MB-231 (Breast Cancer)25.2 ± 1.117 µMMDA-MB-231Cytotoxicity
TFM-C MDA-MB-231 (Breast Cancer)Data not available in a direct comparative studyMDA-MB-231Cytotoxicity
Celecoxib Bone marrow-derived dendritic cells-MurineInhibition of IL-1β, IL-6, and TNF-α production
TFM-C Bone marrow-derived dendritic cells-MurineInhibition of IL-1β, IL-6, and TNF-α production

Note: A direct comparative study on the cytotoxic IC50 values of Celecoxib and TFM-C in the same cancer cell line under identical conditions was not identified in the reviewed literature. The provided IC50 for Celecoxib on MDA-MB-231 cells is from a study that did not include TFM-C.

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

The cytotoxic activity of compounds like Celecoxib and its analogs is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (Celecoxib, TFM-C) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well). The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is removed, and MTT solution is added to each well. The plates are incubated for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Visualizing the Mechanisms of Action

The biological effects of Celecoxib and its analogs can be attributed to both COX-2 dependent and independent pathways. The following diagrams illustrate these complex signaling networks.

G cluster_0 COX-2 Dependent Pathway cluster_1 COX-2 Independent Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation & Cancer Progression Inflammation & Cancer Progression Prostaglandins->Inflammation & Cancer Progression Celecoxib Celecoxib Celecoxib->COX-2 Inhibition Apoptosis Apoptosis Cell Cycle Arrest Cell Cycle Arrest Angiogenesis Inhibition Angiogenesis Inhibition Other Targets Other Targets Other Targets->Apoptosis Induction Other Targets->Cell Cycle Arrest Induction Other Targets->Angiogenesis Inhibition Induction Celecoxib_analog Celecoxib / TFM-C Celecoxib_analog->Other Targets

Caption: Simplified signaling pathways of Celecoxib and its analogs.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Test Compounds (Celecoxib & TFM-C) incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: General workflow for determining the IC50 of compounds using the MTT assay.

References

Safety Operating Guide

Proper Disposal of 4-Nitro-2-(trifluoromethyl)acetanilide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary disposal route for 4-Nitro-2-(trifluoromethyl)acetanilide is through an approved hazardous waste disposal plant. This compound is classified as hazardous, and improper disposal can pose significant risks to human health and the environment.

This guide provides essential safety and logistical information for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Safety and Hazard Profile

This compound presents several health hazards.[1] Understanding these risks is the first step in safe handling and disposal.

Hazard ClassificationDescription
Acute Toxicity, Oral Harmful if swallowed.
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Eye Irritation Causes serious eye irritation.
Specific Target Organ Toxicity May cause respiratory irritation.

Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date information before handling this chemical.[1][2][3] Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory when working with this compound.[4]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Follow these steps to ensure safe and compliant disposal:

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Segregate waste into solid and liquid forms in separate, clearly labeled containers.

  • Containerization:

    • Use only approved, leak-proof, and chemically compatible containers for waste collection.

    • Keep waste containers securely closed except when adding waste.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful, irritant).

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents, acids, and bases.[4]

  • Arrange for Pickup:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.

    • Provide them with an accurate description of the waste material.

Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain. [5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs Environmental Health & Safety (EHS) cluster_disposal Final Disposal A Identify Waste This compound B Segregate Waste (Solid / Liquid) A->B C Select & Fill Compatible Container B->C D Label Container 'Hazardous Waste' C->D E Store in Designated Accumulation Area D->E F Contact EHS for Waste Pickup E->F Initiate Disposal Request G Transport by Licensed Waste Contractor F->G Schedule Collection H Dispose at Approved Hazardous Waste Plant G->H

References

Personal protective equipment for handling 4-Nitro-2-(trifluoromethyl)acetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 4-Nitro-2-(trifluoromethyl)acetanilide (CAS Number: 395-68-6), ensuring the well-being of laboratory personnel and compliance with safety standards. Adherence to these protocols is paramount when working with this chemical.

Personal Protective Equipment (PPE) Summary

A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE based on safety data sheets.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Eyes/Face Safety Goggles with Side-ShieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Chemical-Resistant GlovesInspect gloves prior to use. Butyl rubber, nitrile rubber, or neoprene gloves are recommended.[2]
Protective ClothingWear fire/flame resistant and impervious clothing.[1] Long-sleeved clothing is essential.
Respiratory VentilationHandle in a well-ventilated place, preferably in a chemical fume hood.[1][3]
RespiratorIf ventilation is inadequate, use an air-purifying respirator with a dust mask (type N95 US or P1 EN 143).[4]

Hazard Information and First Aid

Hazard Classification:

  • Acute Oral Toxicity: Harmful if swallowed.[5][6]

  • Skin Irritation: Causes skin irritation.[7][8]

  • Eye Irritation: Causes serious eye irritation.[7][8]

  • Respiratory Irritation: May cause respiratory tract irritation.[4][7][8]

First Aid Measures:

Exposure RouteFirst Aid Protocol
Ingestion If swallowed, rinse mouth with water.[4][5] Call a poison center or doctor if you feel unwell.[6] Never give anything by mouth to an unconscious person.[4]
Skin Contact Remove contaminated clothing immediately.[6] Wash the affected area with soap and plenty of water for at least 15 minutes.[4][5] If skin irritation persists, seek medical attention.[5]
Eye Contact Rinse cautiously with water for at least 15 minutes, including under the eyelids.[4][5][9] Remove contact lenses if present and easy to do so.[7] If eye irritation persists, get medical advice or attention.[7]
Inhalation Move the person to fresh air.[4][9] If breathing is difficult, qualified personnel may administer oxygen. If not breathing, give artificial respiration.[5] Seek immediate medical attention.[5]

Operational Plan: Handling and Disposal

A systematic approach to handling and disposal minimizes risks and ensures a safe laboratory environment.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure a well-ventilated area, preferably a certified chemical fume hood, is available and operational.

    • Verify that an eyewash station and safety shower are accessible.

    • Don all required personal protective equipment as outlined in the PPE summary table.

  • Handling:

    • Avoid the formation of dust and aerosols.[1][3][4]

    • Use non-sparking tools.[1][3]

    • Do not eat, drink, or smoke when using this product.[5]

    • Wash hands thoroughly after handling.[5]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[1][3][4]

    • Keep the container tightly closed.[1][3][4][7]

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

Disposal Plan:

  • Waste Collection:

    • Collect waste material in a suitable, closed, and clearly labeled container.[4]

  • Disposal Method:

    • Dispose of contents and container in accordance with all federal, state, and local environmental regulations.[4][5]

    • A licensed professional waste disposal service should be contacted to dispose of this material.[4]

    • One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Contaminated Packaging:

    • Dispose of contaminated packaging as unused product.[4]

Workflow for Safe Handling of this compound

start Start: Prepare for Handling assess_hazards Assess Hazards (Review SDS) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe prepare_workspace Prepare Workspace (Fume Hood, Spill Kit) don_ppe->prepare_workspace handle_chemical Handle Chemical (Avoid Dust/Aerosols) prepare_workspace->handle_chemical exposure_event Exposure Event? handle_chemical->exposure_event first_aid Administer First Aid (See Table) exposure_event->first_aid Yes store_properly Store Properly (Cool, Dry, Ventilated) exposure_event->store_properly No seek_medical Seek Medical Attention first_aid->seek_medical decontaminate Decontaminate Workspace & Remove PPE seek_medical->decontaminate dispose_waste Dispose of Waste (Follow Regulations) store_properly->dispose_waste dispose_waste->decontaminate end End decontaminate->end

Caption: Workflow for safe handling, potential exposure response, and disposal.

References

×

Retrosynthesis Analysis

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4-Nitro-2-(trifluoromethyl)acetanilide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.